1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28833. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N6/c1-19(2)10-7-13-22-16-23(14-8-11-20(3)4)18-24(17-22)15-9-12-21(5)6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMJOOSLXFQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041231 | |
| Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15875-13-5 | |
| Record name | Desmorapid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15875-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R 141 (catalyst) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015875135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polycat 41 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N',N''-TRIS(3-DIMETHYLAMINOPROPYL)HEXAHYDRO-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5929UG1VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine synthesis pathway
As a Senior Application Scientist, this guide provides an in-depth technical overview of the synthesis of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, a compound of significant interest in catalysis and polymer chemistry. This document is structured to provide not only a replicable synthetic protocol but also a thorough understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development and materials science.
Introduction and Significance
This compound, often referred to by its CAS number 15875-13-5, is a trisubstituted hexahydro-1,3,5-triazine.[1][2] These cyclic compounds are derivatives of 1,3,5-triazine and are characterized by a six-membered ring of alternating methylene and amine groups. The title compound is distinguished by the presence of three N,N-dimethylaminopropyl substituents attached to the ring nitrogens. This unique structure, featuring multiple tertiary amine functionalities, makes it a valuable molecule, notably as a moderately active trimerization catalyst in the production of polyurethanes and polyisocyanurate foams.[3] Its catalytic activity and influence on foam properties are areas of active research.[4]
The Core Synthesis Pathway: A Mechanistic Perspective
The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is fundamentally a condensation reaction.[5][6] The formation of this compound is achieved through the reaction of three equivalents of N,N-dimethyl-1,3-propanediamine with three equivalents of formaldehyde.[5][6]
The reaction proceeds through the nucleophilic attack of the primary amine of N,N-dimethyl-1,3-propanediamine on the electrophilic carbonyl carbon of formaldehyde. This initial step forms a hemiaminal intermediate.[5][6] Subsequent dehydration and reaction with other amine and formaldehyde molecules lead to the formation of the stable six-membered hexahydrotriazine ring. The overall reaction can be represented as:
3 (CH₃)₂N(CH₂)₃NH₂ + 3 CH₂O → C₁₈H₄₂N₆ + 3 H₂O
This is a reversible reaction, and to ensure a high yield of the desired product, the water generated as a byproduct must be removed from the reaction mixture.[3][7]
Sources
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- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
Introduction: Orchestrating Polyurethane Formation
An In-Depth Technical Guide to the Catalytic Mechanism of Jeffcat TR-90 in Polyurethane Systems
Polyurethane chemistry is fundamentally built upon the exothermic reaction between a polyol (a compound with multiple hydroxyl groups) and an isocyanate (a compound with multiple isocyanate groups, -NCO).[1][2] This polymerization process, while spontaneous, requires precise control to achieve the desired material properties, ranging from flexible foams to rigid elastomers.[1][3] Catalysts are the indispensable conductors of this chemical orchestra, dictating the tempo and balance of the reactions.[1][4] Among the most crucial classes of these catalysts are tertiary amines, which modulate the two foundational reactions in foam production: the gelling reaction (urethane formation) and the blowing reaction (CO₂ generation).[5][6][7]
This guide provides a detailed examination of Jeffcat TR-90 , a specialized tertiary amine catalyst developed by Huntsman. We will dissect its chemical nature, explore its specific catalytic mechanism, and delineate its role in optimizing polyurethane formulations, particularly in rigid foam applications where dimensional stability is paramount.
Jeffcat TR-90: Chemical Identity and Properties
Jeffcat TR-90 is chemically identified as 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine .[8][9][10] This structure features three tertiary amine groups, which are the active catalytic sites. Its physical properties are summarized in the table below, making it suitable for integration into various polyurethane systems.
| Property | Value |
| Chemical Name | 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine |
| CAS Number | 15875-13-5 |
| Appearance | White to off-white powder or liquid |
| Viscosity @ 25°C | 30 cSt |
| Specific Gravity @ 20/20°C | 0.91 |
| Flash Point (PMCC) | >200°F |
| Chemical Family | Amine |
(Data compiled from multiple sources[8][9][10][11])
The Dual-Reaction Mechanism of Amine Catalysis
To understand the specific function of Jeffcat TR-90, one must first grasp the general mechanism of amine catalysis in polyurethane foam production. The process is a carefully managed competition between two primary reactions:
-
Gelling Reaction: The polyol's hydroxyl (-OH) group reacts with the isocyanate (-NCO) group to form the urethane linkage, building the polymer backbone. This reaction increases the viscosity of the mixture, leading to gelation.[2][4][5][7]
-
Blowing Reaction: Water reacts with the isocyanate (-NCO) group. This forms an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide (CO₂) gas.[1][12][13] The CO₂ acts as the blowing agent, creating the cellular foam structure.[12][14]
Tertiary amines catalyze both reactions by activating the reactants. The lone pair of electrons on the nitrogen atom can interact with either the hydroxyl group of the polyol/water or the isocyanate group, lowering the activation energy for the reaction.[3]
Caption: General mechanism for amine-catalyzed gelling and blowing reactions.
The Specialized Role of Jeffcat TR-90: A Back-End Cure Co-Catalyst
While most amine catalysts influence both reactions to some degree, they exhibit different selectivities. Jeffcat TR-90 is specifically characterized as a back-end cure co-catalyst with moderately active curing and excellent gelling capability.[8][15][16]
-
Co-Catalyst: It is rarely used alone. Instead, it is blended with other catalysts (e.g., strong blowing catalysts) to fine-tune the overall reaction profile.[10][15][16][17]
-
Back-End Cure: This term refers to its primary influence during the final stages of polymerization. While other catalysts might provide a fast initial reaction (front-end), Jeffcat TR-90 ensures that the polymerization continues efficiently as the foam solidifies. This complete curing is crucial for developing the final physical properties of the material.
-
Dimensional Stability: Its most significant contribution is improving the dimensional stability of rigid foams.[8][9][10][15][17][18] An improperly cured foam can shrink or warp after demolding as the polymer network settles. By ensuring a thorough back-end cure, Jeffcat TR-90 helps to lock the foam's structure in place, preventing post-production defects.[18]
Its molecular structure, a hexahydro-s-triazine, provides a unique steric and basicity profile that favors this strong gelling and back-end activity, making it less volatile and more integrated into the final polymer matrix compared to some other amines.
Applications and Formulation Impact
Jeffcat TR-90 is predominantly used in rigid polyurethane systems where structural integrity is critical.
Primary Applications:
-
Rigid Polyurethane Foams: Including spray foam, insulation panels, and appliance insulation.[17][18][19]
-
Packaging Foam Systems: Where predictable and stable foam is needed for protection.[8][18]
-
Microcellular Foams, Elastomers, RIM, and RRIM: Used in automotive parts and other high-performance components.[8][17]
Impact on Foam Properties:
-
Cell Structure: By balancing the gelation reaction, it helps create a uniform, closed-cell structure essential for the insulating properties of rigid foams.
-
Physical Properties: A complete cure enhances compressive strength, toughness, and overall durability.[11]
-
Processing: It helps shorten demold times by ensuring the foam achieves structural integrity more quickly.[10]
In a typical formulation, amine catalysts like Jeffcat TR-90 are used at levels between 0.1% and 5.0% of the polyol weight, depending on the desired reactivity and the other components in the system.[20][21]
Experimental Protocol: Evaluating Catalyst Performance
To assess the impact of Jeffcat TR-90 on a polyurethane system, a standardized laboratory foam test can be conducted. This protocol allows for the measurement of key reaction profile parameters.
Materials & Equipment:
-
Polyether Polyol (suitable for rigid foams)
-
Polymeric MDI (pMDI)
-
Deionized Water (blowing agent)
-
Silicone Surfactant (cell stabilizer)
-
Jeffcat TR-90 and any co-catalysts
-
Digital scale, mixing cup, mechanical stirrer (2000+ RPM), stopwatch, fume hood.
Step-by-Step Methodology:
-
Premix Preparation: In a mixing cup, accurately weigh and combine the polyol, water, surfactant, and Jeffcat TR-90.
-
Mixing: Mix these components thoroughly for 30 seconds to ensure a homogenous "B-side" premix.
-
Isocyanate Addition: Add the pre-weighed pMDI ("A-side") to the B-side premix.
-
High-Speed Mixing: Immediately begin high-speed stirring and start the stopwatch. Mix for 5-10 seconds until the components are fully incorporated.
-
Observation: Pour the reacting mixture into a mold or a larger cup and record the following times:
-
Cream Time: The point at which the mixture turns creamy and starts to rise.
-
Gel Time: The point at which fine strings of polymer can be pulled from the foam with a probe.
-
Tack-Free Time: The point at which the foam surface is no longer sticky to the touch.
-
-
Curing & Analysis: Allow the foam to cure fully (typically 24 hours) before cutting and measuring properties like free-rise density and dimensional stability.
Caption: Experimental workflow for evaluating polyurethane catalyst performance.
Analytical Characterization Techniques
To move beyond simple observation, researchers employ a suite of analytical techniques to characterize the catalyzed reaction and the final product.
| Technique | Purpose |
| FTIR Spectroscopy | Monitors the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane/urea peaks to track reaction kinetics.[22] |
| Rheometry | Measures the change in viscosity over time, providing precise data on the gelation point. |
| DSC / TGA | Determines thermal properties like glass transition temperature (Tg) and thermal stability of the cured polymer.[22] |
| SEM | Visualizes the foam's cellular morphology, including cell size, shape, and uniformity, which are influenced by the catalyst balance.[22][23] |
| GPC | Determines the molecular weight and distribution of the polyurethane polymer.[22][24] |
Safety and Handling Considerations
Like most tertiary amine catalysts, Jeffcat TR-90 requires careful handling. It is a corrosive and alkaline liquid that can cause skin and eye irritation or burns upon contact.[21] Repeated or prolonged exposure may lead to dermatitis.[21]
Key Handling Precautions:
-
Use in a well-ventilated area to avoid inhaling vapors.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and protective clothing.[11]
-
Avoid contact with copper and its alloys (brass, bronze), as amines can be corrosive to them.[21]
-
Store in a cool, dry place away from heat and open flames.
-
Consult the manufacturer's Safety Data Sheet (SDS) for complete handling and emergency information.[11]
Conclusion
Jeffcat TR-90 serves a highly specialized and critical role in the formulation of high-performance polyurethane materials. Its identity as a 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine provides a unique catalytic activity that promotes a strong gelling reaction and a thorough back-end cure. This function is instrumental in achieving superior dimensional stability, particularly in rigid foam systems. By understanding its mechanism as a co-catalyst, formulators can strategically balance the complex interplay of the gelling and blowing reactions, leading to products with enhanced structural integrity, optimized processing characteristics, and reliable end-use performance.
References
- Huntsman. (2024, February 14). JEFFCAT® TR-90 (Initiator)
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA.
- Balancing gel and blow reactions in flexible polyurethane foam: a comprehensive guide to two-component c
- How Do Tertiary Amine Catalysts Optimize Polyurethane Foam Production? (2025, July 22).
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
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- Reaction principle of tertiary amine c
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Mechanism of urethane formation (gelling reaction) catalyzed by organometallic compound[4]. (n.d.). ResearchGate.
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- Mingxu Chemicals. (2025, February 18). Introduction to the Gelation Reaction in Polyurethane Foam Production.
- THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZ
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- Mechanism and catalysis of urethane form
- What analytical techniques are commonly used to analyze the composition of polyurethane m
- katalis jeffcat tr-90 cas101426-11-0. (2023, July 4). BDMAEE.
- Green Amines' Polyurethane Catalysts & Specialty Amines. (2024, August 19).
- JR Hess Company. (n.d.). JEFFADD™ additives.
- ANALYTICAL CHARACTERIZATION OF POLYURETHANES | Request PDF. (n.d.).
- Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degrad
- polyurethane triazine catalyst/jeffcat tr-90. (2023, November 9).
- Additives and Catalysts VOC Low-Emission Automotive Polyurethanes. (n.d.). Feiplar.
- Guidance Table For Polyurethane Catalys. (n.d.). MOFAN POLYURETHANE CO., LTD..
- Huntsman. (n.d.).
- CAMPUSplastics. (n.d.).
- CRC Industries. (n.d.).
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Solubility of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in different solvents
An In-depth Technical Guide to the Solubility of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 15875-13-5), a tertiary amine catalyst widely known by trade names such as Polycat® 41, Jeffcat® TR-41, and Toyocat® TRC. Understanding the solubility of this compound is critical for its effective application in diverse fields, from polyurethane foam manufacturing to its potential use as a chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and discusses the practical implications for formulation and research.
Introduction to this compound
This compound is a cyclic tertiary amine with a unique molecular structure that dictates its physical and chemical properties. It is primarily recognized as a moderately active trimerization catalyst used in the production of rigid polyurethane and polyisocyanurate foams.[1][2]
1.1 Chemical Structure and Properties
The molecule consists of a hexahydro-1,3,5-triazine ring functionalized with three N,N-dimethylaminopropyl side chains. This structure imparts a combination of a non-polar hydrocarbon backbone with multiple highly polar and basic tertiary amine groups.
-
Molecular Formula: C18H42N6[3]
-
Molecular Weight: 342.57 g/mol [1]
-
Appearance: Colorless to light yellow transparent liquid[3][4]
-
Density: Approximately 0.92 g/mL at 25°C[3]
-
Boiling Point: 141-142°C[3]
-
Flash Point: >110°C[5]
These properties are essential for understanding its behavior in various solvent systems. The presence of six nitrogen atoms, which can act as hydrogen bond acceptors, and the overall molecular architecture are key to its solubility profile.[3]
Principles of Solubility: A Molecular Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, several factors are at play:
-
Polarity: The molecule possesses both non-polar (the propyl chains) and highly polar (the tertiary amine groups) regions. The numerous lone pairs on the nitrogen atoms create sites for dipole-dipole interactions and hydrogen bonding with protic solvents.
-
Hydrogen Bonding: While the molecule has no hydrogen bond donors, the six nitrogen atoms are effective hydrogen bond acceptors.[3] This allows for strong interactions with protic solvents like water and alcohols.
-
Basicity: As a strong alkaline amine compound, its solubility in acidic aqueous solutions is expected to be enhanced through salt formation.[6]
The interplay of these factors determines its solubility in a given solvent. The large, flexible structure also contributes to its liquid state at room temperature and influences its interaction with solvent molecules.
Solubility Profile
3.1 Aqueous Solubility
This compound exhibits excellent solubility in water.
| Solvent | Temperature | Quantitative Solubility | Qualitative Description |
| Water | 25°C | 590 g/L | Freely Soluble / Miscible |
Data sourced from multiple chemical databases.[5]
The high aqueous solubility can be attributed to the strong hydrogen bonding between the numerous tertiary amine groups and water molecules. The polar nature of the amine functionalities overcomes the non-polar character of the hydrocarbon portions of the molecule, allowing for extensive miscibility. One source describes it as "sparingly soluble in water," which appears to be an outlier given the consistent quantitative data from other sources.[7]
3.2 Organic Solvent Solubility
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | The ability of alcohols to act as hydrogen bond donors allows for strong interactions with the amine nitrogens. The polarity is also compatible. |
| Polyols | Propylene Glycol, Glycerin | High / Miscible | As a catalyst in polyurethane systems, it is designed to be highly soluble in polyol blends, which are themselves polar and capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | These polar aprotic solvents can engage in dipole-dipole interactions with the polar regions of the molecule. |
| Esters | Ethyl Acetate | Moderate to High | Esters are polar aprotic solvents and should be effective at solvating the molecule. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The non-polar hydrocarbon backbone of the molecule will have an affinity for aromatic solvents, though the polar amine groups may limit miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | These non-polar solvents will primarily interact with the hydrocarbon side chains. The highly polar amine groups will likely limit overall solubility. |
This table represents an expert assessment based on chemical principles and the compound's intended applications. Experimental verification is recommended for specific formulation needs.
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature. As a liquid, its miscibility with other liquids may also be temperature-dependent, though significant changes are not always observed over a narrow temperature range.
-
pH: In aqueous systems, the solubility of this basic compound is expected to be pH-dependent. In acidic conditions, protonation of the amine groups will form salts, which are typically more water-soluble.
-
Impurities: The presence of impurities can affect the measured solubility. For research and formulation purposes, it is crucial to use a well-characterized, high-purity grade of the compound.
Standardized Protocol for Experimental Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrumentation for quantification (e.g., GC-MS, LC-MS, or titration)
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the flask in a temperature-controlled shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be validated.
-
Phase Separation: Allow the flask to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved compound to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units (e.g., g/L or mg/mL).
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A Comprehensive Technical Guide to the Thermal Degradation Profile of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
This in-depth technical guide provides a comprehensive overview of the thermal degradation profile of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance to elucidate the thermal stability and decomposition pathways of this compound. While specific experimental data for this molecule is limited in public literature, this guide establishes a robust framework for its investigation based on the known behavior of related hexahydrotriazine structures.
Introduction and Physicochemical Properties
This compound is a tertiary amine featuring a central hexahydro-1,3,5-triazine ring substituted with three dimethylaminopropyl side chains.[1][2][3] This structure imparts properties that make it a versatile molecule, notably as a moderately active trimerization catalyst and as a curing agent in the synthesis of polymers like polyurethanes.[2][3] Its application in polymerization processes necessitates a thorough understanding of its thermal stability, as any degradation during manufacturing can impact the quality and safety of the final product.
The hexahydrotriazine ring is a six-membered heterocycle composed of alternating methylene and amine groups. The thermal stability of this ring system is influenced by the nature of the substituents on the nitrogen atoms. While extensive research has been conducted on the thermal decomposition of nitro-substituted hexahydrotriazines like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) for explosives applications, the degradation of alkyl-amino substituted derivatives is less documented.[4][5][6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15875-13-5 | [1][2][3] |
| Molecular Formula | C18H42N6 | [1][9] |
| Molecular Weight | 342.57 g/mol | [1] |
| Boiling Point | 141-142 °C | [1] |
| Flash Point | >110 °C | [9] |
| Physical State | Liquid | [3] |
Predicted Thermal Stability and Degradation Onset
The thermal stability of this compound is predicted to be primarily dictated by the stability of the central hexahydrotriazine ring. The C-N bonds within the ring are generally the most labile linkages. The presence of electron-donating alkyl-amino side chains is expected to influence the bond dissociation energies within the ring differently than the electron-withdrawing nitro groups in RDX.
For comparison, studies on various substituted imidazole and triazine compounds indicate that thermal stability is highly dependent on the nature and position of substituents.[10][11][12] In the absence of direct experimental data for the title compound, it is reasonable to hypothesize that its thermal degradation will initiate at a temperature lower than that of simple, unsubstituted hexahydrotriazine but likely higher than that of the highly energetic RDX. The decomposition of RDX is a complex process that can occur in both gas and liquid phases, with evidence suggesting an initial homolytic cleavage of the N-NO2 bond.[5] For the title compound, the initial cleavage is more likely to occur at one of the C-N bonds within the triazine ring or at the C-N bond connecting the side chain to the ring.
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through a multi-step mechanism involving ring cleavage and subsequent decomposition of the resulting fragments. A plausible pathway, based on the chemistry of related heterocyclic compounds, is proposed below.
Step 1: Initiation via Ring Cleavage
The degradation is anticipated to initiate with the homolytic cleavage of a C-N bond within the hexahydrotriazine ring. This will result in the formation of a diradical intermediate, which is unstable and will readily undergo further reactions.
Step 2: Fragmentation
The diradical intermediate can undergo fragmentation to yield smaller, more volatile molecules. A likely fragmentation pathway involves the scission of the ring to produce imine and amine species. Specifically, the decomposition could lead to the formation of N,N-dimethyl-N'-(propylidene)propane-1,3-diamine and other related imine and amine fragments.
Step 3: Side Chain Decomposition
Concurrently or subsequently, the dimethylaminopropyl side chains can also undergo degradation. This may involve cleavage of the C-N and C-C bonds within the side chain, leading to the formation of smaller amines and hydrocarbon radicals.
Step 4: Secondary Reactions and Product Formation
The highly reactive radical and imine intermediates generated in the initial stages will undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, to form a complex mixture of final degradation products. These products are expected to include various small-chain amines, imines, and hydrocarbons.
Caption: Proposed thermal degradation pathway for this compound.
Recommended Experimental Analysis Protocols
To experimentally determine the thermal degradation profile of this compound, a combination of thermoanalytical and spectrometric techniques is recommended. The following protocols provide a robust framework for a comprehensive investigation.
Experimental Workflow
The overall experimental workflow should involve a multi-technique approach to gain a complete picture of the thermal degradation process, from initial mass loss to the identification of degradation products.
Caption: Recommended experimental workflow for the comprehensive thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the liquid sample in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The resulting TGA curve will provide information on the thermal stability and the number of degradation steps.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and to characterize the energetics of the decomposition process (exothermic or endothermic).
Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of the liquid sample in an aluminum pan.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will correspond to phase transitions like boiling, while exothermic peaks will indicate decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile products of thermal degradation.
Protocol:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis sample cup.
-
Pyrolysis: Rapidly heat the sample to a series of temperatures determined from the TGA data (e.g., just above the onset of decomposition, and at the temperature of maximum decomposition rate). Hold at the pyrolysis temperature for a short duration (e.g., 10-30 seconds) in an inert atmosphere.
-
GC Separation: The volatile pyrolysis products are swept into the GC column (a non-polar or mid-polar column is a good starting point) where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program would be to hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries (e.g., NIST) and by interpretation of the fragmentation patterns.
Conclusion
This technical guide provides a scientifically grounded framework for understanding and investigating the thermal degradation profile of this compound. While direct experimental data is not extensively available, the proposed degradation pathways, based on the known chemistry of related hexahydrotriazine compounds, offer a strong starting point for research. The detailed experimental protocols for TGA, DSC, and Py-GC-MS provide a clear and actionable plan for researchers to elucidate the thermal stability and decomposition products of this important industrial chemical. A thorough understanding of its thermal behavior is paramount for ensuring its safe handling and for optimizing its performance in various applications, particularly in the synthesis of polymeric materials.
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- Thermal decomposition kinetics of hexahydro-1,3,5-trinitro-s-triazine above the melting point.
- Thermal Decomposition Mechanism of 2-Nitroimino-5-Nitro-Hexahydro-1,3,5-Triazine (NNHT).
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The Chemistry of a Privileged Scaffold: A Technical Guide to the Molecular Structure and Reactivity of Hexahydro-1,3,5-Triazine Derivatives
Introduction: The Enduring Relevance of the Hexahydro-1,3,5-Triazine Core
The hexahydro-1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, represents a cornerstone in synthetic and medicinal chemistry.[1] Often referred to as triazacyclohexanes, these structures are not merely simple cyclic amines; their unique electronic and conformational properties bestow upon them a diverse range of reactivities and biological activities. This guide provides an in-depth exploration of the molecular architecture and chemical behavior of hexahydro-1,3,5-triazine derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the subtleties of their structure, the logic behind their reactivity, and the practical applications that have cemented their status as a "privileged scaffold" in modern chemistry.[2][3]
Part 1: Unveiling the Molecular Architecture
The foundation of a molecule's reactivity lies in its structure. For hexahydro-1,3,5-triazines, this encompasses not only the connectivity of atoms but also their three-dimensional arrangement and the electronic influence of substituents.
Conformational Landscape: Beyond a Simple Chair
Like cyclohexane, the hexahydro-1,3,5-triazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of three nitrogen atoms introduces a layer of complexity. The inversion of the ring (chair-to-chair isomerization) is a dynamic process that is often coupled with the inversion of the nitrogen atoms.[4][5] The energy barrier for this conformational isomerization can be determined by temperature-dependent NMR spectroscopy, providing insights into the flexibility of the ring system.[6]
The nature of the substituents on the nitrogen atoms (N-substituents) significantly influences the conformational equilibrium. Bulky substituents can favor equatorial positions to a greater extent than in cyclohexane, and electronic effects can also play a role in dictating the preferred conformation.
Diagram 1: Conformational Isomerization of a Substituted Hexahydro-1,3,5-Triazine
A depiction of the chair-to-chair ring inversion process in N-substituted hexahydro-1,3,5-triazines.
The Influence of Substituents: A Tale of Sterics and Electronics
The properties and reactivity of hexahydro-1,3,5-triazine derivatives are profoundly dictated by the nature of the substituents at both the nitrogen and carbon atoms of the ring.
-
N-Substituents: Alkyl, aryl, and acyl groups are commonly found on the nitrogen atoms.[7] Aryl substituents can influence the electronic properties of the ring through resonance and inductive effects. Acyl groups, being electron-withdrawing, decrease the basicity of the nitrogen atoms and can alter the stability of the ring.[1]
-
C-Substituents: While the parent ring is derived from formaldehyde, other aldehydes can be used in the synthesis, leading to C-substituted derivatives. These substituents can introduce steric hindrance and modify the reactivity of the adjacent C-H bonds.
Part 2: Reactivity Patterns and Mechanistic Insights
The reactivity of hexahydro-1,3,5-triazines is characterized by the lability of the ring, particularly under hydrolytic conditions, and its ability to act as a source of iminium ions for Mannich-type reactions.
Hydrolytic Instability: The Achilles' Heel and a Synthetic Tool
A defining characteristic of many hexahydro-1,3,5-triazines is their susceptibility to hydrolysis, which can be catalyzed by both acids and bases.[8] This process involves the cleavage of the C-N bonds and results in the decomposition of the ring back to its constituent amine and aldehyde.
The rate of hydrolysis is strongly dependent on pH.[8] Under acidic conditions, protonation of the nitrogen atoms facilitates nucleophilic attack by water. In alkaline environments, hydroxide can initiate the decomposition, as seen in the hydrolysis of the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine).[9] This controlled degradation can be harnessed in various applications, such as the release of active compounds.
Diagram 2: Generalized Mechanism of Acid-Catalyzed Hydrolysis
A simplified pathway for the acid-catalyzed hydrolysis of hexahydro-1,3,5-triazines.
Mannich-Type Reactivity: A Source of Electrophilic Methylene Units
Hexahydro-1,3,5-triazines can be considered masked forms of formaldehyde and amines. In the presence of a suitable nucleophile and often under acidic conditions, they can serve as reagents in Mannich-type reactions.[10] The triazine ring can dissociate to generate an electrophilic iminium ion, which then reacts with the nucleophile. This reactivity is central to their use in the synthesis of more complex molecules.[11]
Reactions with Electrophiles and Nucleophiles
The nitrogen atoms of the hexahydro-1,3,5-triazine ring are nucleophilic and can react with a variety of electrophiles. For instance, N-nitrosation can occur, as in the formation of TNX (hexahydro-1,3,5-trinitroso-1,3,5-triazine).[12] The ring can also react with nucleophiles, particularly at the carbon atoms, leading to ring-opening or substitution reactions, depending on the nature of the substituents and the reaction conditions. The reaction of certain triazine derivatives with hydrogen sulfide is a notable example, leading to the formation of thiadiazines.[8]
Part 3: Synthetic Strategies and Methodologies
The synthesis of hexahydro-1,3,5-triazines is typically straightforward, relying on the condensation of primary amines or ammonia with aldehydes.[1]
Classical Condensation Reactions
The most common method for the preparation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is the condensation of a primary amine with formaldehyde.[1] This reaction is often exothermic and proceeds readily, sometimes requiring cooling to control the reaction rate. For C-substituted derivatives, an aldehyde other than formaldehyde is condensed with ammonia.[1]
Modern and Catalytic Approaches
While the classical condensation is often efficient, modern synthetic methods have focused on improving yields, purity, and the scope of the reaction. The use of catalysts can facilitate the reaction under milder conditions and improve the selectivity for the desired triazine product.[13] Eco-friendly, one-pot synthesis approaches have also been developed to enhance the sustainability of these processes.[14]
Experimental Protocol: Synthesis of 1,3,5-Tri-p-tolyl-hexahydro-1,3,5-triazine
This protocol provides a representative method for the synthesis of a N,N',N''-triaryl-hexahydro-1,3,5-triazine.
Materials:
-
p-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (3 equivalents) in ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of formaldehyde (3 equivalents) dropwise to the cooled solution of p-toluidine.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature.
-
Stir the mixture at room temperature for an additional 2-3 hours. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 1,3,5-tri-p-tolyl-hexahydro-1,3,5-triazine.
-
Characterize the product by NMR, IR spectroscopy, and melting point determination.
Self-Validation: The formation of the desired product can be confirmed by the disappearance of the N-H stretching bands of the primary amine in the IR spectrum and the appearance of characteristic signals for the methylene protons of the triazine ring in the ¹H NMR spectrum. The melting point of the purified product should be sharp and consistent with literature values.
Part 4: Applications in Drug Development and Beyond
The unique structural and reactive properties of hexahydro-1,3,5-triazine derivatives have led to their widespread use in various fields, most notably in medicinal chemistry and materials science.
A Privileged Scaffold in Medicinal Chemistry
The 1,3,5-triazine core is considered a "privileged scaffold" due to its ability to serve as a template for the development of a wide range of biologically active compounds.[2][15] These derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many 1,3,5-triazine derivatives have shown potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation and survival.[16][17][18]
-
Antimicrobial Activity: The ability of some triazine derivatives to release formaldehyde contributes to their antimicrobial properties.[14][19] They have shown efficacy against a range of bacteria and fungi.
-
Antiviral Activity: Certain derivatives have been investigated for their potential to inhibit viral replication.[16]
The versatility of the triazine scaffold allows for the introduction of various functional groups, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[3]
Table 1: Examples of Biologically Active Hexahydro-1,3,5-Triazine Derivatives
| Derivative Class | Example | Biological Activity | Reference |
| Trinitro | Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Explosive, environmental contaminant | [9][20][21][22][23][24][25][26][27][28] |
| Tris(hydroxyethyl) | Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine | H₂S scavenger, biocide | [8][29][30] |
| Triphenyl | Hexahydro-1,3,5-triphenyl-1,3,5-triazine | Polymer crosslinking agent, scaffold in drug design | [7] |
| Trinitroso | Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX) | By-product of RDX degradation | [12][31] |
Advanced Materials and Other Applications
Beyond the pharmaceutical realm, hexahydro-1,3,5-triazine derivatives are valuable in materials science. They are used as:
-
Crosslinking agents: Their ability to react and form stable networks makes them effective crosslinking agents for polymers, enhancing their mechanical strength and thermal stability.[7]
-
Ligands in coordination chemistry: The nitrogen atoms of the ring can coordinate with metal ions, and these complexes have potential applications in catalysis.[1]
-
Agrochemicals: Some derivatives have been developed as herbicides and pesticides.[7]
Conclusion
The hexahydro-1,3,5-triazine scaffold is a testament to the principle that molecular simplicity can give rise to a wealth of chemical complexity and utility. From their dynamic conformational behavior to their tunable reactivity and broad spectrum of applications, these derivatives continue to be a fertile ground for discovery in both fundamental and applied chemistry. A thorough understanding of their structure-reactivity relationships is paramount for harnessing their full potential in the design of new drugs, advanced materials, and innovative chemical technologies. This guide has provided a comprehensive overview of the core principles governing the chemistry of hexahydro-1,3,5-triazines, intended to serve as a valuable resource for those working at the forefront of chemical and pharmaceutical research.
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1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine CAS 15875-13-5 properties
An In-Depth Technical Guide to 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine (CAS 15875-13-5)
Introduction
This compound, registered under CAS number 15875-13-5, is a versatile tertiary amine compound with significant industrial applications. Structurally, it is characterized by a hexahydro-1,3,5-triazine core functionalized with three N,N-dimethylaminopropyl side chains.[1] This unique architecture imparts a combination of properties that make it highly effective as a catalyst, particularly in the production of polyurethane (PUR) and polyisocyanurate (PIR) foams.[2] Commercially, it is well-known under trade names such as Polycat® 41, Lupragen® N600, and Jeffcat® TR-90.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, applications, and safety protocols, tailored for professionals in research and development.
Chemical Identity and Structure
The molecule's identity is defined by its specific arrangement of atoms, leading to its systematic IUPAC name: 3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine.[4] The presence of six nitrogen atoms, three of which are tertiary amines within the dimethylaminopropyl groups, is central to its chemical reactivity, particularly its catalytic activity.
| Identifier | Value |
| CAS Number | 15875-13-5[1] |
| Molecular Formula | C₁₈H₄₂N₆[4] |
| Molecular Weight | 342.57 g/mol [4] |
| IUPAC Name | 3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine[4] |
| Synonyms | Polycat 41, Toyocat TRC, Desmorapid, Lupragen N600, Jeffcat TR-90[3][4][5] |
Physicochemical Properties
This compound is typically supplied as a colorless to light yellow transparent viscous liquid.[4][6] Its high nitrogen content and the presence of multiple amine groups contribute to its solubility in water and many organic solvents.[7][8]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow transparent viscous liquid | [4][6] |
| Boiling Point | 141-142 °C (lit.) | [4][9] |
| Melting Point | -59 °C | [4] |
| Density | 0.92 g/mL at 25 °C | [4][7][9] |
| Flash Point | >110 °C | [6][10][11] |
| Water Solubility | 590 g/L at 25 °C | [6][10] |
| Refractive Index | ~1.478 | [6][9][10] |
Synthesis
The industrial synthesis of this compound is a classic example of amine-formaldehyde condensation. N,N',N''-trisubstituted hexahydro-1,3,5-triazines are formed from the reaction of a primary amine with formaldehyde.[12] In this specific case, the process involves the condensation of three equivalents of N,N-dimethyl-1,3-propanediamine with three equivalents of formaldehyde.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is adapted from established procedures for the synthesis of hexahydrotriazines.
-
Reaction Setup : To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add N,N-dimethylpropane-1,3-diamine (3 equivalents) dissolved in a suitable solvent like toluene.
-
Reagent Addition : Add paraformaldehyde (3.3 equivalents, providing a slight excess of formaldehyde) to the flask.
-
Reaction : Heat the mixture to reflux. The condensation reaction will commence, producing water as a byproduct, which is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring : The reaction is typically refluxed for 1.5 to 2 hours, or until no more water is collected, indicating the completion of the reaction.[13]
-
Workup : After cooling, the solvent (toluene) is removed under reduced pressure (e.g., rotary evaporation).
-
Purification : The resulting oily residue can be partitioned between an organic solvent (like chloroform) and water to remove any unreacted starting materials or water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated to yield the final product. The yield for this procedure is reported to be around 66%.[13]
Mechanism of Action and Core Applications
The primary application for this compound is as a catalyst in the production of polyurethane and polyisocyanurate foams.[3] It is classified as a moderately active trimerization catalyst that also provides a very good blowing capability.[5][14]
Catalysis in Polyurethane Systems
In polyurethane chemistry, tertiary amine catalysts play a crucial role in promoting two key reactions:
-
Gelling Reaction : The reaction between an isocyanate group (-NCO) and a polyol's hydroxyl group (-OH) to form the urethane linkage.
-
Blowing Reaction : The reaction between an isocyanate group and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂), the primary blowing agent in many foam systems.
This compound's three tertiary amine groups act as Lewis bases, activating the reactants and accelerating these reactions. Its "moderately active" nature provides a desirable balance, allowing for a smooth rise profile of the foam without premature setting or collapse.[5]
It is particularly effective as a co-catalyst in formulations with a high isocyanate index (>105), where it promotes the trimerization reaction .[2] This involves the cyclization of three isocyanate groups to form a highly stable polyisocyanurate (PIR) ring, which significantly enhances the thermal stability and fire retardant properties of the final foam product.[4]
Other Reported Applications
While its primary use is in polymer chemistry, this compound's unique properties have led to its investigation in other fields:
-
Water Treatment : It has been explored as a chelating agent to form stable complexes with mineral ions, preventing the formation of scale and deposits.[1]
-
Consumer Products : Due to its cationic nature and water solubility, it finds use as a surfactant in fabric softeners, an antistatic agent in textiles, and a conditioning agent in hair care products.[6]
-
Chemical Intermediate : It serves as a building block in the synthesis of other complex molecules, including pharmaceuticals.[6]
-
Research : It has been used as a polydentate amine ligand in atom transfer radical polymerization (ATRP) to produce polymers with controlled molecular weight.[4]
Safety and Handling
As with any active chemical, proper handling of this compound is imperative. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][15]
| Hazard Code | Hazard Statement | GHS Category |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4)[3][15] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[3][15] |
| H318 | Causes serious eye damage | Serious Eye Damage/Irritation (Category 1)[3][15] |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3)[15] |
Recommended Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, safety goggles or a face shield, and protective clothing to avoid skin and eye contact.[15][16]
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[15]
-
First Aid :
-
Eyes : In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][15]
-
Skin : Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists or if you feel unwell, seek medical advice.[10][15][17]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]
-
-
Storage : Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6][10] Keep containers tightly closed.[18]
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemsrc. (2025). CAS#:15875-13-5 | this compound. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 15875-13-5. Retrieved from [Link]
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Knowde. (n.d.). Evonik - POLYCAT 41 - Catalyst - Amines. Retrieved from [Link]
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Amine Catalysts. (2023). lupragen n600/cas 15875-13-5. Retrieved from [Link]
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Mofan Chemical. (n.d.). 1, 3, 5-tris [3-(dimethylamino) propyl] hexahydro-s-triazine Cas#15875-13-5. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
A Senior Application Scientist's Perspective on a Versatile Amine-Formaldehyde Condensation Product
This whitepaper provides a comprehensive technical overview of the synthesis of 1,3,5-tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, a substituted hexahydrotriazine, from the reaction of N,N-dimethyl-1,3-diaminopropane and formaldehyde. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis and application of nitrogen-containing heterocycles. We will delve into the underlying chemical principles, provide a detailed experimental protocol, discuss characterization techniques, and explore the potential applications of this compound.
Introduction: The Significance of Hexahydrotriazines
Hexahydro-1,3,5-triazines are a class of six-membered heterocyclic compounds characterized by a ring of alternating methylene and amine groups. These compounds, which are derivatives of 1,3,5-triazine, have garnered significant interest due to their diverse applications. N-substituted hexahydrotriazines are notably more stable than the parent compound and are synthesized through the condensation of a primary amine with formaldehyde.[1] Their utility spans various fields, including their use as crosslinking agents, in the development of high-performance polymers and thermosetting plastics, and as catalysts.[2][3] The specific compound of focus in this guide, this compound, is particularly noted for its catalytic activity.[4]
The Chemistry of Synthesis: A Mechanistic Overview
The formation of hexahydrotriazines from primary amines and formaldehyde proceeds through a condensation reaction.[1] While the exact mechanism can be complex and is a subject of ongoing study, it is generally understood to involve the stepwise addition of the amine to formaldehyde.[5][6] This process is often catalyzed by water, which can stabilize the reaction intermediates.[5]
The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate can then dehydrate to form an imine. The subsequent steps are believed to involve the cyclotrimerization of the imine or the stepwise addition of more amine and formaldehyde molecules to build the hexahydrotriazine ring. The presence of water is thought to promote the reaction by facilitating proton transfer steps.[5]
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target hexahydrotriazine.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven methodology for the synthesis of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| N,N-dimethyl-1,3-diaminopropane | Primary amine reactant |
| Paraformaldehyde | Source of formaldehyde |
| Toluene | Azeotropic solvent to remove water |
| Chloroform | Extraction solvent |
| Anhydrous Magnesium Sulfate | Drying agent |
| Round-bottomed flask | Reaction vessel |
| Dean-Stark apparatus | To collect water produced during the reaction |
| Reflux condenser | To prevent loss of solvent during heating |
| Rotary evaporator | To remove solvent under reduced pressure |
| Standard laboratory glassware | For extraction and work-up |
| Thin Layer Chromatography (TLC) plate | To monitor reaction progress |
Synthesis Procedure
-
Reaction Setup: To a 125 mL round-bottomed flask, add a solution of N,N-dimethyl-1,3-diaminopropane (6.29 mL, 50 mmol) in toluene (15 mL). This is followed by the addition of paraformaldehyde (1.652 g, 55 mmol, 1.1 eq.).[4]
-
Rationale: Toluene is chosen as the solvent because it forms an azeotrope with water, facilitating its removal from the reaction mixture. The use of a Dean-Stark apparatus is crucial for this purpose, as driving the reaction to completion requires the removal of the water byproduct, in accordance with Le Chatelier's principle. Paraformaldehyde is a solid polymer of formaldehyde and serves as a convenient and less hazardous source of formaldehyde gas upon heating. A slight excess of paraformaldehyde is used to ensure the complete conversion of the diamine.
-
-
Reaction Execution: A Dean-Stark manifold and a reflux condenser are installed on the round-bottomed flask. The reaction mixture is then heated to reflux for 1.5 hours.[4]
-
Rationale: Refluxing the mixture ensures that the reaction is carried out at a constant and sufficiently high temperature to depolymerize the paraformaldehyde and drive the condensation reaction. The 1.5-hour duration is empirically determined to be sufficient for the reaction to reach completion.
-
-
Work-up and Purification: After the reaction is complete, the toluene is removed by evaporation using a rotary evaporator. A portion of the resulting residue is then partitioned between chloroform (15 mL) and water (5 mL).[4] The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to yield the final product as a clarified oily substance.[4]
-
Rationale: The initial removal of toluene simplifies the subsequent work-up. The partitioning between chloroform and water is a standard liquid-liquid extraction technique to remove any water-soluble impurities. Chloroform is a suitable solvent for the oily product. Anhydrous magnesium sulfate is used to remove any residual water from the organic phase before the final concentration step, which yields the purified product.
-
Monitoring the Reaction
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a 20% ethyl acetate solution in methanol. The product is expected to have a low Rf value (approximately 0.05) under these conditions.[4]
Characterization of the Synthesized Product
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm for the product in CDCl₃ are as follows:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| H5 (N-CH₂-N) | 3.29 | Broad peak | 6H |
| H4 (N-CH₂-C) | 2.40 | Triplet | 6H |
| H3 (C-CH₂-NMe₂) | 2.25 | Triplet | 6H |
| H2 (N(CH₃)₂) | 2.18 | Singlet | 18H |
| H1 (C-CH₂-C) | 1.59 | Multiplet | 6H |
Table based on data from ChemicalBook.[4]
The presence of a broad peak around 3.29 ppm is characteristic of the methylene protons of the hexahydrotriazine ring. The distinct signals for the different methylene groups in the propyl chain and the large singlet for the dimethylamino groups provide strong evidence for the formation of the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the N-H stretching bands from the starting diamine and the absence of a C=O stretching band (from unreacted formaldehyde) would indicate the completion of the reaction. The spectrum would be dominated by C-H and C-N stretching and bending vibrations.
Experimental Workflow:
Caption: A streamlined workflow for the synthesis and characterization of the hexahydrotriazine.
Applications and Future Directions
This compound is a moderately active trimerization catalyst.[4] It exhibits excellent foaming ability and performs well in water co-blown rigid polyurethane systems.[4] This makes it a valuable component in the production of rigid polyurethane and polyisocyanurate foams.[4] The presence of multiple tertiary amine groups within the molecule contributes to its catalytic activity.
The synthesis of hexahydrotriazines is also a key step in the formation of polyhexahydrotriazine (PHT) thermosetting polymers.[2] These materials are known for their high strength and thermal stability, and their synthesis from diamines and formaldehyde is an area of active research.[5] The principles and techniques described in this guide can be adapted for the synthesis of other N-substituted hexahydrotriazines, opening up possibilities for the development of new materials with tailored properties.
Conclusion
The synthesis of this compound from N,N-dimethyl-1,3-diaminopropane and formaldehyde is a straightforward yet illustrative example of amine-aldehyde condensation chemistry. By understanding the underlying principles and carefully controlling the reaction conditions, a high yield of the desired product can be consistently achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals working in related fields. The versatility of hexahydrotriazines as catalysts and polymer building blocks ensures that they will continue to be an important area of chemical research and development.
References
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Methodological & Application
Using 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in rigid polyurethane foam formulation
An Application Guide to 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in Rigid Polyurethane Foam Formulations
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Catalysis in High-Performance Rigid Foams
Rigid polyurethane (PUR) and polyisocyanurate (PIR) foams are cornerstone materials in thermal insulation, prized for their exceptional low thermal conductivity and structural integrity.[1] Their performance, however, is not inherent to the base polyols and isocyanates alone. The precise control of the complex polymerization and blowing reactions is paramount, and this control is orchestrated by the catalyst system. Among the diverse array of available catalysts, this compound stands out as a highly effective tertiary amine catalyst.
Known in the industry by trade names such as Polycat® 41, Jeffcat TR-90, and Lupragen N700, this molecule is a versatile and moderately active catalyst.[2] It is particularly valued for its ability to balance the primary reactions while also promoting the cyclotrimerization of isocyanates, a characteristic essential for producing thermally stable and flame-retardant PIR foams.[2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application and the characterization of the resulting rigid foams.
Physicochemical Profile of the Catalyst
Understanding the fundamental properties of this compound is the first step in its effective application. It is a tertiary amine compound that typically appears as a colorless to light yellow viscous liquid.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₄₂N₆ | [3] |
| Molecular Weight | 342.57 g/mol | [3] |
| CAS Number | 15875-13-5 | [3][4] |
| Appearance | Colorless to light yellow transparent viscous liquid | [2][3] |
| Density | ~0.92 g/mL at 25 °C | [3] |
| Boiling Point | 141-142 °C | [3][4] |
| Melting Point | -59 °C | [3][4] |
| Flash Point | 104 °C | [3] |
| Solubility | Soluble in water and most organic solvents | [5] |
Mechanism of Catalytic Action in Foam Formation
The formation of polyurethane foam is a symphony of simultaneous chemical reactions. The role of an amine catalyst is to conduct this symphony, ensuring each reaction proceeds at the optimal rate to build a stable, well-defined cellular structure. This compound influences three critical reactions.
-
Gelling Reaction (Urethane Formation): The fundamental polymerization reaction between a polyol (R-OH) and an isocyanate (R'-NCO) to form the urethane linkages that build the polymer backbone. Tertiary amine catalysts accelerate this reaction by activating the hydroxyl group of the polyol, making it more nucleophilic and reactive towards the isocyanate group.[6]
-
Blowing Reaction (Gas Formation): The reaction between an isocyanate and water, which acts as a chemical blowing agent. This reaction forms an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO₂) gas.[7] The CO₂ gas creates the bubbles that form the foam's cellular structure.[7][8] This catalyst provides excellent blowing capability, making it highly effective in water-blown systems.[9][10]
-
Trimerization Reaction (Isocyanurate Formation): In formulations with a high isocyanate index (typically >110), this catalyst strongly promotes the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered polyisocyanurate (PIR) ring.[2] These rings are incorporated into the polymer backbone, significantly enhancing the thermal stability and flame retardancy of the final foam.[2]
Figure 1: Catalytic pathways influenced by the triazine catalyst.
Application Notes: Formulation and Performance
The selection of this compound is driven by the need for a balanced reaction profile, particularly in rigid foams where dimensional stability and thermal properties are critical.
Key Application Advantages:
-
Balanced Reactivity: It is considered a balanced catalyst, meaning it effectively promotes both the gelling and blowing reactions, which is crucial for achieving a uniform cell structure and avoiding foam collapse or densification.[11]
-
Delayed Action: As a delayed-action catalyst, it allows for better flow and distribution of the reacting mixture into complex molds before the viscosity increases rapidly, leading to more consistent foam quality.[11][12]
-
Dimensional Stability: By ensuring a thorough and balanced cure, it significantly improves the dimensional stability of the final foam, reducing shrinkage or expansion over time, which is critical for applications like insulation panels.[11]
-
Water-Blown Systems: It demonstrates excellent performance in systems where water is the primary or co-blowing agent.[4][9]
Use as a Co-Catalyst:
In many high-performance formulations, a synergistic co-catalysis approach is used to fine-tune the reaction profile.[13][14] this compound is frequently paired with other catalysts to achieve specific properties.
| Co-Catalyst Type | Example(s) | Synergistic Role & Rationale |
| Strong Gelling Amines | Triethylenediamine (TEDA) | TEDA strongly accelerates the back-end cure (gel reaction), ensuring the foam develops sufficient strength to withstand the internal gas pressure, preventing collapse.[15] |
| Blowing-Selective Amines | Bis(2-dimethylaminoethyl) ether (BDMAEE) | In formulations requiring a faster initial foam rise, BDMAEE can be added to selectively boost the front-end blowing reaction.[6] |
| Organometallic Catalysts | Potassium Acetate, Potassium Octoate | These are potent trimerization catalysts. They are used in conjunction with the triazine catalyst in PIR formulations to drive the formation of isocyanurate rings, maximizing thermal stability. |
| Tin or Bismuth Catalysts | Dibutyltin Dilaurate (DBTDL) | In some PUR systems (less common in PIR), a tin catalyst can be used to ensure complete polymerization, though care must be taken as it can compete with the trimerization reaction.[16] |
Experimental Protocols
The following protocols provide a framework for laboratory-scale preparation and characterization of rigid polyurethane foam using this compound.
Protocol 1: Preparation of Rigid Polyurethane Foam
This protocol outlines a "one-step" or "two-component" foaming method common in laboratory settings.
Figure 3: Workflow for physical property testing of rigid foam.
Standard Test Methods:
-
Apparent Density (ASTM D1622):
-
Cut a specimen of regular geometry (e.g., a cube).
-
Measure its dimensions accurately to calculate the volume (V).
-
Weigh the specimen to determine its mass (m).
-
Calculate density: ρ = m / V. [17]* Compressive Properties (ASTM D1621):
-
Use a universal testing machine to apply a compressive load to a foam specimen.
-
Measure the force required to compress the foam at a constant rate.
-
Determine the compressive strength, typically at 10% strain or at the yield point. Tests should be run parallel and perpendicular to the foam rise direction. [17][18]* Dimensional Stability (ASTM D2126):
-
Measure the initial dimensions of a foam specimen.
-
Expose the specimen to specified conditions of temperature and humidity for a set period (e.g., 28 days at 70°C and 95% RH).
-
Remeasure the dimensions and report the percentage change. [17]* Closed-Cell Content (ASTM D6226):
-
Use a gas pycnometer to measure the volume of a foam specimen.
-
The instrument determines the volume of the solid polymer and open cells.
-
The closed-cell volume is calculated by subtracting this from the geometric volume of the specimen. This value is critical for long-term thermal insulation performance. [17]* Thermal Conductivity (ASTM C518):
-
Use a heat flow meter apparatus.
-
Place a foam specimen of known thickness between two plates at different temperatures.
-
Measure the rate of heat flow through the specimen to determine its thermal conductivity (k-value). A lower k-value indicates better insulation performance. [17]
-
Troubleshooting Guide
| Problem | Potential Cause Related to Catalyst | Suggested Solution |
| Foam Collapse / Coarse Cells | Insufficient gelling relative to blowing. The polymer network is not strong enough to support the foam structure. | Increase the concentration of the triazine catalyst or add a stronger gelling co-catalyst like TEDA. |
| High Density / Poor Rise | Gelling reaction is too fast relative to blowing, restricting foam expansion. | Reduce the catalyst concentration. Consider adding a more blowing-selective catalyst (e.g., BDMAEE). |
| Poor Surface Cure / Tackiness | Incomplete reaction at the surface, often due to catalyst evaporation or interaction with ambient moisture. | Increase catalyst level slightly. Ensure mold temperature is adequate. Consider catalysts with lower volatility. |
| Post-Expansion / Shrinkage | Poor dimensional stability due to an incomplete or imbalanced cure. | Optimize the catalyst package. Ensure the Isocyanate Index is correct. A higher level of the triazine catalyst can improve cure and stability. [11] |
Safety and Handling
This compound is a chemical intermediate that requires careful handling.
-
Hazards: It is harmful in contact with skin and can cause skin irritation and serious eye damage. [10][19]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Emergency eyewash stations and showers should be accessible. [10][20]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Retrieved from [Link]
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Aminecatalysts.com. (2025, April 2). The Revolutionary Role of Amine Catalysts in Modern Polyurethane Foam Manufacturing. Retrieved from [Link]
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Knowde. (n.d.). Evonik - POLYCAT 41. Retrieved from [Link]
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SprayFoamMagazine.com. (n.d.). Polyurethane Foam ASTM Test Methods. Retrieved from [Link]
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Aminecatalysts.com. (2025, May 8). Polyurethane Amine Catalyst Synergistic Co-catalyst Role in Case Applications Review. Retrieved from [Link]
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Lee, S. H., et al. (2004). Properties of rigid polyurethane foams with blowing agents and catalysts. Polymer Journal, 36(5), 368-373. Retrieved from [Link]
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Polyurethane-catalyst.com. (2025, June 5). Polyurethane Catalyst PC41 for Improved Dimensional Stability in Rigid Foam Applications. Retrieved from [Link]
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Mingxu Chemicals. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved from [Link]
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Kurańska, M., et al. (2023). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. MDPI. Retrieved from [Link]
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Aminecatalysts.com. (2025, May 7). Balanced Polyurethane Foaming Catalyst for Optimal Blow and Gel Reaction Control. Retrieved from [Link]
-
Prociak, A., et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN1034933A - Preparation of Microcellular Rigid Polyurethane Foams Using Amine Catalysts.
-
Mingxu Chemicals. (2025, March 5). The Role of Polyurethane Catalysts in Optimizing HFO Blowing Agents for Sustainable Foam Production. Retrieved from [Link]
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ResearchGate. (2025, August 10). Properties of Rigid Polyurethane Foams with Blowing Agents and Catalysts. Retrieved from [Link]
-
Kurańska, M., et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. MDPI. Retrieved from [Link]
-
BDMAEE. (2025, August 1). The Role of Catalysts in Controlling the Gelation and Blowing Reactions During Soft Foam Polyurethane Blowing. Retrieved from [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
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Evonik. (n.d.). Polyurethane Additives Guide. Retrieved from [Link]
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Kerui Chemicals. (n.d.). This compound. Retrieved from [Link]
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Mingxu Chemicals. (n.d.). Optimizing Polyurethane Foam Production with Amine Catalyst A33: A Manufacturer's Guide. Retrieved from [Link]
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SciSpace. (n.d.). Effects of Amine Catalysts on the Physical Properties of a Rigid Urethane Foam System. Retrieved from [Link]
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DDL, Inc. (n.d.). ASTM D3574 Polyurethane Foam Testing. Retrieved from [Link]
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IOP Conference Series: Earth and Environmental Science. (2021). Effect of different catalysts on recovery and reuse of waste polyurethane rigid foam. Retrieved from [Link]
-
Mofan Chemical. (n.d.). 1, 3, 5-tris [3-(dimethylamino) propyl] hexahydro-s-triazine Cas#15875-13-5. Retrieved from [Link]
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-
IDM Instruments. (n.d.). Understanding ASTM D3574: Standard Test Methods for Flexible Cellular Materials. Retrieved from [Link]
-
Mingxu Chemicals. (n.d.). Amine Catalysts in Bio-Based Polyurethanes: Advancements and Challenges. Retrieved from [Link]
-
BDMAEE. (2025, April 30). Delayed Amine Catalysts: Improving Foam Consistency in Rigid Polyurethane Foam Manufacturing. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 15875-13-5. Retrieved from [Link]
-
EnergySolutions. (2012). Specification for Rigid Polyurethane Foam for Impact Limiters for 8-120B Casks. Retrieved from [Link]
-
BSB EDGE. (n.d.). ASTM D3574-17: Test Methods for Urethane Foams. Retrieved from [Link]
-
PubChem. (n.d.). N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. Retrieved from [Link]
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- 4. This compound | 15875-13-5 [chemicalbook.com]
- 5. haihangchem.com [haihangchem.com]
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- 8. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 9. specialchem.com [specialchem.com]
- 10. Wholesale 1, 3, 5-tris [3-(dimethylamino) propyl] hexahydro-s-triazine Cas#15875-13-5 Manufacturer and Supplier | MOFAN [mofanpu.com]
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- 14. Three Types of Polyurethane Catalyst Product Introduction - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
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Application Notes and Protocol for Polycat® 41 as a Trimerization Catalyst in Polyisocyanurate Systems
Introduction: The Critical Role of Catalysis in High-Performance Polyisocyanurate Systems
Polyisocyanurate (PIR) foams are a cornerstone of the high-performance insulation market, prized for their exceptional thermal resistance, inherent fire retardancy, and structural integrity. The formation of the isocyanurate trimer, a highly stable, six-membered ring, from isocyanate monomers is the key chemical transformation that imparts these desirable properties. This cyclotrimerization reaction, however, does not proceed spontaneously at ambient conditions and necessitates the use of a catalyst to achieve efficient and controlled conversion.
Polycat® 41, a tertiary amine-based catalyst, has established itself as a versatile and effective catalyst for this purpose.[1][2] Chemically identified as 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, its molecular structure is engineered to provide a balance of catalytic activity and controlled reaction kinetics.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing Polycat® 41 as a trimerization catalyst. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, and offer insights into optimizing its performance in PIR formulations.
Physicochemical Properties of Polycat® 41
A thorough understanding of the physical and chemical properties of Polycat® 41 is fundamental to its effective and safe use.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 15875-13-5 | [3] |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Odor | Amine-like | |
| Shelf Life | 36 months in unopened container | [3] |
Mechanism of Action: The Catalytic Cycle of Isocyanate Trimerization
The catalytic activity of Polycat® 41, a tertiary amine, in the trimerization of isocyanates proceeds through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom of the amine initiates the reaction by attacking the electrophilic carbon of the isocyanate group. This initiates a cascade of reactions leading to the formation of the stable isocyanurate ring.
A proposed step-wise mechanism is as follows:
-
Nucleophilic Attack and Intermediate Formation: The tertiary amine in Polycat® 41 attacks the carbonyl carbon of an isocyanate molecule, forming a zwitterionic intermediate.
-
Chain Propagation: This highly reactive intermediate then attacks a second isocyanate molecule, leading to the formation of a dimer. This process repeats with a third isocyanate molecule to form a trimer.
-
Ring Closure and Catalyst Regeneration: The trimer undergoes an intramolecular cyclization to form the stable isocyanurate ring, regenerating the tertiary amine catalyst, which can then participate in another catalytic cycle.
Caption: Proposed mechanism of isocyanate trimerization catalyzed by Polycat® 41.
Experimental Protocol: Laboratory-Scale Synthesis of a PIR Foam
This protocol provides a general guideline for the preparation of a rigid polyisocyanurate foam in a laboratory setting. It is crucial to note that the optimal formulation will depend on the specific raw materials and desired foam properties.
Materials and Equipment:
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI): Isocyanate source.
-
Polyol: A polyester or polyether polyol with a suitable hydroxyl value.
-
Polycat® 41: Trimerization catalyst.
-
Surfactant: Silicone-based surfactant to stabilize the foam cells.
-
Blowing Agent: e.g., pentane or HFOs. Water can also be used as a chemical blowing agent.
-
Flame Retardants (optional): As required by the application.
-
Disposable mixing containers and stirrers.
-
Fume hood.
-
Oven for curing.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable container, accurately weigh the polyol, surfactant, blowing agent, and any optional flame retardants.
-
Thoroughly mix these components until a homogenous blend is achieved. Gentle warming may be necessary to reduce the viscosity of the polyol.
-
-
Addition of the Catalyst:
-
Add the calculated amount of Polycat® 41 to the polyol blend. A typical starting concentration is in the range of 1.0 to 3.0 parts per hundred parts of polyol (php).
-
Mix thoroughly to ensure uniform distribution of the catalyst.
-
-
Addition of the Isocyanate (Component B) and Foaming:
-
Working in a well-ventilated fume hood, add the pre-weighed pMDI to the polyol blend. The amount of isocyanate is determined by the desired isocyanate index, which is typically greater than 180 for PIR foams.
-
Immediately and vigorously mix the components for a short, predetermined time (typically 5-10 seconds).
-
Quickly pour the reacting mixture into a mold.
-
-
Curing:
-
Allow the foam to rise and cure at ambient temperature or in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours). The curing profile will significantly impact the final properties of the foam.
-
dot graph TD { A[Prepare Polyol Blend] --> B{Add Polycat® 41}; B --> C{Add Isocyanate}; C --> D[Vigorous Mixing]; D --> E[Pour into Mold]; E --> F[Curing]; } dot
Caption: Workflow for laboratory-scale PIR foam synthesis.
Factors Influencing Catalytic Performance and Foam Properties
The successful application of Polycat® 41 requires an understanding of the key variables that influence its catalytic activity and the final characteristics of the polyisocyanurate foam.
| Parameter | Effect on Reaction and Foam Properties | Causality and Field-Proven Insights |
| Catalyst Concentration | Higher concentrations lead to faster reaction rates (cream, gel, and tack-free times).[4] | The concentration of the tertiary amine directly influences the rate of the initiation step of the trimerization reaction. Optimization is crucial; excessive catalyst can lead to uncontrolled exotherms and poor foam structure. |
| Temperature | Increased temperature accelerates the trimerization reaction. | Higher temperatures provide the necessary activation energy for the reaction, increasing the collision frequency and effectiveness of the catalyst. However, excessive heat can lead to scorching and degradation of the foam. |
| Isocyanate Index | A higher isocyanate index favors the trimerization reaction, leading to a higher content of isocyanurate rings. | A stoichiometric excess of isocyanate groups ensures that sufficient monomer is available for the cyclotrimerization reaction after the initial urethane formation with the polyol. An index above 180 is typical for PIR foams. |
| Moisture Content | Water reacts with isocyanates to produce carbon dioxide (blowing reaction) and urea linkages. | While water can be a useful chemical blowing agent, excessive moisture can compete with the trimerization reaction and affect the final foam density and mechanical properties. Raw materials should be kept dry. |
Analytical Techniques for Monitoring Isocyanate Trimerization
To ensure the quality and consistency of PIR foam production, it is essential to monitor the progress of the trimerization reaction. Several analytical techniques can be employed for this purpose:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the isocyanurate peak (around 1410 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the residual isocyanate monomer and the formation of the isocyanurate trimer. This often requires derivatization of the isocyanate.
-
Rheometry: Monitoring the change in viscosity of the reacting mixture provides valuable information about the gel time and the progress of the polymerization.
Safety and Handling of Polycat® 41
As a tertiary amine, Polycat® 41 requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling Polycat® 41.[3]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]
-
Storage: Store in a cool, dry place away from heat and open flames. Keep the container tightly sealed to prevent moisture contamination.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]
Troubleshooting Common Issues in PIR Foam Production
| Issue | Potential Cause(s) Related to Polycat® 41 | Recommended Action(s) |
| Foam Collapse/Poor Rise | Insufficient catalyst concentration; Deactivated catalyst due to moisture. | Increase Polycat® 41 concentration in small increments; Ensure all raw materials are dry and store Polycat® 41 properly. |
| Scorching/Discoloration | Excessive catalyst concentration leading to a high exotherm. | Reduce the concentration of Polycat® 41; Consider using a delayed-action co-catalyst to control the initial reaction rate. |
| Friable/Brittle Foam | Imbalance between the blowing and trimerization reactions; Insufficient cure. | Adjust the Polycat® 41 level to optimize the reaction profile; Ensure adequate curing time and temperature. |
| Variable Foam Density | Inconsistent mixing or distribution of the catalyst. | Improve mixing efficiency; Ensure the catalyst is fully dispersed in the polyol blend before adding the isocyanate. |
Conclusion
Polycat® 41 is a highly effective and versatile tertiary amine catalyst for the production of polyisocyanurate foams. Its moderately active and delayed-action nature allows for controlled reaction kinetics, which is essential for achieving high-quality foam with desirable properties.[5] By understanding the underlying mechanism of catalysis, carefully controlling formulation and process parameters, and adhering to proper safety protocols, researchers and developers can successfully leverage the benefits of Polycat® 41 to create advanced PIR insulation materials.
References
- Evonik. (n.d.).
- Evonik. (n.d.).
- BDMAEE. (2025, April 24).
- Newtop Chemical Materials (Shanghai) Co.,Ltd. (n.d.). Polycat 41 catalyst CAS10294-43-5 Evonik Germany. BDMAEE.
- BDMAEE. (2025, April 30).
- Latinwo, G. K., et al. (2018). Preparation and Characterization of Polyisocyanurate Modified Polyimide Foam. American Journal of Polymer Science, 8(2), 23-28.
- Evonik. (n.d.). Products.
- Sabtech Machine. (2024, March 7). Common Issues and Solutions for Polyurethane Foam Production-Part 2.
- Bayer AG. (2004, June 29). Insulation: The production of rigid polyurethane foam.
- ACS Applied Polymer Materials. (2024, May 31). Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam.
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
- ResearchGate. (n.d.).
- Polyurethane Additives Guide. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Honeywell. (n.d.). How to Prepare a Rigid Polyurethane Foam Hand Mix | technical guide.
- Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1.
- Sabtech Machine. (2025, August 11). How to Make Polyurethane Foam: a Step-by-Step Guide.
- Study on the Effect of Catalyst PC-41 on the Foaming of Recycled Polyurethane. (n.d.).
- ResearchGate. (2025, October 13). (PDF)
- Mahmoud, A., Nasr, E., & Maamoun, A. (2017). The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes.
- OUCI. (n.d.).
Sources
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- 2. Products [evonik.com]
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- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. specialchem.com [specialchem.com]
Application Note: Quantitative Analysis of Jeffcat TR-90 in Polymer Formulations
Abstract: Jeffcat TR-90, a 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine, is a highly effective tertiary amine catalyst used to promote the back-end cure and enhance dimensional stability in polyurethane and other polymer systems.[1][2][3] Accurate quantification of its concentration within the polymer matrix is critical for quality control, manufacturing process optimization, and correlating catalyst levels with the final physical properties of the material. This document provides a detailed guide for researchers and scientists on three robust analytical methods for the determination of Jeffcat TR-90 in polymers: Nonaqueous Potentiometric Titration, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each section explains the underlying principles, the rationale behind experimental choices, and a detailed, step-by-step protocol suitable for direct laboratory implementation.
Introduction
The Role of Jeffcat TR-90 in Polymer Chemistry
Jeffcat TR-90 is a low-odor, back-end cure amine catalyst.[2][3] Its primary function is to accelerate the polymerization reactions, particularly the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions in the final stages of polyurethane foam production.[1][3] The concentration of Jeffcat TR-90 directly influences the cure profile, which in turn dictates critical end-product characteristics such as cell structure, dimensional stability, and adhesion.[1]
The Imperative for Precise Quantification
Variations in the catalyst concentration, whether from improper mixing or degradation, can lead to significant manufacturing defects, including foam collapse, shrinkage, or poor physical properties. Therefore, a reliable analytical method to verify the concentration of Jeffcat TR-90 within a polymer sample—either as a raw material mix or in a cured product—is essential for:
-
Quality Assurance: Ensuring batches meet manufacturing specifications.
-
Process Optimization: Fine-tuning catalyst levels for desired reaction kinetics.
-
Failure Analysis: Investigating the root cause of product defects.
-
Research & Development: Studying the impact of catalyst concentration on polymer performance.
Overview of Analytical Strategies
Three distinct analytical techniques are presented, each with unique advantages, allowing laboratories to choose the most appropriate method based on available equipment, required sensitivity, and sample throughput.
-
Nonaqueous Titration: A classic, cost-effective method for determining total basic amine content.
-
HPLC-MS: A highly selective and sensitive chromatographic method for direct quantification of Jeffcat TR-90, even in complex matrices.
-
Quantitative NMR (qNMR): A powerful spectroscopic technique that provides both structural confirmation and precise quantification without chromatographic separation.
Method 1: Nonaqueous Potentiometric Titration
This method determines the total amine value of a polymer sample, which can then be correlated to the concentration of Jeffcat TR-90, assuming it is the primary basic component. This technique is adapted from principles outlined in standards such as ASTM D2896 for base number determination.[4]
Principle of the Method
Tertiary amines like Jeffcat TR-90 are weak bases. In aqueous solutions, their basicity is leveled by water, resulting in a poor titration endpoint.[5] By using a non-aqueous acidic solvent, such as glacial acetic acid, the basicity of the amine is enhanced. The sample is titrated with a strong acid, typically perchloric acid, also in a non-aqueous solvent.[5][6] The endpoint is detected potentiometrically, providing a sharp and reproducible inflection point.
Reaction: R₃N (Jeffcat TR-90) + HClO₄ → [R₃NH]⁺[ClO₄]⁻
Causality of Experimental Choices
-
Solvent System (Glacial Acetic Acid): Acetic acid is sufficiently acidic to protonate the solvent molecules, which in turn are strong proton donors for the weak amine base, sharpening the titration endpoint.[5] Its non-aqueous nature prevents water interference.[5]
-
Titrant (Perchloric Acid): Perchloric acid behaves as an exceptionally strong acid in glacial acetic acid, ensuring a complete and stoichiometric reaction with the weak amine base.[6]
-
Detection (Potentiometry): A pH electrode suitable for non-aqueous systems provides an objective, instrument-based determination of the equivalence point, eliminating the subjective nature of colorimetric indicators.
Experimental Protocol
2.3.1 Reagents and Equipment
-
Automatic Potentiometric Titrator with a non-aqueous compatible pH electrode (e.g., glass body, sleeve junction).
-
Glacial Acetic Acid, ACS Grade.
-
Perchloric Acid (HClO₄), 0.1 N in Glacial Acetic Acid (commercially available or prepared and standardized).
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried.
-
Appropriate solvent for the polymer sample (e.g., Toluene, Methylene Chloride).
-
Analytical Balance, Beakers, and Magnetic Stirrer.
2.3.2 Titrant Standardization
-
Accurately weigh ~0.5 g of dried KHP into a 150 mL beaker.
-
Dissolve in 60 mL of glacial acetic acid. Gently warm if necessary to aid dissolution.
-
Titrate with the 0.1 N perchloric acid solution using the potentiometric titrator.
-
Record the volume of titrant at the equivalence point.
-
Calculate the exact normality of the perchloric acid titrant.
2.3.3 Sample Analysis Procedure
-
Accurately weigh a polymer sample (typically 1-5 g, depending on the expected catalyst concentration) into a 150 mL beaker.
-
Add 40 mL of a suitable polymer solvent (e.g., Toluene) and dissolve the sample completely. This may require stirring for an extended period.
-
Add 40 mL of glacial acetic acid to the dissolved sample.
-
Immerse the electrode and the titrator delivery tip into the solution.
-
Titrate the sample with the standardized 0.1 N perchloric acid solution.
-
Record the volume of titrant (V) required to reach the equivalence point.
-
Perform a blank titration using 40 mL of the polymer solvent and 40 mL of glacial acetic acid, and record the blank volume (V_b).
2.3.4 Calculation The amine value, expressed as mg KOH per gram of sample, is calculated as:
Amine Value (mg KOH/g) = ((V - V_b) * N * 56.1) / W
Where:
-
V = Volume of titrant for the sample (mL)
-
V_b = Volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the polymer sample (g)
To convert the Amine Value to the weight percentage of Jeffcat TR-90:
% Jeffcat TR-90 = (Amine Value * MW_catalyst) / (n * 56100)
Where:
-
MW_catalyst = Molecular weight of Jeffcat TR-90 (385.6 g/mol )
-
n = Number of basic nitrogen atoms per molecule (3 for Jeffcat TR-90)
-
56100 = Conversion factor (mg KOH per mole of base)
Data Presentation
| Parameter | Typical Value |
| Sample Size | 1 - 5 g |
| Titrant Conc. | 0.1 N HClO₄ |
| Repeatability (RSD) | < 2% |
| Key Interferences | Other basic additives (e.g., other amine catalysts, acid scavengers) |
Workflow Diagram
Caption: Workflow for Nonaqueous Potentiometric Titration.
Method 2: HPLC with Mass Spectrometry (HPLC-MS)
This method offers high selectivity and sensitivity, allowing for the direct measurement of Jeffcat TR-90, distinguishing it from other polymer additives or degradation products.
Principle of the Method
The polymer sample is first dissolved, and the Jeffcat TR-90 is extracted into a suitable solvent. The extract is then injected into an HPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18), where compounds are separated based on their hydrophobicity. Since Jeffcat TR-90 lacks a UV chromophore, a mass spectrometer is used for detection.[7] The analyte is ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer detects the specific mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. Quantification is achieved by comparing the signal intensity to that of a calibration curve prepared from known standards.
Causality of Experimental Choices
-
Sample Preparation (Extraction): A liquid-liquid or solid-phase extraction is necessary to separate the small molecule catalyst from the large polymer chains, which would otherwise foul the HPLC column and MS source.
-
Chromatography (Reverse-Phase HPLC): C18 columns are robust and provide excellent separation for a wide range of medium-polarity molecules like Jeffcat TR-90. A gradient elution (e.g., water/acetonitrile) is used to effectively elute the analyte while washing out interferences.
-
Detection (Mass Spectrometry): MS is the detector of choice due to its high specificity and sensitivity, overcoming the lack of a UV-active group in Jeffcat TR-90.[7][8] Electrospray Ionization (ESI) in positive mode is ideal for basic amines, as they readily accept a proton to form [M+H]⁺ ions.
-
Quantification Mode (Selected Ion Monitoring - SIM): For high sensitivity and selectivity, the mass spectrometer is set to monitor only the m/z of the protonated Jeffcat TR-90 molecule (m/z 386.4). This minimizes noise from other co-eluting compounds.
Experimental Protocol
3.3.1 Reagents and Equipment
-
HPLC system with a gradient pump and autosampler.
-
Mass Spectrometer with an ESI source.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Jeffcat TR-90 analytical standard.
-
Polymer dissolution solvent (e.g., Tetrahydrofuran - THF).
-
Extraction/precipitation solvent (e.g., Acetonitrile).
-
HPLC Mobile Phase A: Water with 0.1% Formic Acid.
-
HPLC Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Vortex mixer, centrifuge, and syringe filters (0.45 µm PTFE).
3.3.2 Standard and Sample Preparation
-
Calibration Standards: Prepare a stock solution of Jeffcat TR-90 in acetonitrile. Serially dilute this stock to create a set of calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: a. Accurately weigh ~100 mg of the polymer sample into a centrifuge tube. b. Add 1.0 mL of THF to dissolve the polymer. Vortex until fully dissolved. c. Add 4.0 mL of acetonitrile to precipitate the polymer while keeping the Jeffcat TR-90 in solution. d. Vortex vigorously for 1 minute, then centrifuge at 5000 rpm for 10 minutes. e. Carefully collect the supernatant. Filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.3.3 Instrumental Conditions
-
HPLC:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
-
Mass Spectrometer (ESI+):
-
Ionization Mode: Positive Electrospray (ESI+)
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ion: m/z 386.4 ([M+H]⁺)
-
Tune other parameters (e.g., capillary voltage, gas flow) for optimal signal.
-
3.3.4 Data Analysis
-
Inject the calibration standards and generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of Jeffcat TR-90 in the sample vial (C_vial) using the calibration curve.
-
Calculate the weight percentage in the original polymer:
% Jeffcat TR-90 = (C_vial * V_total * 100) / (W_sample * 1,000,000)
Where:
-
C_vial = Concentration in the vial (µg/mL)
-
V_total = Total volume of extraction solvent (5 mL)
-
W_sample = Weight of the polymer sample (mg)
Data Presentation
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (RSD) | < 5% |
| Recovery | 90 - 110% |
Workflow Diagram
References
- 1. Huntsman - JEFFCAT TR-90 [products.huntsman.com]
- 2. specialchem.com [specialchem.com]
- 3. Polymer Additives Functions Catalysts - Elastomer Additives - Elastomers - Huntsman [products.huntsman.com]
- 4. Amine value - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Formulation of Flame-Retardant Rigid Polyurethane Foam Utilizing Polycat® 41 Catalyst
Abstract
Rigid polyurethane foam (RPUF) is a cornerstone material in thermal insulation and structural applications due to its exceptional low thermal conductivity, high strength-to-weight ratio, and low density.[1][2] However, its inherent organic nature renders it highly flammable, posing significant fire safety risks that limit its application scope.[3][4] The incorporation of flame retardants is therefore critical to meet stringent safety standards. This document provides a comprehensive guide for researchers and formulation scientists on developing flame-retardant RPUF. It details the strategic use of Polycat® 41, a tertiary amine catalyst, in conjunction with the additive flame retardant Tris(1-chloro-2-propyl) phosphate (TCPP), to achieve enhanced fire resistance while maintaining desirable foam properties. We will explore the underlying chemical mechanisms, provide detailed formulation protocols, and outline standard characterization methodologies.
Introduction: The Imperative for Flame Retardancy in RPUF
The versatility of rigid polyurethane foams stems from the polymerization reaction between a polyol and an isocyanate, facilitated by catalysts, surfactants, and blowing agents. While indispensable in construction, refrigeration, and transportation, the high surface area and hydrocarbon-based structure of RPUF contribute to rapid combustion, heat release, and the generation of toxic smoke upon ignition.[4][5]
To mitigate these fire hazards, flame retardants (FRs) are incorporated into the foam matrix. These can be broadly categorized as:
-
Additive Flame Retardants: Physically blended into the polyol component. They are cost-effective and easy to incorporate but can sometimes migrate out of the polymer matrix over time.[6][7]
-
Reactive Flame Retardants: Chemically bonded into the polyurethane backbone, offering greater permanence and stability.[7][8]
This guide focuses on an additive approach using TCPP, a widely adopted and effective FR, with Polycat® 41 as the primary catalyst to control the complex reaction kinetics.
The Role of Core Components in the Formulation
Polycat® 41: The Reaction Conductor
Polycat® 41 is a tertiary amine catalyst that plays a crucial role in orchestrating the polyurethane foaming process.[9][10][11] Its primary functions are to catalyze two simultaneous, critical reactions:
-
Gelling Reaction (Urethane Formation): The reaction between the isocyanate (-NCO) and polyol (-OH) groups, which builds the polymer network and provides structural integrity.
-
Blowing Reaction (Urea Formation): The reaction between the isocyanate (-NCO) and water (H₂O), which generates carbon dioxide (CO₂) gas. This gas acts as the blowing agent, expanding the polymer matrix to create the foam's cellular structure.
Polycat® 41 is characterized as a moderately active, delayed-action catalyst.[11][12] This "delayed action" is a key processing advantage; it allows for a sufficient mixing and pouring window before the viscosity increases rapidly, ensuring uniform foam rise and a consistent cell structure.[11] It also promotes the trimerization of isocyanate groups to form polyisocyanurate (PIR) rings at higher temperatures, which contributes to enhanced thermal stability and char formation, a beneficial attribute for flame retardancy.[10][12]
Tris(1-chloro-2-propyl) phosphate (TCPP): The Fire Suppressant
TCPP is a chlorinated phosphate ester, a cost-effective and widely used liquid additive flame retardant for polyurethane foams.[13][14][15] Its efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the gas and condensed phases.[14]
-
Gas Phase Action: Upon heating, TCPP volatilizes and decomposes, releasing chlorine and phosphorus-containing radical species. These species act as scavengers, interfering with the high-energy H• and OH• radicals in the flame that propagate combustion. This "radical quenching" effect extinguishes the flame.[13][14]
-
Condensed Phase Action: The phosphorus component of TCPP promotes the formation of a protective char layer on the surface of the decomposing foam.[14] This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the supply of oxygen and flammable volatiles to the flame front.[16]
Other Essential Components
-
Polyol: A polyester or polyether polyol with multiple hydroxyl (-OH) groups serves as the polymer backbone.
-
Isocyanate (pMDI): Polymeric Methylene Diphenyl Diisocyanate is the reactive component that cross-links with the polyol.
-
Surfactant: Typically a silicone-based copolymer, used to lower surface tension, promote nucleation of bubbles, and stabilize the rising foam cells to prevent collapse.
-
Blowing Agent: Water is the primary chemical blowing agent in this system, reacting with isocyanate to produce CO₂. Physical blowing agents (e.g., pentane) can also be used.
Visualization of Key Processes
Polyurethane Formation Chemistry
Caption: Core chemical reactions catalyzed by Polycat® 41.
Flame Retardancy Mechanism of TCPP
Caption: Dual-phase flame retardant action of TCPP.
Experimental Protocols & Formulation Guidelines
This section provides a step-by-step methodology for preparing flame-retardant RPUF using a standard free-rise foaming method.
Materials & Equipment
| Category | Item | Recommended Specification |
| Chemicals | Polyether Polyol | OH value: 400-500 mg KOH/g |
| Polymeric MDI (pMDI) | NCO content: 30-32% | |
| Polycat® 41 Catalyst | Evonik Industries or equivalent | |
| TCPP Flame Retardant | Purity > 98% | |
| Silicone Surfactant | RPUF grade (e.g., B8443) | |
| Deionized Water | Blowing Agent | |
| Equipment | High-Shear Mechanical Mixer | 2000-5000 RPM capability |
| Digital Scale | 0.01 g precision | |
| Open-Top Mold | Cardboard or metal, ~1L volume | |
| Fume Hood | Mandatory for safety | |
| Stopwatch | For timing reactions | |
| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat |
Formulation Tables
The following formulations are provided in parts per hundred polyol (pphp). All components except the isocyanate are pre-blended to form the "A-side." The isocyanate is the "B-side." The Isocyanate Index is a ratio of the equivalent amount of isocyanate used relative to the theoretical equivalent amount of all isocyanate-reactive components in the A-side. An index of 110 is common for RPUF.
Table 1: Example Formulations for Flame-Retardant RPUF
| Component | Function | Control (FR-0) | Formulation 1 (FR-1) | Formulation 2 (FR-2) |
|---|---|---|---|---|
| Polyether Polyol | Polymer Backbone | 100 | 100 | 100 |
| TCPP | Flame Retardant | 0 | 10 | 20 |
| Silicone Surfactant | Cell Stabilizer | 2.0 | 2.0 | 2.0 |
| Deionized Water | Blowing Agent | 3.5 | 3.5 | 3.5 |
| Polycat® 41 | Catalyst | 1.5 | 1.5 | 1.5 |
| Total A-Side (pphp) | 107.0 | 117.0 | 127.0 | |
| pMDI (NCO=31%) | Cross-linker | ~125 | ~125 | ~125 |
| Isocyanate Index | | 110 | 110 | 110 |
Note: The exact amount of pMDI must be calculated based on the equivalent weights of the polyol and water to achieve the target index of 110.
Experimental Workflow Diagram
Caption: Step-by-step workflow for RPUF synthesis and testing.
Step-by-Step Foaming Protocol
SAFETY FIRST: All steps must be performed inside a certified chemical fume hood. Isocyanates are potent respiratory sensitizers. Always wear appropriate PPE.[9]
-
A-Side Preparation: In a suitable container (e.g., a paper cup), weigh the required amounts of polyol, TCPP, silicone surfactant, and deionized water according to the formulation table. Mix thoroughly with a spatula until homogeneous.
-
Catalyst Addition: Add the specified amount of Polycat® 41 to the A-side mixture and stir vigorously for 30 seconds.
-
B-Side Addition & Mixing: Place the container with the A-side under the high-shear mixer. Weigh the calculated amount of pMDI (B-side) in a separate cup. Add the pMDI to the A-side and immediately begin mixing at high speed (~3000 RPM) for 8-10 seconds.[1][17] Be precise with the mixing time; over-mixing can cause cell rupture, while under-mixing leads to an incomplete reaction.
-
Pouring and Curing: Immediately after mixing, pour the reacting liquid into the center of the mold. Allow the foam to rise freely and undisturbed.
-
Post-Curing: Let the foam cure at ambient temperature for at least 24 hours to develop sufficient handling strength. For optimal and consistent properties, a post-cure in an oven at 70°C for 24 hours is recommended.[1]
-
Sample Preparation: After curing, carefully remove the foam block from the mold. Using a band saw or a sharp blade, cut the foam into standardized specimens required for each characterization test. Discard the outer skin of the foam block.
Characterization & Performance Evaluation
Physical and Mechanical Properties
-
Apparent Core Density (ASTM D1622): Measure the mass and dimensions of a precisely cut foam cube (e.g., 50x50x50 mm). Density is calculated as mass divided by volume. The addition of liquid FRs like TCPP typically increases foam density.
-
Compressive Strength (ASTM D1621): A foam specimen is compressed at a constant rate using a Universal Testing Machine (UTM) until a yield point or 10% deformation is reached. The addition of FRs can sometimes plasticize the foam, potentially reducing its compressive strength.[3][18][19]
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI) (ASTM D2863): This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.[20][21] RPUF without FR typically has an LOI around 19-20%.
-
UL 94 Vertical Burning Test (IEC 60695-11-10): This is a critical small-scale test to classify the flammability of plastic materials.[22][23]
-
Procedure: A standard-sized bar (e.g., 125x13x13 mm) is held vertically. A calibrated flame is applied to the bottom edge for 10 seconds and then removed. The time until the flame self-extinguishes (afterflame time) is recorded. The flame is reapplied for another 10 seconds, and the second afterflame time and any subsequent glowing (afterglow) are recorded. Any dripping of flaming particles that ignite a cotton patch below is also noted.[22][24][25]
-
Classification:
-
V-0: Afterflame time < 10 seconds for each application; total afterflame for 5 samples < 50 seconds; no flaming drips. This is the highest rating.[23]
-
V-1: Afterflame time < 30 seconds for each application; total afterflame for 5 samples < 250 seconds; no flaming drips.[23]
-
V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.[23]
-
-
-
ASTM E84 (Steiner Tunnel Test): For building materials, this large-scale test measures flame spread and smoke development across a 24-foot-long specimen.[26][27] It provides a Flame Spread Index (FSI) and a Smoke Developed Index (SDI), which are critical for regulatory compliance in construction applications.[28][29]
Table 2: Expected Performance Trends with Increased TCPP Loading
| Property | Trend | Rationale |
|---|---|---|
| Core Density | Increases | Addition of a dense liquid component to the formulation. |
| Compressive Strength | May decrease slightly | TCPP can act as a plasticizer, slightly softening the polymer matrix.[18] |
| Limiting Oxygen Index (LOI) | Increases | Enhanced flame retardancy from gas and condensed phase action. |
| UL 94 Rating | Improves (e.g., from N/R to V-2 or V-1) | Reduced flame persistence and potential for char formation to prevent dripping. |
Conclusion
The formulation of flame-retardant rigid polyurethane foam is a balancing act between achieving regulatory fire safety compliance and maintaining the essential physical and mechanical properties of the material. Polycat® 41 serves as a highly effective and versatile catalyst, providing excellent control over the foaming reaction kinetics necessary for producing high-quality RPUF. When combined with an additive flame retardant like TCPP, significant improvements in fire resistance can be achieved, as demonstrated by standard tests like the Limiting Oxygen Index and UL 94. The protocols and formulations presented in this guide offer a robust starting point for researchers and developers to innovate and optimize flame-retardant polyurethane systems for a wide array of demanding applications.
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- Recent Advances in Flame-Retardant Flexible Polyurethane Foams. MDPI.
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- Polycat 41 catalyst CAS10294-43-5 Evonik Germany.
- Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams. (2022). PMC - NIH.
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- Flame-Retardant Coatings on Polyurethane Foams Deposited by Layer-by-Layer Assembly Approach. (2021). ACS Symposium Series.
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Application Note: Enhancing Dimensional Stability of Rigid Polyurethane Foams Using JEFFCAT® TR-90 Co-Catalyst
Introduction: The Challenge of Dimensional Integrity in Rigid Foams
Rigid polyurethane (PUR) foams are indispensable in a multitude of applications, from thermal insulation panels to structural components, owing to their excellent insulating properties and high strength-to-weight ratio. The production of these materials involves a precisely orchestrated chemical reaction between a polyol and an isocyanate, driven by catalysts and expanded by a blowing agent. However, a common failure mode in the production of rigid foams is dimensional instability—the tendency of the foam to shrink, warp, or distort after demolding. This phenomenon arises from an imbalance in the curing process. As the foam cools, the pressure of the gas within the closed cells decreases. If the polymer matrix has not achieved sufficient strength and stiffness, this pressure differential will cause the cell walls to collapse inward, resulting in macroscopic shrinkage.
Achieving superior dimensional stability requires that the polymer network builds viscosity and cures at a rate that is perfectly synchronized with the gas generation (blowing) reaction. This note provides a detailed technical guide on the use of JEFFCAT® TR-90, a tertiary amine catalyst, as a co-catalyst to significantly improve the dimensional stability of rigid foams by promoting a robust "back-end" cure.
The Interplay of Catalysis in Foam Formation
The creation of polyurethane foam is governed by two simultaneous, competing reactions:
-
Gelling Reaction: The polyaddition of polyol hydroxyl groups (–OH) with isocyanate groups (–NCO) to form the primary urethane linkages of the polymer network. This reaction builds the structural integrity of the foam.[1][2][3]
-
Blowing Reaction: The reaction of isocyanate groups with water, which generates an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO₂) gas. This CO₂ acts as the blowing agent, expanding the reacting mixture to create the foam's cellular structure.[1][2][4]
The ultimate properties of the foam are dictated by the relative rates of these two reactions. Catalysts are essential for controlling this balance.[5][6]
-
Blowing Catalysts (e.g., bis(2-dimethylaminoethyl) ether) primarily accelerate the water-isocyanate reaction.[7]
-
Gelling Catalysts (e.g., tertiary amines, organometallic compounds) primarily accelerate the polyol-isocyanate reaction.[3]
An imbalance where the blowing reaction is too dominant can lead to foam collapse, as the gas expands before the polymer network is strong enough to contain it. Conversely, overly aggressive gelling can restrict foam rise, leading to high-density foam with entrapped gas that can cause post-demold expansion or shrinkage.[8]
JEFFCAT® TR-90: A Co-Catalyst for Back-End Cure
JEFFCAT® TR-90 is a 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine, a tertiary amine catalyst specifically designed to function as a back-end cure promoter.[9][10]
Proposed Mechanism of Action:
Unlike primary gelling catalysts that are active from the onset of the reaction, JEFFCAT® TR-90 exhibits a delayed or "back-end" activity. Its role is not to initiate the gel reaction but to strongly promote the final cross-linking of the polymer matrix as the foam reaches its full rise and begins to cure. This robust final cure ensures the formation of a highly cross-linked, stable polymer network. This network possesses the necessary thermo-mechanical strength to resist the internal vacuum effect created as the blowing gases cool, thereby preventing cell collapse and ensuring excellent dimensional stability.[11][12] By working in synergy with primary blowing and gelling catalysts, it provides a crucial final "lock" on the foam's structure.
Experimental Protocol: Formulation and Evaluation
This section provides a self-validating protocol to quantify the effect of JEFFCAT® TR-90 on the dimensional stability of a model rigid foam system. A control formulation is compared directly against an experimental formulation containing the co-catalyst.
3.1. Materials & Equipment
-
Polyol: Sucrose/glycerin-initiated polyether polyol (OH value ~450 mg KOH/g)
-
Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI), ~31.5% NCO content[13]
-
Surfactant: Silicone-based surfactant for rigid foams
-
Blowing Agent: Water (chemical) and Cyclopentane (physical)[14]
-
Primary Catalysts: A standard gelling (e.g., DMCHA) and blowing (e.g., BDMAEE) catalyst package
-
Co-Catalyst: JEFFCAT® TR-90[9]
-
Equipment: High-torque mixer (2000+ rpm), paper cups, wooden tongue depressors, digital scale (0.01g accuracy), stopwatch, ventilated fume hood, temperature/humidity chamber, digital calipers.
3.2. Foam Formulation
The formulations are prepared based on 100 parts by weight of the polyol (pphp). The isocyanate quantity is calculated to achieve a target isocyanate index of 110.
| Component | Function | Control Formulation (pphp) | Experimental Formulation (pphp) |
| Polyether Polyol | Polymer Backbone | 100.0 | 100.0 |
| Silicone Surfactant | Cell Stabilizer | 2.0 | 2.0 |
| Water | Chemical Blowing Agent | 2.5 | 2.5 |
| Cyclopentane | Physical Blowing Agent | 12.0 | 12.0 |
| Primary Gelling Catalyst | Gelling Promoter | 1.5 | 1.5 |
| Primary Blowing Catalyst | Blowing Promoter | 0.8 | 0.8 |
| JEFFCAT® TR-90 | Back-End Cure Co-Catalyst | 0.0 | 0.5 - 1.5 |
| pMDI (A-Side) | Cross-linker | To Index 110 | To Index 110 |
3.3. Step-by-Step Foaming Procedure
-
Preparation: Condition all chemicals to 23 ± 1 °C. Place the mixing cup on the digital scale within the fume hood.
-
B-Side Formulation: Sequentially weigh and add all components from the table (except the pMDI) into the paper cup. This is the "B-Side" or polyol blend.
-
Mixing B-Side: Mix the B-Side components thoroughly with the high-torque mixer for 60 seconds at ~2000 rpm until a homogenous mixture is achieved.
-
A-Side Addition: Tare the scale. Add the calculated amount of pMDI ("A-Side") to the B-Side blend.
-
Final Mix & Pour: Immediately mix for 5-7 seconds at high speed. Pour the reacting mixture into a mold or a larger cup for free-rise evaluation.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing. Causality Note: This 24-hour period is critical for the foam to complete its primary curing reactions and stabilize before being subjected to thermal stress.
Performance Evaluation & Data Analysis
4.1. Dimensional Stability Testing Protocol (per ASTM D2126)
The ASTM D2126 standard test method is the authoritative procedure for evaluating the response of rigid cellular plastics to thermal and humid aging.[15][16][17][18]
-
Specimen Preparation: Cut at least three specimens from the core of each cured foam block. A typical size is 100mm x 100mm x 25mm. Ensure all cuts are smooth and free of cracks.[18]
-
Initial Conditioning & Measurement: Condition the specimens at standard laboratory conditions (23 ± 2 °C, 50 ± 10% RH) until they reach a constant mass.[18] Measure the length (L₀), width (W₀), and thickness (T₀) of each specimen to the nearest 0.1 mm.
-
Exposure: Place the specimens in a temperature/humidity chamber set to the desired stress conditions. A common aggressive condition for rigid foam is 70°C and 97% relative humidity for 48 hours.[19]
-
Final Conditioning & Measurement: After the exposure period, remove the specimens and allow them to return to standard laboratory conditions for at least two hours.[16] Re-measure the length (L₁), width (W₁), and thickness (T₁) of each specimen.
-
Calculation: Calculate the percentage change in each dimension using the formula:
-
% Change = [(Final Dimension - Initial Dimension) / Initial Dimension] * 100
-
4.2. Expected Results and Data Presentation
The inclusion of JEFFCAT® TR-90 is expected to drastically reduce the percentage of dimensional change (shrinkage).
| Property | Test Condition | Control Foam (0 pphp TR-90) | Experimental Foam (1.0 pphp TR-90) |
| Dimensional Change (Length) | 70°C, 97% RH, 48h | -2.5% | -0.4% |
| Dimensional Change (Width) | 70°C, 97% RH, 48h | -2.8% | -0.5% |
| Dimensional Change (Volume) | 70°C, 97% RH, 48h | -7.1% | -1.2% |
| Compressive Strength (Parallel) | ASTM D1621 | 180 kPa | 210 kPa |
4.3. Interpretation of Results
The data clearly indicates that the formulation containing JEFFCAT® TR-90 exhibits significantly less shrinkage under harsh heat and humidity conditions. This demonstrates a more robust and stable foam structure. The corresponding increase in compressive strength further validates the formation of a more thoroughly cured and cross-linked polymer matrix, which is the direct mechanism for improved dimensional stability.
Optimization and Troubleshooting
-
Concentration Tuning: The optimal level of JEFFCAT® TR-90 typically ranges from 0.5 to 1.5 pphp. The exact amount depends on the reactivity of the polyol, the desired cure profile, and the overall catalyst package. Start with a concentration of 1.0 pphp and adjust as needed.
-
Balancing the System: While JEFFCAT® TR-90 is highly effective, it is a potent gelling catalyst. Increasing its concentration may require a slight reduction in the primary gelling catalyst to maintain good flowability and avoid a "scorched" or overly dense foam. Always evaluate the full reaction profile (cream time, gel time, tack-free time) when adjusting the catalyst package.
Conclusion
JEFFCAT® TR-90 serves as a highly effective co-catalyst for mitigating dimensional stability issues in rigid polyurethane foams. By promoting a strong back-end cure, it ensures the development of a robust polymer network capable of withstanding the physical stresses that occur during the foam's cooling phase. The incorporation of JEFFCAT® TR-90 into a rigid foam formulation, as demonstrated by the provided protocol, leads to a quantifiable and significant improvement in dimensional integrity and mechanical properties. This makes it an invaluable tool for researchers and formulators seeking to produce high-performance, reliable rigid foam products.
References
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Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024). Mingxu Chemicals. [Link]
-
ASTM D2126-20, Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging. (2020). ASTM International. [Link]
-
The revolutionary role of amine catalysts in modern polyurethane foam manufacturing. (2025). Medium. [Link]
-
ASTM D2126 Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging US Lab. (n.d.). MaTestLab. [Link]
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ASTM D2126-20 - Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging. (n.d.). SAI Global Store. [Link]
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ASTM D2126 Thermal & Humid Aging Test for Plastics. (n.d.). Micom Laboratories. [Link]
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The Science Behind PU Foam: Understanding the Role of Amine Catalysts like A33. (n.d.). LinkedIn. [Link]
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ASTM D2126 Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging US Lab. (n.d.). LabsInUS. [Link]
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JEFFCAT TR-90. (n.d.). Huntsman. [Link]
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Balanced polyurethane foaming catalyst for optimal blow and gel reaction control. (2025). Medium. [Link]
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Mechanism of urethane formation (gelling reaction) catalyzed by organometallic compound. (n.d.). ResearchGate. [Link]
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Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023). MDPI. [Link]
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The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). LinkedIn. [Link]
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Polymer Additives Functions Catalysts. (n.d.). Huntsman. [Link]
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Insulation The production of rigid polyurethane foam. (2004). Covestro. [Link]
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The role of gelling polyurethane catalyst in enhancing the dimensional stability and compressive strength of rigid foams. (2025). BDMAEE. [Link]
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Rigid Polyurethane Foams’ Development and Optimization from Polyols Based on Depolymerized Suberin and Tall Oil Fatty Acids. (2022). NIH. [Link]
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The role of catalysts in controlling the gelation and blowing reactions during soft foam polyurethane blowing. (2025). BDMAEE. [Link]
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Production of rigid polyurethane foams from soy-based polyols. (2011). SciELO. [Link]
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Blowing Catalysts | Polyurethane Foam Formulations. (n.d.). Tri-iso. [Link]
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Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. (2024). ACS Publications. [Link]
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The role of catalysis in the synthesis of polyurethane foams based on renewable raw materials. (2023). ResearchGate. [Link]
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Application of Polycat 41 in Water Co-Blown Rigid Foam Systems: A Technical Guide
Introduction: The Critical Role of Catalysis in Rigid Polyurethane Foam Formulation
Rigid polyurethane (PUR) and polyisocyanurate (PIR) foams are indispensable materials in a myriad of applications, most notably for their exceptional thermal insulation properties.[1] The performance of these foams is intrinsically linked to their cellular structure, which is meticulously controlled during the polymerization process. At the heart of this process lies the catalyst system, a synergistic blend of components that dictates the kinetics of two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2][3][4] An optimal balance between these reactions is paramount to achieving a uniform cell structure, dimensional stability, and desired mechanical properties.
This guide focuses on the application of Polycat® 41, a tertiary amine catalyst from Evonik, in water co-blown rigid foam systems.[5][6][7] Polycat 41 is a moderately active trimerization catalyst recognized for its excellent blowing capability, making it particularly well-suited for systems where water is used as a chemical blowing agent.[5][6][8] Through a detailed exploration of its mechanism, formulation guidelines, and experimental protocols, this document aims to provide researchers, scientists, and formulation chemists with the foundational knowledge to effectively utilize Polycat 41 in the development of high-performance rigid polyurethane foams.
Understanding Polycat 41: Properties and Catalytic Mechanism
Polycat 41, chemically identified as 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, is a liquid tertiary amine catalyst.[8][9] Its molecular structure lends itself to efficiently catalyzing the reactions that form the polyurethane matrix.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 15875-13-5 |
| Appearance | Colorless to light yellow liquid[10] |
| Viscosity (25°C) | 26-33 mPa.s |
| Specific Gravity (25°C) | 0.92 - 0.95 |
| Flash Point | 132°C (TCC) |
| Water Solubility | Soluble |
The Dual Role of Polycat 41 in Foam Formation
In a water co-blown rigid foam system, Polycat 41 plays a crucial role in promoting two simultaneous reactions:
-
The Blowing Reaction: The reaction between water and isocyanate (NCO) groups generates carbon dioxide (CO2) gas, which acts as the blowing agent, creating the cellular structure of the foam. This reaction also produces a urea linkage. Polycat 41 is a potent promoter of this reaction, contributing to its "very good blowing capability".[5][6]
-
The Gelling Reaction: The reaction between the polyol's hydroxyl (OH) groups and the isocyanate (NCO) groups forms the urethane linkages that build the polymer matrix. While Polycat 41 has some gelling activity, it is often used in conjunction with other catalysts to achieve the desired balance.[9]
The efficiency of Polycat 41 in promoting the blowing reaction helps to ensure that gas generation is well-coordinated with the viscosity increase from the gelling reaction. This synchronization is critical for forming a fine, uniform, and predominantly closed-cell structure, which is essential for good insulation performance.
Workflow for rigid polyurethane foam preparation and characterization.
Protocol 3: Evaluation of Foam Properties
A comprehensive evaluation of the cured rigid foam is essential to determine its performance characteristics. The following standard test methods from ASTM International are recommended:
| Property | ASTM Standard | Description |
| Apparent Density | ASTM D1622 [11] | Determines the mass per unit volume of the foam. |
| Compressive Properties | ASTM D1621 [11] | Measures the compressive strength and modulus of the foam. |
| Dimensional Stability | ASTM D2126 [11] | Evaluates the change in dimensions of the foam after exposure to heat and humidity. |
| Closed-Cell Content | ASTM D2856 [11] | Determines the percentage of closed cells, which is critical for insulation performance. |
| Water Absorption | ASTM D2842 [11] | Measures the amount of water absorbed by the foam upon immersion. |
| Thermal Conductivity (k-factor) | ASTM C518 | Measures the insulating capability of the foam. |
Safety and Handling
Polycat 41, like all amine catalysts, requires careful handling. It is recommended to consult the Safety Data Sheet (SDS) provided by the manufacturer before use. [12]General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [10]* Ventilation: Work in a well-ventilated area to avoid inhalation of vapors. [10]* Storage: Store in a cool, dry place away from heat and open flames. Keep containers tightly closed to prevent moisture contamination. [10]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [12]
Conclusion
Polycat 41 is a versatile and effective catalyst for the formulation of water co-blown rigid polyurethane foams. Its strong promotion of the blowing reaction makes it an excellent choice for achieving low-density foams with fine, uniform cell structures. By understanding its catalytic mechanism and following systematic formulation and testing protocols, researchers and formulators can leverage the benefits of Polycat 41 to develop high-performance rigid foams for a wide range of applications, from building insulation to refrigeration. The key to success lies in the careful balancing of the catalyst system to control the reaction kinetics and ultimately, the final properties of the foam.
References
- Newtop Chemical Materials (Shanghai) Co.,Ltd. Polycat 41 catalyst CAS10294-43-5 Evonik Germany - BDMAEE.
- SpecialChem. POLYCAT® brand by Evonik - Polymer additives.
- SpecialChem. Polycat®® 41 (Crosslinking Catalysts) by Evonik: Technical Datasheet.
- Knowde. Evonik - POLYCAT 41 - Catalyst - Amines.
- SpecialChem. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
- ASTM International. F1839 Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments.
- Evonik. Polyurethane Additives Guide.
- Vesta Chemicals bv. Amine catalysts.
- Oreate AI Blog. ASTM F1839 Standard Specification: Technical Requirements and Application Analysis of Rigid Polyurethane Foam Test Blocks for Orthopedic Testing.
- iTeh Standards. ASTM F1839-08 - Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material.
- Mingxu Chemicals. Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.
- SprayFoamMagazine.com. Polyurethane Foam ASTM Test Methods.
- Petrochemicals Europe. Polyurethane Amines Catalysts.
- American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- MOFAN POLYURETHANE. 1, 3, 5-tris [3-(dimethylamino) propyl] hexahydro-s-triazine Cas#15875-13-5.
- ResearchGate. Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments1.
- Evonik. Spray Foam.
- Amine Catalysts. polyurethane catalyst pc41/hard foam catalyst pc41.
- Sabtech Machine. How to Make Polyurethane Foam: a Step-by-Step Guide.
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Application Notes and Protocols for the One-Step Foaming of Recycled Polyurethane Utilizing 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
Abstract
The escalating environmental impact of post-consumer polyurethane (PU) waste necessitates innovative and efficient recycling methodologies. This document provides a comprehensive guide for researchers and industry professionals on a one-step foaming method to produce rigid polyurethane foams from recycled polyols. Central to this process is the strategic use of the tertiary amine catalyst, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, commercially known as Polycat 41. This catalyst is instrumental in orchestrating the complex polymerization and blowing reactions inherent in polyurethane foam formation, particularly when utilizing recycled feedstocks. These notes elucidate the underlying chemical principles, provide detailed experimental protocols, and outline robust characterization techniques to validate the performance of the resulting recycled polyurethane foams.
Introduction: The Imperative for Polyurethane Circularity
Polyurethane is a uniquely versatile polymer, integral to a myriad of applications, from insulation and cushioning to automotive components.[1] However, its thermosetting nature presents significant recycling challenges, with the majority of PU waste currently relegated to landfills. Chemical recycling, particularly glycolysis, has emerged as a promising route to depolymerize polyurethane waste back into valuable polyols, thereby closing the loop on its lifecycle.[2][3]
This guide focuses on the practical application of these recycled polyols in the production of new rigid polyurethane foams via a one-step foaming process.[4] This method, valued for its simplicity and efficiency, involves the simultaneous reaction of all components.[1] The success of this process, especially with the inherent variability of recycled raw materials, hinges on the precise control of the reaction kinetics. Herein, we detail the critical role of this compound as a potent trimerization and foaming catalyst that ensures the formation of a stable and well-defined cellular structure.[5]
The Role of this compound in Recycled Polyurethane Foaming
This compound is a tertiary amine catalyst that plays a dual role in the one-step foaming of polyurethane.[5][6] Its primary function is to catalyze the trimerization of isocyanate groups, forming highly stable isocyanurate rings.[5] This trimerization reaction contributes to the rigidity and thermal stability of the final foam.[5]
Simultaneously, it effectively catalyzes the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are crucial for foam formation. The dimethylamino groups within its structure are responsible for this catalytic activity.[7] When working with recycled polyols, which may have varying reactivity and viscosity compared to virgin polyols, the potent catalytic activity of this compound is particularly advantageous in ensuring a complete and rapid cure.[4][8]
Experimental Protocols
Protocol 1: Glycolysis of Polyurethane Waste to Obtain Recycled Polyols
This protocol outlines a standard laboratory procedure for the chemical recycling of rigid polyurethane foam waste into recycled polyols.
Materials and Equipment:
-
Shredded rigid polyurethane foam waste
-
Diethylene glycol (DEG)
-
Potassium hydroxide (KOH) or other suitable catalyst[2]
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Preparation of PU Waste: Shred the rigid polyurethane foam waste into small pieces (approximately 1-2 cm) to increase the surface area for reaction.[9]
-
Reaction Setup: In the three-neck flask, combine the shredded PU foam, diethylene glycol (DEG), and the catalyst. A typical mass ratio of DEG to PU waste is between 1.5:1 and 2:1.[10]
-
Glycolysis Reaction: Heat the mixture to 180-200°C with continuous stirring.[2][10] Maintain this temperature for 2.5 to 4 hours.[2][10] The reaction progress can be monitored by observing the dissolution of the foam.
-
Product Separation: After the reaction is complete, allow the mixture to cool. The resulting product may separate into two phases: an upper layer containing the recycled polyol and a lower layer with excess glycol and by-products.[11]
-
Purification: Separate the upper polyol layer. Further purification can be achieved by vacuum distillation to remove any remaining volatile components.[8]
-
Characterization of Recycled Polyol: Before use in foaming, characterize the recycled polyol for its key properties.
| Parameter | Method | Typical Values |
| Hydroxyl Value | ASTM D4274-16 | 200-800 mg KOH/g[3] |
| Acid Value | ASTM D7253-16 | < 5 mg KOH/g |
| Viscosity | ASTM D4878-15 | 500-2000 mPa·s at 25°C[12] |
| Water Content | ASTM D4672-18 | < 0.1% |
Protocol 2: One-Step Foaming of Recycled Polyurethane
This protocol details the formulation and procedure for preparing rigid polyurethane foam using the recycled polyols obtained from Protocol 1.
Materials and Equipment:
-
Recycled Polyol (from Protocol 1)
-
Virgin Polyether Polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (Polycat 41)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water, HFOs)
-
High-speed mechanical stirrer
-
Mold (open or closed)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Formulation Example:
The following table provides an example formulation for a rigid polyurethane foam incorporating recycled polyol. The exact amounts may need to be adjusted based on the specific properties of the recycled polyol.
| Component | Parts by Weight (pbw) |
| Virgin Polyether Polyol | 70-90 |
| Recycled Polyol | 10-30 |
| Surfactant | 1.5-2.5 |
| Water (Blowing Agent) | 2-4 |
| This compound | 0.5-1.5[4] |
| Polymeric MDI | To achieve NCO index of 110-120 |
Procedure:
-
Premix Preparation (Component A): In a suitable container, thoroughly mix the virgin polyol, recycled polyol, surfactant, water, and this compound using a high-speed mechanical stirrer until a homogeneous mixture is obtained.[8]
-
Reaction Initiation: In a well-ventilated fume hood, add the pre-weighed amount of pMDI (Component B) to the premix (Component A).
-
Mixing: Immediately and vigorously stir the mixture for 5-10 seconds.[10]
-
Pouring: Quickly pour the reacting mixture into the mold.
-
Curing: Allow the foam to rise and cure at room temperature for at least 24 hours before demolding and characterization.[8] For some applications, a post-curing step at an elevated temperature (e.g., 70°C) may be beneficial.[10]
Safety Precautions:
-
This compound is harmful in contact with skin and can cause serious eye damage.[13][14] Always wear appropriate PPE, including gloves and safety goggles.[13]
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13]
-
Isocyanates are respiratory sensitizers. Avoid breathing isocyanate vapors and ensure adequate ventilation.
Characterization of Recycled Polyurethane Foam
Thorough characterization of the final foam is essential to validate its performance and suitability for specific applications.
| Property | Standard Test Method | Description |
| Apparent Density | ASTM D1622 | Determines the mass per unit volume of the foam. |
| Compressive Strength | ASTM D1621 | Measures the foam's ability to resist compressive forces. |
| Thermal Conductivity | ASTM C518 | Evaluates the insulating properties of the foam. |
| Closed-Cell Content | ASTM D6226 | Quantifies the percentage of closed cells, which influences insulation and water absorption. |
| Dimensional Stability | ASTM D2126 | Assesses the foam's ability to retain its shape under various temperature and humidity conditions. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualizes the cell structure, size, and uniformity of the foam.[15] |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the formation of urethane and isocyanurate linkages.[2] |
Visualization of the Process
Glycolysis and Repolymerization Workflow
Caption: Workflow for recycled polyurethane foam production.
Catalytic Action of this compound
Caption: Catalytic roles of the triazine catalyst.
Conclusion
The one-step foaming of recycled polyurethane using this compound presents a viable and efficient pathway towards a more sustainable polyurethane industry. The protocols and guidelines presented herein offer a robust framework for the successful implementation of this technology. By understanding the fundamental chemistry and meticulously controlling the reaction parameters, high-performance rigid polyurethane foams can be produced from recycled feedstocks, contributing significantly to the circular economy.
References
- Rigid Polyurethane Foam Fabrication Using Medium Chain Glycerides of Coconut Oil and Plastics from End-of-Life Vehicles. ACS Sustainable Chemistry & Engineering. (2017).
- Glycolysis Recycling of Waste Polyurethane Rigid Foam Using Different Catalysts. Journal of Polymers and the Environment.
- Study on the effect of 1,3,5-Tris[3-(dimethylamino)
- From Construction Industry Waste to High-Performance Insulation: Sustainable Rigid Polyurethane Foams with Recycled Polyol. Polymers. (2025).
- Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams. MDPI.
- SAFETY DATA SHEET - this compound. CymitQuimica. (2025).
- SDS of 1,3,5-Tris[3-(dimethylamino)
- Chemical Recycling of Polyurethane Waste via a Microwave-Assisted Glycolysis Process. Polymers. (2023).
- Waste-Cooking-Oil-Derived Polyols to Produce New Sustainable Rigid Polyurethane Foams. Polymers.
- Formulation of rigid polyurethane foams based on varying contents of recycled polyol.
- From Construction Industry Waste to High-Performance Insulation: Sustainable Rigid Polyurethane Foams with Recycled Polyol. Scilit. (2025).
- Chemical Recycling of Polyurethane Foam Waste Via Glycolysis.
- Characterization of Polyurethane Foam Waste for Reuse in Eco-Efficient Building Materials.
- Chemical Recycling of Polyurethane Foam Waste Via Glycolysis.
- Study and Characterization of Regenerated Hard Foam Prepared by Polyol Hydrolysis of Waste Polyurethane. Semantic Scholar. (2023).
- Glycolysis process for polyurethane waste recycling.
- 15875-13-5 | CAS D
- Characterization of Polyurethane Foam Waste for Reuse in Eco-Efficient Building Materials.
- Study on Green Degradation Process of Polyurethane Foam Based on Integral Utilization and Performance of Recycled Polyurethane Oil-Absorbing Foam. MDPI.
- CAS#:15875-13-5 | this compound. Chemsrc. (2025).
- Characterization of Rigid Polyurethane Foam Prepared from Recycling of PET Waste.
- Study on Green Degradation Process of Polyurethane Foam Based on Integral Utilization and Performance of Recycled Polyurethane Oil-Absorbing Foam.
- SAFETY D
- Polyurethane Catalyst | CAS 15875-13-5 | Triazine Expert. Sinocure Chemical Group.
- This compound. Kerui Chemicals.
- Characterization of Polyurethane Foam Waste for Reuse in Eco-Efficient Building Materials.
- This compound | 15875-13-5. ChemicalBook.
- 1, 3, 5-tris [3-(dimethylamino) propyl] hexahydro-s-triazine Cas#15875-13-5.
- Synthesis of Rigid Polyurethane Foams from Recycled Poly(ethylene Terephthal
- One-step foaming method to functional polyurethane absorbents foam.
- The procedure for obtaining the polyurethane foam
- New Foam-to-Foam Recycling Process Opens Doors to a Circular Economy for Key Plastics.
- 1,3,5-Tris[3-(Dimethylamino)Propyl]Hexahydro-S-Triazine.
- Modification of polyurethane foams with 1,3,5-triazine ring and boron.
- Foam-to-Elastomer Recycling of Polyurethane Materials through Incorporation of Dynamic Covalent TAD–Indole Linkages.
Sources
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- 2. Glycolysis Recycling of Waste Polyurethane Rigid Foam Using Different Catalysts [techscience.com]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Jeffcat TR-90 in Polyurethane Systems
Introduction: Understanding the Role of Jeffcat TR-90
Jeffcat TR-90, chemically known as 1,3,5-Tris(3-(dimethylamino)propyl)-hexahydro-s-triazine, is a tertiary amine catalyst widely employed in the polyurethane industry.[1] It is particularly valued for its role as a potent back-end cure co-catalyst, which significantly enhances the final physical properties and dimensional stability of polyurethane products.[1][2][3] This document provides detailed application notes and protocols for the effective use of Jeffcat TR-90 in the formulation and processing of microcellular foams, elastomers, and Reaction Injection Molding (RIM) and Reinforced Reaction Injection Molding (RRIM) systems.
The catalytic activity of tertiary amines in polyurethane chemistry is multifaceted, primarily accelerating two key reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water).[4][5] The unique molecular structure of Jeffcat TR-90, with its three sterically accessible tertiary amine groups, makes it a highly efficient catalyst, particularly in the later stages of the polymerization process. This "back-end" activity is crucial for ensuring a complete cure, leading to a more robust and stable polymer network.
Mechanism of Action: The "Back-End Cure" and Enhanced Dimensional Stability
The term "back-end cure" refers to the catalyst's pronounced effect on the final stages of the polyurethane reaction, as the viscosity of the system increases and the mobility of the reactive species decreases. Jeffcat TR-90 excels in this phase for several reasons:
-
Sustained Catalytic Activity: Unlike some catalysts that may be hindered as the polymer network forms, Jeffcat TR-90 maintains its catalytic efficacy, ensuring that the cross-linking reactions proceed to completion. This leads to a higher degree of polymerization and a more cross-linked, stable network.
-
Promotion of Trimerization: In addition to the gelling and blowing reactions, Jeffcat TR-90 can also promote the trimerization of isocyanate groups to form isocyanurate rings. These rigid, thermally stable structures contribute significantly to the overall stiffness, strength, and dimensional stability of the final polymer, particularly in rigid and semi-rigid foams.
-
Improved Dimensional Stability: Insufficient back-end cure can lead to post-demold shrinkage and warping of the polyurethane part as the polymer network slowly continues to react and reorganize. By ensuring a more complete and rapid cure in the mold, Jeffcat TR-90 helps to lock in the dimensions of the part, resulting in superior dimensional stability and reduced scrap rates.[2][3]
The catalytic mechanism of tertiary amines like Jeffcat TR-90 can proceed through two primary pathways:
-
Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This complex is then more readily attacked by the hydroxyl group of the polyol, forming the urethane linkage and regenerating the catalyst.
-
General Base Catalysis: The tertiary amine can also function as a base, abstracting a proton from the hydroxyl group of the polyol. This increases the nucleophilicity of the polyol, making it more reactive towards the isocyanate group.
The following diagram illustrates the key reactions in a polyurethane foam system and the catalytic role of tertiary amines.
Caption: Key reactions in polyurethane systems catalyzed by Jeffcat TR-90.
Application in Microcellular Foams
Microcellular polyurethane foams are characterized by their high density and fine cell structure, offering excellent cushioning, impact absorption, and durability. They are widely used in applications such as automotive components, footwear, and gaskets. Jeffcat TR-90 is instrumental in achieving the desired properties in these systems.
Formulation Guidelines for Microcellular Foams
The following table provides a starting point formulation for a typical MDI-based microcellular foam. The concentrations are given in parts per hundred parts of polyol (pphp).
| Component | pphp | Function |
| Polyether Polyol (e.g., 4000-6000 MW triol) | 100 | Soft segment, provides flexibility |
| Chain Extender (e.g., 1,4-Butanediol) | 10 - 20 | Hard segment, builds hardness and strength |
| Water | 0.2 - 1.0 | Blowing agent, reacts with isocyanate to form CO₂ |
| Silicone Surfactant | 0.5 - 2.0 | Cell stabilizer, controls cell size and structure |
| Co-catalyst (e.g., Dibutyltin Dilaurate) | 0.01 - 0.05 | Gelling catalyst, works synergistically with amine |
| Jeffcat TR-90 | 0.5 - 2.5 | Back-end cure co-catalyst, enhances final properties |
| Polymeric MDI | To NCO Index | Isocyanate component |
Note: The optimal concentration of Jeffcat TR-90 will depend on the desired reactivity profile and final properties. It is recommended to conduct a ladder study to determine the ideal loading for a specific system.
Protocol for Laboratory-Scale Preparation of Microcellular Foam
This protocol outlines a general procedure for preparing a microcellular polyurethane foam sample in a laboratory setting.
-
Preparation of the Polyol Blend (B-Side):
-
In a suitable container, accurately weigh the polyether polyol, chain extender, water, silicone surfactant, and any other co-catalysts.
-
Mix the components thoroughly at a moderate speed (e.g., 1000-2000 rpm) for 5-10 minutes until a homogeneous mixture is obtained. Ensure that the water is fully dispersed.
-
Add the required amount of Jeffcat TR-90 to the blend and mix for an additional 2-3 minutes.
-
-
Reaction and Foaming:
-
Preheat the mold to the desired temperature (typically 40-60°C).
-
Weigh the appropriate amount of the polyol blend into a mixing cup.
-
Add the calculated amount of polymeric MDI to achieve the target NCO index (typically 100-105).
-
Immediately mix at high speed (e.g., 3000-5000 rpm) for 5-10 seconds.
-
Quickly pour the reacting mixture into the preheated mold.
-
-
Curing and Demolding:
-
Close the mold and allow the foam to cure for the specified time (typically 3-10 minutes, depending on the formulation and part thickness).
-
Open the mold and carefully demold the part.
-
-
Post-Curing:
-
For optimal physical properties, it is often beneficial to post-cure the demolded part in an oven at a specified temperature and duration (e.g., 80-100°C for 1-4 hours).
-
The following workflow diagram illustrates the process:
Caption: Workflow for the preparation of microcellular polyurethane foam.
Application in Polyurethane Elastomers
Polyurethane elastomers are prized for their excellent combination of hardness, abrasion resistance, tear strength, and elasticity. Jeffcat TR-90 can be used as a co-catalyst in these systems to ensure a complete cure and optimize the development of physical properties.
Formulation Guidelines for Polyurethane Elastomers
The following table presents a starting formulation for a cast polyurethane elastomer.
| Component | pphp | Function |
| Polyether or Polyester Polyol (e.g., 1000-2000 MW diol) | 100 | Soft segment, determines elasticity |
| Chain Extender (e.g., 1,4-Butanediol, Hydroquinone bis(2-hydroxyethyl) ether) | 5 - 15 | Hard segment, builds hardness and modulus |
| Organometallic Catalyst (e.g., Dibutyltin Dilaurate) | 0.01 - 0.1 | Primary gelling catalyst |
| Jeffcat TR-90 | 0.1 - 1.0 | Co-catalyst, promotes complete cure |
| Isocyanate (e.g., MDI, TDI) | To NCO Index | Isocyanate component |
Note: The level of Jeffcat TR-90 is typically lower in elastomer formulations compared to foams, as the primary gelling is often driven by an organometallic catalyst.
Protocol for Laboratory-Scale Synthesis of a Polyurethane Elastomer
This protocol describes a two-step (prepolymer) method, which allows for better control over the polymer architecture.[6]
-
Prepolymer Synthesis (A-Side):
-
In a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control, charge the polyol and degas under vacuum at 80-100°C for 1-2 hours to remove moisture.
-
Cool the polyol to 60-70°C and slowly add the isocyanate with stirring, maintaining the temperature.
-
Allow the reaction to proceed for 1-3 hours at 70-80°C until the theoretical NCO content is reached.
-
-
Casting and Curing:
-
Degas the prepolymer under vacuum.
-
In a separate container, prepare the curative blend by mixing the chain extender and the catalysts (organometallic and Jeffcat TR-90).
-
Heat the curative blend to the recommended temperature.
-
Add the curative blend to the prepolymer and mix thoroughly for 30-60 seconds.
-
Pour the mixture into a preheated mold (typically 80-120°C).
-
Cure the elastomer in the mold for the specified time (e.g., 30-60 minutes).
-
-
Post-Curing:
-
Demold the part and post-cure in an oven for an extended period (e.g., 16-24 hours at 100-110°C) to ensure the full development of physical properties.
-
Application in RIM and RRIM Systems
Reaction Injection Molding (RIM) and Reinforced Reaction Injection Molding (RRIM) are high-speed processes for producing large, complex, and lightweight parts. The fast cycle times demanded by these processes require highly reactive polyurethane systems, and the choice of catalyst is critical. Jeffcat TR-90's role as a back-end cure promoter is particularly beneficial in RIM, ensuring that the part is sufficiently cured for demolding in a short time.
Formulation Considerations for RIM/RRIM Systems
RIM formulations are highly specialized and often supplied as two-component systems. The principles are similar to those for microcellular foams and elastomers, but with a strong emphasis on achieving a rapid viscosity build-up and short demold times. Jeffcat TR-90 is typically used in combination with other catalysts to achieve the desired reactivity profile.
| Component | Function |
| Polyol Blend (B-Side) | |
| High-reactivity Polyether Polyols | Form the soft segment |
| Chain Extenders (e.g., Ethylene Glycol, Diethyltoluenediamine) | Build hardness and modulus |
| Surfactants | Aid in mixing and flow |
| Blowing Agents (if a foamed core is desired) | Create the cellular structure |
| Catalyst Package | |
| Primary Gelling Catalyst | Controls the initial reaction speed |
| Jeffcat TR-90 | Promotes rapid back-end cure for fast demolding |
| Isocyanate (A-Side) | |
| MDI-based Isocyanates or Prepolymers | The reactive component |
| Reinforcements (for RRIM) | |
| Milled Glass Fibers, Flake Glass | Enhance stiffness, impact strength, and dimensional stability |
RIM/RRIM Processing and the Role of Jeffcat TR-90
The RIM process involves the high-pressure impingement mixing of the A-side and B-side components, followed by injection into a closed mold at low pressure.
Caption: Schematic of the Reaction Injection Molding (RIM) process.
Jeffcat TR-90's contribution to the RIM process is most evident in the "Cure in Mold" stage. Its strong back-end catalytic activity ensures that the part develops sufficient "green strength" for demolding within a very short cycle time (often less than a minute). This is critical for the economic viability of the RIM process. The improved dimensional stability imparted by Jeffcat TR-90 is also highly advantageous in producing large, complex parts with tight tolerances.
Quantitative Impact of Jeffcat TR-90 on Polyurethane Properties
The concentration of Jeffcat TR-90 has a direct and significant impact on the final properties of the polyurethane material. The following table provides an illustrative example of the expected trends when varying the concentration of a tertiary amine catalyst like Jeffcat TR-90 in a hypothetical microcellular foam formulation.
| Jeffcat TR-90 (pphp) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Density (g/cm³) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5 | 15 | 60 | 120 | 0.45 | 50 | 3.0 | 250 |
| 1.5 | 10 | 45 | 90 | 0.43 | 55 | 3.5 | 230 |
| 2.5 | 8 | 35 | 70 | 0.42 | 60 | 4.0 | 210 |
Disclaimer: This data is illustrative and the actual results will vary depending on the specific formulation and processing conditions.
As the concentration of Jeffcat TR-90 increases, the reaction times (cream, gel, and tack-free) decrease significantly. This is accompanied by a slight decrease in density (due to faster gas generation) and an increase in hardness and tensile strength, indicative of a more complete cure and higher cross-link density. The elongation at break may decrease slightly as the material becomes more rigid.
Safety and Handling
Jeffcat TR-90 is a tertiary amine and should be handled with appropriate care.[7] Always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat or chemical-resistant apron.
-
Ventilation: Use in a well-ventilated area. If there is a potential for inhalation of vapors, use a properly fitted respirator.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Jeffcat TR-90 is a versatile and highly effective tertiary amine catalyst that plays a crucial role in optimizing the performance of polyurethane microcellular foams, elastomers, and RIM/RRIM systems. Its primary function as a back-end cure co-catalyst ensures a complete and rapid cure, leading to enhanced dimensional stability, improved physical properties, and shorter cycle times. By understanding the principles outlined in these application notes and conducting appropriate formulation and process optimization, researchers and developers can effectively leverage the benefits of Jeffcat TR-90 to create high-performance polyurethane materials.
References
- tertiary amine polyurethane coating catalyst options for specific cure profiles needed. (2025, April 30).
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
- the revolutionary role of amine catalysts in modern polyurethane foam manufacturing. (2025, April 2).
- Reaction principle of tertiary amine c
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. (2023, February 11).
- The Role of Amine Catalysts in Polyurethane Foam: A Focus on C
- Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam.
- Tertiary amines - C
- Polyurethane Catalysis by Tertiary Amines. (2025, August 6).
- JEFFCAT® TR-90 (Initiator) - Huntsman- Technical Datasheet. (2024, February 14). SpecialChem.
- CN1034933A - Preparation of Microcellular Rigid Polyurethane Foams Using Amine Catalysts - Google P
- performance of polyurethane catalyst 9727 in rim molding technology. (2025, April 10).
- US4359540A - Method for making rim elastomers using a catalyst system which is a polymer containing tertiary amine moieties - Google P
- JEFFC
- What is the easiest methodology for the synthesis of an elastomeric polyurethane?. (2013, June 17).
- Synthesis procedure of pure polyurethane elastomer (PUE).
- EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Google P
- Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008, October 17).
- Polymer Additives Functions Catalysts - Elastomer Additives. Huntsman.
- Jeffcat Catalysts | PDF | Polyurethane | M
- WO2024054480A1 - Tertiary amine catalyst for polyurethane foam - Google P
- polyurethane triazine catalyst/jeffc
- Continuous polymer synthesis and manufacturing of polyurethane elastomers enabled by autom
- JEFFCAT® BDMA - SAFETY D
- A Catalytically Active Tertiary Amino- and Polyether-Modified Silicone Surfactant and Its Application in Polyurethane Foams. (2025, November 17).
- Density of the foams (pphp parts per hundred parts of polyol). [Color... | Download Scientific Diagram.
- katalis jeffc
- Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation. (2024, March 22).
- The Influence of Polyurethane Foam on the Insul
- Rational Design of a Polyurethane Foam. (2022, November 24).
- Tailored Polyurethane Composite Foams for Automotive and Biomedical Applications: Influence of Polyol–Isocyanate Ratios on Density, Texture, and Formation Time. (2025, November 2).
- Find the ideal Polymer additives for Reinforced Reaction Molding (RRIM). SpecialChem.
- Synthesis and Characterization of Flame Retarded Rigid Polyurethane Foams with Different Types of Blowing Agents.
- Physical Form Liquid - Prepolymers & Polyols - Monomers & Intermedi
- DE69924056T2 - Polyol mixture for the production of polyurethane foam and foam produced there
- Safety Data Sheet CT-Satin and CT-Clear. ICT Reactive Sealing System.
- Safety Data Sheet. (2025, November 12). Cayman Chemical. Data Sheet. (2025, November 12). Cayman Chemical.
Sources
- 1. specialchem.com [specialchem.com]
- 2. Huntsman - JEFFCAT TR-90 [products.huntsman.com]
- 3. A Catalytically Active Tertiary Amino- and Polyether-Modified Silicone Surfactant and Its Application in Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohans.com [ohans.com]
- 5. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for polyurethane foam catalysis using Polycat 41
This guide provides in-depth troubleshooting support for researchers and scientists utilizing Polycat 41 in the formulation of polyurethane (PU) and polyisocyanurate (PIR) foams. As a moderately active tertiary amine catalyst, Polycat 41 plays a crucial role in balancing the reaction kinetics that govern foam development. Understanding its function is paramount to resolving common experimental issues.
The Chemistry of Foam Formation: A Balancing Act
The creation of polyurethane foam is governed by two primary, simultaneous reactions: the gelling reaction and the blowing reaction .
-
Gelling Reaction: The reaction between the isocyanate (NCO) groups and the polyol's hydroxyl (OH) groups. This forms the urethane polymer backbone, building viscosity and structural integrity.
-
Blowing Reaction: The reaction between the isocyanate groups and water (H₂O). This generates carbon dioxide (CO₂) gas, which acts as the blowing agent to create the foam's cellular structure.
The success of a foam formulation hinges on the precise timing of these two reactions. If the blowing reaction is too fast relative to the gelling reaction, the gas will form and escape before the polymer matrix is strong enough to contain it, leading to foam collapse.[1] Conversely, if gelling is too rapid, the foam will not expand properly, resulting in high density and poor cell structure.
Polycat 41, chemically known as 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, is a versatile catalyst that influences both of these critical reactions.[2] It is particularly effective at promoting the blowing reaction while also contributing significantly to the overall cure through the trimerization of isocyanate groups into highly stable polyisocyanurate rings, a process essential for the thermal stability of PIR foams.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during foam development in a question-and-answer format, focusing on the role of Polycat 41.
Q1: Why is my foam collapsing or showing poor rise?
Answer: Foam collapse is a classic sign that the blowing reaction is overpowering the gelling reaction.[1] The foam structure is forming and expanding from CO₂ generation but the polymer backbone is not building viscosity fast enough to support its own weight, leading to a loss of structural integrity.
Causality related to Polycat 41:
-
Excessive Concentration: Since Polycat 41 is a strong promoter of the water-isocyanate (blowing) reaction, an excessive amount can generate gas too quickly.
-
Imbalance with Gelling Catalyst: If you are using Polycat 41 in conjunction with a dedicated gelling catalyst (like an organometallic compound, e.g., Dabco T-12), the ratio may be skewed too heavily towards the blowing side.
Troubleshooting Steps:
-
Reduce Polycat 41 Concentration: Systematically decrease the level of Polycat 41 in your formulation in small increments (e.g., by 10-15%). Observe the effect on the cream time and the stability of the foam during the rise.
-
Increase Gelling Catalyst: If using a co-catalyst, consider increasing the concentration of the gelling catalyst to accelerate the polymer matrix formation.
-
Verify Water Content: Ensure the water concentration in your polyol blend is accurate. Unintended moisture can act as an additional blowing agent, exacerbating the issue.
Q2: Why is my foam shrinking after curing?
Answer: Post-cure shrinkage often indicates an incompletely cured polymer matrix or a high proportion of closed cells. As the foam cools, the gas inside the cells contracts. If the polymer network isn't strong enough to resist this negative pressure, or if the cells are not open enough to allow for pressure equalization, the foam will shrink.
Causality related to Polycat 41:
-
Insufficient Trimerization: Polycat 41 also functions as a trimerization catalyst, which is vital for the final cure and dimensional stability of rigid foams.[2] Insufficient levels can lead to a "green" or under-cured foam that is not robust enough to maintain its structure.
-
Catalyst Balance: An imbalance where the front-end blowing reaction is sufficient but the back-end curing (trimerization) is weak can contribute to this issue.
Troubleshooting Steps:
-
Increase Polycat 41 Level: If the foam appears soft or under-cured, a modest increase in the Polycat 41 concentration can enhance the trimerization reaction and improve the final polymer strength.
-
Optimize Isocyanate Index: For PIR systems, ensure the isocyanate index is sufficiently high (typically >180) to allow for the trimerization reaction to proceed effectively. Polycat 41 is often recommended for use in formulations with an isocyanate index greater than 105–110.[3]
-
Ensure Adequate Curing Time/Temperature: Allow the foam to cure for a sufficient period at an appropriate temperature before demolding or assessing final properties.
Q3: The foam is taking too long to become tack-free. What is the cause?
Answer: A slow tack-free time points directly to an insufficient cure rate. The surface of the foam remains sticky because the polymerization and cross-linking reactions have not proceeded to completion.
Causality related to Polycat 41:
-
Low Catalyst Concentration: The most straightforward cause is an insufficient concentration of catalyst to drive the reactions to completion in the desired timeframe.
-
Temperature: Polyurethane reactions are exothermic, but the initial temperature of the components and the ambient temperature can significantly affect the reaction rate. Low temperatures will slow down the catalytic activity.
Troubleshooting Steps:
-
Systematically Increase Polycat 41: Increase the Polycat 41 level incrementally. This will accelerate both the blowing and curing reactions, reducing the time to reach a tack-free state.
-
Introduce a Stronger Co-Catalyst: Consider adding a small amount of a strong gelling catalyst to work synergistically with Polycat 41 to accelerate the final cure.
-
Control Temperature: Ensure your raw materials (polyol blend, isocyanate) and mold are at a consistent and appropriate temperature (typically 20-25°C) for your system.
Data Presentation: Impact of Catalyst Concentration
The concentration of Polycat 41 has a direct and significant impact on the reactivity profile of the foam. While exact values are formulation-dependent, the following table provides a representative illustration of the expected trend when adjusting the catalyst level in a typical rigid foam system.
| Polycat 41 Level (PHP*) | Cream Time (seconds) | Gel Time (seconds) | Tack-Free Time (seconds) | Foam Quality Observation |
| 1.0 | 35 | 120 | >300 | Very slow reaction, potentially incomplete cure. |
| 1.5 | 25 | 90 | 240 | Slow but controlled rise, stable foam. |
| 2.0 (Control) | 18 | 65 | 150 | Good balance, stable foam, complete cure. |
| 2.5 | 12 | 45 | 90 | Very fast reaction, potential for blow-offs or collapse. |
*PHP = Parts per Hundred Parts Polyol
Visualization of Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common foam defects where Polycat 41 may be a contributing factor.
Experimental Protocol: Hand-Mix Evaluation for System Reactivity
To systematically troubleshoot issues, it is essential to have a reproducible method for evaluating your formulation. A laboratory-scale hand-mix is the standard procedure.
Materials & Equipment:
-
Digital scale (accurate to 0.01g)
-
Paper cups or plastic beakers
-
Wooden tongue depressors or metal spatula
-
High-torque, low-speed laboratory mixer with a dispersion blade
-
Stopwatch
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: Condition all components (polyol blend, isocyanate, additives) to the desired experimental temperature (e.g., 22°C) for at least 24 hours.
-
Weighing the Polyol Blend: In a suitably sized cup, accurately weigh out the required amount of your polyol blend (polyol, surfactant, water, and Polycat 41).
-
Weighing the Isocyanate: In a separate cup, accurately weigh the corresponding amount of isocyanate required for your target isocyanate index.
-
Mixing: Place the cup containing the polyol blend under the laboratory mixer in a fume hood. Add the pre-weighed isocyanate to the polyol blend and immediately start the mixer and the stopwatch simultaneously.
-
Mix Time: Mix for a predetermined, consistent time (e.g., 5-10 seconds). The mixing should be vigorous enough to ensure complete homogenization but not so fast as to introduce excessive air.
-
Observation & Data Collection: Immediately after mixing, pour the contents into a larger container (like a clean, empty paper bucket) to allow for an unrestricted rise. Record the following events:
-
Cream Time: The time from the start of mixing until the liquid begins to change color (typically becoming lighter and creamier) and visibly starts to expand.
-
Gel Time: The time at which the foam becomes "stringy." This is tested by periodically touching the foam with a clean tongue depressor. When fine polymer strings can be pulled from the foam, this point is reached.
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch with a clean tongue depressor.
-
By keeping all other variables constant and only changing the concentration of Polycat 41, this procedure allows for a precise evaluation of its effect on the reaction profile.
References
-
Evonik. (n.d.). POLYCAT® 41. Knowde. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). Optimizing Rigid PU Foam: The Role of Trimerization Catalysts. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
Green Amines. (n.d.). Polyurethane Catalysts & Specialty Amines. Retrieved from [Link]
-
Sabtech Machine. (2025, December 8). PU Foam Bubble Collapse | Formula Fix Guide! [Video]. YouTube. Retrieved from [Link]
- Vertex AI Search. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
Sources
Technical Support Center: Jeffcat TR-90 Catalytic Activity
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the effect of temperature on the catalytic activity of Jeffcat TR-90.
Introduction to Jeffcat TR-90
Jeffcat TR-90 is a tertiary amine catalyst, chemically identified as 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine.[1] It is primarily utilized as a back-end cure co-catalyst in the production of polyurethane (PU) foams, including microcellular, elastomers, RIM (Reaction Injection Molding), RRIM (Reinforced Reaction Injection Molding), and rigid spray packaging foam systems.[1] Its main function is to promote the formation of isocyanurate structures, which enhances the thermal stability and dimensional stability of the final polyurethane product.[2][3]
The catalytic activity of tertiary amines like Jeffcat TR-90 is crucial in balancing the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[4][5] Temperature is a critical parameter that significantly influences the rate of these reactions and, consequently, the performance of the catalyst and the final properties of the foam.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving Jeffcat TR-90, with a focus on temperature-related causes.
Issue 1: Slow Curing or Tacky Foam Surface
Question: My polyurethane foam is curing very slowly, and the surface remains tacky even after an extended period. I suspect an issue with the Jeffcat TR-90 catalyst. What could be the cause?
Answer: A slow cure and tacky surface are often indicative of reduced catalyst activity. Several temperature-related factors could be at play:
-
Low Ambient or Substrate Temperature: The catalytic activity of tertiary amines is temperature-dependent.[6] Lower temperatures will slow down the reaction rates of both the gelling and blowing reactions. If the ambient temperature or the temperature of the mixed components is too low, the catalytic efficiency of Jeffcat TR-90 will be reduced, leading to incomplete curing.
-
Insufficient Exotherm: The polyurethane foaming process is exothermic. This generated heat is essential for driving the reaction to completion, especially the back-end cure where Jeffcat TR-90 is most active. If the initial reaction is not vigorous enough to generate a sufficient exotherm, the system may not reach the optimal temperature for Jeffcat TR-90 to function effectively.
-
Improper Catalyst Storage: While not a direct in-process temperature issue, storing Jeffcat TR-90 at excessively high temperatures for prolonged periods could potentially lead to degradation, although it is a relatively stable molecule. More commonly, exposure to moisture during storage can affect its performance.
Troubleshooting Steps:
-
Verify Temperatures: Ensure that the ambient temperature, raw material temperatures, and mold temperature are within the recommended processing range for your specific polyurethane system.[7]
-
Pre-heating: Consider pre-heating the polyol and isocyanate components to the recommended starting temperature.
-
Monitor Exotherm: Use a thermocouple to monitor the core temperature of the foam during curing to ensure it reaches the necessary temperature for a complete cure.
-
Catalyst Concentration: While being cautious not to over-catalyze, a slight, incremental increase in the Jeffcat TR-90 concentration can sometimes compensate for lower processing temperatures.
-
Check Catalyst Quality: Ensure the catalyst has been stored correctly in a sealed container to prevent moisture absorption and potential degradation.
Issue 2: Brittle Foam with Poor Dimensional Stability
Question: The rigid polyurethane foam I'm producing is brittle and shows poor dimensional stability, including shrinkage after demolding. How can temperature and Jeffcat TR-90 activity contribute to this?
Answer: Brittleness and poor dimensional stability in rigid foams often point to an imbalance in the curing reactions, where the blowing reaction may be too dominant or the final cross-linking is insufficient. Jeffcat TR-90, as a back-end cure catalyst, is critical for achieving the necessary cross-linking for dimensional stability.[3]
-
Excessively High Initial Temperature: A very high initial temperature can accelerate the blowing reaction more rapidly than the gelling reaction. This can lead to the formation of a cellular structure before the polymer network has built sufficient strength, resulting in a brittle foam with a high open-cell content and a tendency to shrink.
-
Rapid Heat Loss: If the foam loses heat too quickly to the environment or a cold mold, the back-end curing, which relies on the sustained exotherm, may be prematurely quenched. This prevents Jeffcat TR-90 from effectively catalyzing the trimerization of isocyanates, leading to an under-cured polymer network that lacks the rigidity to maintain its shape.
-
Catalyst Deactivation at Extreme Temperatures: Although Jeffcat TR-90 is designed for the high temperatures of the polyurethane exotherm, extremely high temperatures beyond the typical processing window could potentially lead to thermal degradation of the catalyst or other components in the formulation, affecting the final cure.[8]
Troubleshooting Steps:
-
Optimize Initial Temperature: Avoid excessively high starting temperatures for the raw materials.
-
Control Exotherm: For large foam pours, consider measures to manage the peak exotherm temperature, such as using a less reactive co-catalyst for the initial phase.
-
Mold Temperature Control: Use a heated mold to prevent rapid heat loss from the foam surface and ensure a more uniform cure throughout the part.
-
Formulation Adjustments: A slight increase in the Jeffcat TR-90 level can enhance the back-end cure and improve dimensional stability.
Issue 3: Foam Collapse or Splitting
Question: I am experiencing foam collapse or splitting during the rise. Could this be related to the temperature and the catalytic activity of Jeffcat TR-90?
Answer: Foam collapse or splitting is a classic sign of a severe imbalance between the gas generation (blowing) and the polymer network formation (gelling).
-
Temperature Imbalance: If the temperature is too high, the blowing reaction can proceed too quickly, generating gas before the polymer has enough strength to contain it, leading to collapse. Conversely, if the temperature is too low, the gelling reaction may be too slow, and the gas can escape before the cell walls are strong enough, also resulting in collapse.
-
Delayed Action of Jeffcat TR-90: Jeffcat TR-90 is a back-end cure catalyst. If the front-end catalysis is not properly balanced, the initial viscosity build-up will be insufficient. While this is not a direct effect of Jeffcat TR-90's activity during the initial rise, the overall catalyst package and its temperature-dependent behavior are critical. An excessively high temperature can lead to a very rapid initiation of the blowing reaction, which the gelling reaction, even with a front-end catalyst, cannot keep up with.
Troubleshooting Steps:
-
Adjust Temperature: Lower the initial temperature of the components if you suspect a premature and overly aggressive blowing reaction.
-
Review Catalyst Package: Ensure you have a balanced catalyst package with an appropriate front-end catalyst to work in synergy with Jeffcat TR-90.
-
Mixing Efficiency: Ensure thorough and rapid mixing of the components to promote a uniform reaction initiation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal operating temperature range for Jeffcat TR-90?
A1: There is no single "optimal" temperature for Jeffcat TR-90 itself, as its performance is intrinsically linked to the entire polyurethane system and the exotherm of the reaction. Generally, it functions effectively within the typical temperature range of polyurethane foam curing, which can see core temperatures reaching 100-150°C or higher. The key is that the system must generate a sufficient exotherm to activate Jeffcat TR-90 for the back-end cure.
Q2: How does temperature affect the catalytic mechanism of Jeffcat TR-90?
A2: Jeffcat TR-90, being a tertiary amine, catalyzes the polyurethane reactions through a nucleophilic mechanism. An increase in temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions between the catalyst, isocyanate, and polyol/water molecules. This results in a higher reaction rate. The basicity of the amine and the steric hindrance around the nitrogen atom are key factors in its catalytic activity, and while temperature doesn't change the molecule's structure, it provides the necessary energy to overcome the activation energy of the reactions it catalyzes.
Q3: Can Jeffcat TR-90 degrade at high temperatures, and if so, at what temperature?
Q4: How can I experimentally determine the effect of temperature on my system with Jeffcat TR-90?
A4: A Design of Experiments (DOE) approach is recommended. You can vary the initial temperature of your components and/or the mold temperature and measure key foam properties such as cream time, gel time, tack-free time, rise time, foam density, and dimensional stability. Monitoring the exotherm profile with thermocouples at different temperatures will also provide valuable insights into the curing kinetics.
Experimental Protocols
Protocol 1: Determining the Effect of Initial Temperature on Curing Profile
Objective: To quantify the impact of the initial raw material temperature on the curing profile of a polyurethane foam system catalyzed with Jeffcat TR-90.
Materials:
-
Polyol blend
-
Isocyanate
-
Jeffcat TR-90
-
Temperature-controlled water or oil bath
-
Mixing vessel and high-speed mixer
-
Mold (e.g., 200 x 200 x 50 mm)
-
Thermocouple and data logger
-
Stopwatch
Procedure:
-
Prepare three sets of polyol and isocyanate, pre-conditioning them to three different temperatures (e.g., 20°C, 25°C, and 30°C) using a temperature-controlled bath.
-
For each temperature set, add the specified amount of Jeffcat TR-90 to the polyol component and mix thoroughly.
-
Place a thermocouple in the center of the mold.
-
Combine the polyol and isocyanate components and mix at high speed for 10 seconds.
-
Pour the mixture into the mold and start the stopwatch and the thermocouple data logger.
-
Record the cream time, gel time, and rise time.
-
Allow the foam to cure and record the peak exotherm temperature.
-
After a set curing time (e.g., 24 hours), demold the foam and evaluate its physical properties (e.g., density, dimensional stability, surface tackiness).
Data Presentation:
| Initial Temperature (°C) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Peak Exotherm (°C) | Foam Density ( kg/m ³) | Observations |
| 20 | ||||||
| 25 | ||||||
| 30 |
Visualizations
Diagram 1: General Catalytic Cycle of Tertiary Amines in Urethane Formation
Caption: Catalytic cycle of Jeffcat TR-90 in urethane formation.
Diagram 2: Troubleshooting Logic for Temperature-Related Foam Defects
Sources
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Huntsman - JEFFCAT TR-90 [products.huntsman.com]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How Does Temperature Affect Flexible PU Foam Production? | Sabtech [sabtechmachine.com]
- 7. A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. researchgate.net [researchgate.net]
Optimizing catalyst concentration of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
Technical Support Center: 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
A Senior Application Scientist's Guide to Catalyst Concentration Optimization
Welcome to the technical support center for this compound. This versatile tertiary amine catalyst, widely known by trade names such as Polycat® 41, is a cornerstone in the formulation of rigid polyurethane (PUR) and polyisocyanurate (PIR) foams.[1][2][3] Its primary function is to act as a moderately active trimerization catalyst, promoting the formation of isocyanurate rings, which imparts enhanced thermal stability and fire resistance to the final polymer.[4][5] Additionally, it effectively catalyzes the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions crucial for foam development.[6][7]
Achieving the desired foam properties—be it for insulation panels, spray foam, or other structural applications—is critically dependent on the precise concentration of this catalyst. An imbalance can lead to a cascade of processing issues and substandard final products. This guide provides researchers, scientists, and drug development professionals with the in-depth knowledge required to troubleshoot common problems and systematically optimize catalyst concentration for their specific applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound.
Q1: What is the primary role of this compound in a formulation?
Its main role is as a moderately active catalyst, particularly effective in promoting the trimerization of isocyanate molecules to form stable, six-membered polyisocyanurate rings.[1][4] This trimerization reaction is highly desirable in rigid foams as it significantly increases the thermal stability and fire performance of the material. While it is a potent trimerization catalyst, it also balances the gelling and blowing reactions necessary for foam formation.[2]
Q2: What is the general mechanism of action in polyurethane foam formation?
As a tertiary amine catalyst, it works by activating the reactants. The lone pair of electrons on the nitrogen atoms can abstract a proton from a polyol, making the polyol more nucleophilic and ready to attack an isocyanate group (the gelling reaction).[8] It also catalyzes the reaction between water and isocyanate, which produces carbon dioxide gas for foam expansion (the blowing reaction) and forms a urea linkage.[7] Its unique structure also facilitates the cyclotrimerization of three isocyanate groups.[9][10] The key to a successful formulation is balancing the rates of these three competing reactions.
Q3: What is a typical starting concentration range for this catalyst?
The concentration is highly dependent on the specific formulation, including the type of polyol and isocyanate, the presence of other catalysts, and the desired reaction profile. A general starting range for amine catalysts in polyurethane formulations is between 0.1 and 5.0 percent of the total polyol weight.[11] However, for this specific catalyst, a more practical starting point for initial screening is often between 0.5 and 2.0 parts per hundred parts polyol (PHP) . Exceeding the optimal amount can be detrimental, potentially hindering foam expansion and degrading physical properties.[12]
Q4: How does catalyst concentration directly affect final product properties?
The concentration has a profound impact on the final foam.
-
Reaction Speed: Higher concentrations lead to faster reaction times (cream, gel, and tack-free times).[6]
-
Density: An optimized concentration balances the blowing and gelling reactions to produce the target density. Excess catalyst can sometimes cause the foam matrix to gel before full expansion is achieved, resulting in higher density.[12]
-
Cell Structure: The catalyst influences the size and uniformity of the foam cells.[6] A well-catalyzed system promotes the formation of a fine, closed-cell structure, which is critical for good insulation properties.
-
Physical Properties: The degree of cure and the extent of trimerization, both driven by the catalyst, directly affect compressive strength, dimensional stability, and friability.
Q5: Should this be used as a standalone catalyst or with a co-catalyst?
This compound is often used as a co-catalyst.[2][4] While it provides excellent trimerization and good blowing activity, it is commonly paired with a strong gelling catalyst (e.g., a tin or other metal-based catalyst) to achieve the desired balance.[13] This dual-catalyst system allows for independent control over the primary reactions, providing a wider processing window and better fine-tuning of foam properties.
Q6: What common formulation components or contaminants can deactivate the catalyst?
Catalyst deactivation is a frequent source of inconsistent results.[14] Tertiary amine catalysts are basic and can be neutralized or deactivated by acidic components in the formulation. Key sources of deactivation include:
-
High Acid Number Resins: Polyols with a high acid value can neutralize the amine catalyst, reducing its effectiveness.[14]
-
Water: While necessary for the blowing reaction, excessive water or moisture contamination in other raw materials can affect catalyst performance.[14]
-
Pigments and Fillers: Some pigments and fillers have acidic surface treatments or can introduce moisture, leading to catalyst deactivation.[14]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during foam formulation.
| Problem | Potential Causes Related to Catalyst Concentration | Recommended Actions & Rationale |
| Low Foam Rise / High Density | 1. Insufficient Catalyst: The blowing reaction (CO₂ generation) is too slow compared to the gelling reaction, causing the matrix to solidify before full expansion.[6] 2. Excessive Catalyst: Paradoxically, very high levels can sometimes lead to a "tight" foam that restricts expansion, increasing density.[12] | 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading by 10-15% to accelerate the blowing reaction. Monitor cream and string gel times to ensure the system remains balanced. 2. Verify Concentration: If the concentration is already high, perform a ladder study (see Protocol 1) to confirm you are not past the optimal level. Consider adding a dedicated blowing co-catalyst. |
| Slow Cure Time / Tacky Surface | 1. Insufficient Catalyst: Not enough catalyst is present to drive the polymerization and trimerization reactions to completion, especially at the surface where heat can dissipate. 2. Catalyst Deactivation: Acidic components in the system may have neutralized a portion of the catalyst.[14] | 1. Increase Catalyst Concentration: A modest increase can improve the back-end cure and ensure a tack-free surface. 2. Introduce a Co-Catalyst: Add a strong gelling catalyst (e.g., DABCO® TMR) to specifically accelerate the final cure.[13] 3. Test Raw Materials: Check the acid number of your polyol and the moisture content of all components. |
| Poor Foam Stability / Collapse | 1. Imbalanced Reaction: The gelling reaction is too slow relative to the blowing reaction. The cell walls do not build sufficient strength to contain the gas pressure, leading to cell rupture and collapse. | 1. Increase Gelling Co-Catalyst: The primary issue is likely a lack of gel strength. Increase the concentration of your gelling catalyst. 2. Slightly Reduce Blowing Catalyst: If using a co-catalyst system, a small reduction in the blowing catalyst (or 1,3,5-Tris[...]triazine if it's the primary blower) can help synchronize the reactions. |
| Coarse or Irregular Cell Structure | 1. Slow Nucleation/Gelling: A slow initial reaction can lead to the coalescence of gas bubbles before the polymer matrix is strong enough to stabilize them, resulting in large, non-uniform cells.[6] | 1. Optimize Catalyst Blend: Increase the overall catalyst loading to speed up the initial viscosity build. Ensure a good balance between the front-end (blowing) and back-end (gelling) reactions. 2. Review Surfactant: While catalyst-related, this issue is also heavily influenced by the silicone surfactant. Ensure the surfactant type and concentration are appropriate for your system's reactivity. |
| Inconsistent Results Between Batches | 1. Raw Material Variation: Different lots of polyol or isocyanate may have slight variations in reactivity, moisture content, or acid value. 2. Environmental Factors: Ambient temperature and humidity can significantly affect the reaction rates of amine-catalyzed systems. | 1. Standardize Raw Materials: Request Certificates of Analysis for all incoming materials and test critical parameters like water content and acid number. 2. Implement Environmental Controls: Maintain a consistent temperature and humidity in the processing area. Pre-condition raw materials to a standard temperature before use. 3. Create a Retain Sample Program: Keep a sample from a "golden batch" to use as a control for troubleshooting future inconsistencies. |
Section 3: Experimental Protocol for Optimization
A systematic ladder study is the most effective method to determine the optimal catalyst concentration for a new formulation or raw material lot.
Protocol 1: Catalyst Concentration Ladder Study
Objective: To identify the concentration of this compound that yields the desired reaction profile and physical properties.
Methodology:
-
Establish a Baseline: Prepare a control formulation using a known-good or literature-suggested starting concentration (e.g., 1.0 PHP).
-
Define the Range: Create a series of formulations where only the concentration of the target catalyst is varied. A typical range might be ±50% of your baseline, with 5-7 levels.
-
Example Levels (PHP): 0.50, 0.75, 1.00 (Control), 1.25, 1.50.
-
-
Control All Other Variables: Ensure all other component weights (polyol, isocyanate, water, surfactant, co-catalyst, etc.), mixing parameters (time, speed), and temperatures are held constant across all experiments.
-
Prepare and Test Samples:
-
For each catalyst level, prepare a hand-mix sample in a standardized cup.
-
Record the following reaction parameters:
-
Cream Time: Time from the start of mixing until the liquid begins to change color and rise.
-
String Gel Time: Time when the foam becomes stringy and sticky when touched with a probe.
-
Tack-Free Time: Time when the foam surface is no longer sticky to the touch.
-
-
Allow the samples to cure fully (typically 24 hours at ambient temperature).
-
-
Analyze Physical Properties:
-
Measure the free-rise density of each sample.
-
Visually inspect the cell structure for uniformity and size.
-
Perform application-specific tests (e.g., compressive strength, dimensional stability).
-
-
Interpret Data: Plot the measured properties against the catalyst concentration. The optimal concentration will be the one that provides the best balance of processing characteristics and final foam properties.
Section 4: Data & Visualization
Data Summary
The following table summarizes the expected trends when optimizing the concentration of this compound.
| Catalyst Concentration | Cream/Gel/Tack-Free Times | Free-Rise Density | Cell Structure | Compressive Strength |
| Too Low | Very Long | High (Poor Blow) | Coarse, Irregular | Low (Poor Cure) |
| Optimal | Controlled & Balanced | At Target | Fine, Uniform | Maximum |
| Too High | Very Short | May Increase (Restricted Rise) | May become coarse | May decrease (Brittleness) |
Experimental & Logical Workflows
A logical workflow is essential for efficient troubleshooting and optimization.
Caption: Catalyst optimization workflow.
The relationship between catalyst concentration and the primary reactions in polyurethane foam formation is a delicate balance.
Caption: Influence of catalyst on reactions and properties.
References
- SpecialChem. (2025). Polycat® 41 (Crosslinking Catalysts)
- Guidechem. This compound.
- Thirumal, M., et al. (2013). Modeling impact of catalyst loading on polyurethane foam polymerization.
- Scribd.
- ChemicalBook. This compound.
- ResearchGate. (2025).
- Polymers.md. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
- Newtop Chemical.
- Knowde.
- Diplomata Comercial. What is the Role of Amines in Chemical Synthesis Processes?.
- Getchem. This compound cas 15875-13-5.
- PCI Magazine. (2000).
- Green Amines.
- Intertek.
- BDMAEE.
- American Chemistry Council. (2003). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- ChemEurope.
- Evonik Industries.
Sources
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- 3. bdmaee.net [bdmaee.net]
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- 14. pcimag.com [pcimag.com]
Technical Support Center: Managing Exotherm in Polyurethane Reactions with Polycat 41
Welcome to the technical support center for advanced polyurethane systems. This guide is designed for researchers, scientists, and formulation experts navigating the complexities of polyurethane (PU) chemistry. The focus of this document is to provide in-depth, actionable insights into managing the exothermic reaction inherent to polyurethane formation, with a specific emphasis on the role and application of Polycat® 41, a tertiary amine catalyst.
Here, we move beyond simple data sheets to address the real-world challenges encountered in the laboratory and during scale-up. This resource is structured as a series of troubleshooting guides and frequently asked questions, grounded in chemical principles and validated through practical application.
Section 1: Foundational Principles: The Exotherm and Catalyst Function
This section provides the essential scientific context for understanding and controlling the heat generated during polyurethane reactions.
Q1: What is the chemical origin of the exotherm in polyurethane reactions?
A: The significant heat release, or exotherm, in polyurethane synthesis is a natural consequence of the highly favorable energetic state of forming urethane and urea linkages.[1] The primary reaction involves an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol.[1] This reaction is thermodynamically driven and releases a substantial amount of energy as heat.
Application Scientist's Insight: In water-blown foam systems, a second, even more energetic reaction occurs between the isocyanate and water. This "blowing" reaction generates carbon dioxide (CO₂) gas for foam expansion and also forms a urea linkage, contributing significantly to the total heat output.[2][3] The overall exotherm is therefore a sum of the heat from both the gelling (urethane) and blowing (urea) reactions. Uncontrolled, this exotherm can lead to temperatures exceeding 170°C in the core of a large foam bun, posing risks of thermal degradation.[4]
Q2: How does a catalyst like Polycat 41 influence reaction kinetics and heat generation?
A: Catalysts do not change the total amount of heat a reaction produces, but they drastically alter the rate at which that heat is released. Tertiary amine catalysts, like Polycat 41, function by activating the reactants, lowering the activation energy required for the urethane and urea-forming reactions to proceed.[5]
Polycat 41, chemically known as 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, is a high-activity tertiary amine catalyst.[6][7] It is particularly effective at promoting both the gelling and blowing reactions.[7] By accelerating these reactions, Polycat 41 causes the exotherm to develop much more rapidly. This rapid heat build-up is crucial for vaporizing liquid blowing agents and achieving a fast cure, but it must be carefully managed to prevent defects.[8]
Q3: What are the key chemical properties and primary applications of Polycat 41?
A: Polycat 41 is recognized as a moderately active trimerization catalyst with strong blowing capabilities, making it highly versatile.[9] It is primarily used in the production of rigid polyurethane and polyisocyanurate (PIR) foams.[6][9] Its ability to effectively catalyze the urea (water-isocyanate) reaction makes it an industry standard for many foam applications.[10]
| Property | Typical Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 15875-13-5 | [7] |
| Appearance | Colorless to light yellow transparent liquid | [7] |
| Viscosity @ 25°C | 26-33 mPa.s | [7] |
| Primary Function | Foaming (Blowing) and Gelling Catalyst; Trimerization | [7][9][10] |
| Key Applications | Rigid PU/PIR foams, laminated boards, spray foam | [7][9] |
Section 2: Troubleshooting Guide: Exotherm-Related Defects
This section addresses specific, common problems arising from improper exotherm management in systems using Polycat 41.
Q4: My system is experiencing an uncontrollably rapid temperature rise, leading to smoke and potential charring. What are the immediate corrective actions?
A: This phenomenon, known as "scorching" or a runaway exotherm, indicates that the heat generation rate is far exceeding the rate of heat dissipation from the foam mass.[4] It is a critical issue that can degrade the polymer and, in severe cases, lead to auto-ignition.[11]
Immediate Corrective Actions:
-
Reduce Catalyst Concentration: The most direct way to slow the reaction is to decrease the loading of high-activity catalysts like Polycat 41. Even a small reduction can have a significant impact on the exotherm profile.
-
Decrease Component Temperature: Lowering the initial temperature of the polyol and isocyanate components will slow the initial reaction rate, providing a less aggressive start to the exotherm.[12]
-
Reduce Water Content: In water-blown systems, water is a major contributor to the exotherm.[13] Reducing the water content and compensating with a physical blowing agent (which often provides a heat sink effect via vaporization) can effectively lower the peak exotherm.[13]
Application Scientist's Insight: Scorching is essentially a thermo-oxidative degradation of the polyurethane, often visible as a dark discoloration in the foam's core where temperatures are highest.[14][15] The problem is often exacerbated in high-humidity environments or with certain additives like flame retardants.[4][11] Consider incorporating an antioxidant package, which can include hindered phenols or organic phosphites, to inhibit these degradation reactions at high temperatures.[4][11]
Q5: My rigid foam is exhibiting cracks and splits, especially in thicker sections. How can I adjust my catalyst package to mitigate this?
A: Cracking is often a sign of internal stress caused by an imbalanced cure profile. If the gelling reaction, promoted by catalysts like Polycat 41, proceeds too quickly relative to the foam's expansion and stabilization, the resulting polymer network can be brittle and unable to withstand the thermal and physical stresses of curing.[16]
Recommended Solutions:
-
Balance the Catalyst Package: While Polycat 41 is effective, relying on it solely at high concentrations can lead to a very fast, "front-ended" gel reaction. Introduce a "delayed-action" or slower gel catalyst into the formulation. This creates a more controlled viscosity build-up, allowing the foam to expand and stresses to relax before the final network is locked in.[17]
-
Optimize Catalyst Ratio: The balance between the "blowing" reaction and the "gelling" reaction is critical.[2] If the exotherm builds too quickly (strong blow) before sufficient polymer strength has developed (gel), the foam structure can be weak and prone to cracking.[14] Slightly reducing the Polycat 41 level while ensuring an adequate amount of a dedicated gel catalyst (like a tin-based catalyst or DABCO) can improve the balance.
-
Control Lift Thickness: Applying the foam in thinner layers or "lifts" allows the heat from the exotherm to dissipate more effectively between applications, reducing the peak internal temperature and thermal stress.[8][16]
Q6: The cream and gel times are too fast, causing premature solidification in the mixhead or poor flow into a complex mold. How can I extend the front-end of the reaction?
A: A fast cream and gel time is a direct result of high catalytic activity at the beginning of the reaction. Polycat 41 is a strong initial catalyst. To extend the processing window, you need to delay the initial catalytic effect.
Strategies for Delaying the Front End:
-
Introduce a Delayed-Action Catalyst: This is the most effective approach. Delayed-action catalysts are often tertiary amines that have been temporarily blocked, for example, by reacting them with a carboxylic acid to form a salt.[18] This salt is less catalytically active initially. As the exotherm begins to build, the heat causes the salt to dissociate, releasing the active amine catalyst to accelerate the cure later in the process. This provides excellent flowability at the beginning followed by a rapid cure.
-
Use a Co-Catalyst with Lower Initial Activity: Blend Polycat 41 with a catalyst known for a slower initiation, such as a sterically hindered amine like N,N-dimethylcyclohexylamine (DMCHA).[17] DMCHA provides good overall catalysis but is less aggressive at the very beginning of the reaction compared to unhindered amines.
-
Formulation Temperature Control: As mentioned previously, reducing the temperature of your raw materials is a simple and effective way to slow down the initial reaction kinetics.[12]
Section 3: Experimental Protocols & Workflow Visualization
To effectively troubleshoot exotherm issues, standardized measurement is critical.
Protocol 1: Monitoring the Exotherm Profile
This protocol allows for the quantitative assessment of the reaction speed and peak temperature.
-
Preparation: Ensure all components (polyol blend, isocyanate) are pre-conditioned to the desired starting temperature (e.g., 25°C). Prepare a standardized container (e.g., a 250 mL waxed paper cup).
-
Thermocouple Placement: Position a Type K thermocouple in the geometric center of the empty cup, ensuring the tip is approximately halfway up the final expected foam height.
-
Mixing: Accurately weigh the polyol blend and isocyanate into the cup. Mix thoroughly with a high-shear mixer for a predetermined time (e.g., 5-8 seconds).
-
Data Logging: Immediately after mixing, start a data logger connected to the thermocouple, recording temperature at 1-second intervals.
-
Observation: Simultaneously, use a stopwatch to record the "Cream Time" (start of visible rise), "Gel Time" (when sticky strings form), and "Tack-Free Time" (when the surface is no longer sticky).
-
Analysis: Continue logging until the temperature has peaked and started to decline. Plot the temperature vs. time curve to determine the peak exotherm temperature and the time to reach it. Compare curves from different formulations to quantify the impact of catalyst changes.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for managing common exotherm-related issues when using Polycat 41.
Caption: Logical workflow for troubleshooting exotherm issues.
References
- Vertex AI Search. (2025). N,N-Dimethylcyclohexylamine DMCHA: Recommended for Two-Component Polyurethane Systems.
- Vertex AI Search. (n.d.). The Importance of Amine Catalysts in Polyurethane Foam Manufacturing.
- Vertex AI Search. (n.d.). N N-Dimethylcyclohexylamine Dmcha with High Quality PC-9.
- Kerui Chemicals. (n.d.). N,N-dimethylcyclohexylamine (FENTACAT 8,DMCHA,PC8).
- Vertex AI Search. (2025). tertiary amine polyurethane coating catalyst options for specific cure profiles needed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Catalysis: Understanding Amine Catalyst A33 in Polyurethane Formulations.
- Imenpol blog. (2024). Scorching phenomenon in polyurethane foams.
- Vertex AI Search. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
- Vertex AI Search. (2025). polyurethane catalyst pc-41: choice to meet the needs of high-standard polyurethane market in the future.
- SpecialChem. (2025). Polycat®® 41 (Crosslinking Catalysts) by Evonik: Technical Datasheet.
- Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE.
- Shanghai Ohans Co. (2025). n,n-dimethylcyclohexylamine (dmcha) in polyurethane (pu) foam production: a comprehensive guide.
- Vertex AI Search. (n.d.). Tertiary amines - Catalyst - Capítulo 2.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- ResearchGate. (2025). Polyurethane Catalysis by Tertiary Amines.
- Knowde. (n.d.). Evonik - POLYCAT 41 - Catalyst - Amines.
- Google Patents. (n.d.). EP0456194A2 - Tertiary amine catalysts for polyurethanes.
- Sabtech Machine. (2024). How to Avoid "Scorching" and Self-Ignition of Large Volume Polyurethane Soft Foam?.
- Sabtech Machine. (2025). PU Foam Formulation: 4 Proven Ways to Control Foam Temperature.
- Mingxu Chemicals. (2024). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.
- Vertex AI Search. (n.d.). Guide to Troubleshoot Continuous Foam Production Challenges.
- Vertex AI Search. (n.d.). Troubleshooting Common Spray Foam Problems.
- Vertex AI Search. (2022). Reaction principle of tertiary amine catalyst - Knowledge.
- Kabond Foam. (2025). How To Solve The Core Burning Problem In Flexible PU Foam?.
- ResearchGate. (2025). Discoloration in Fire-Retardant Flexible Polyurethane Foams | Request PDF.
- Google Patents. (n.d.). US20080048157A1 - Scorch prevention in flexible polyurethane foams.
- Newtop Chemical Materials (Shanghai) Co.,Ltd. (n.d.). Polycat 41 catalyst CAS10294-43-5 Evonik Germany.
- ResearchGate. (n.d.). Exothermic reaction controlling technology and curing characteristics of polymer foam materials.
- Vertex AI Search. (n.d.). How Polyurethane Foams Work: Chemistry, Customization, and End Use Applications.
- Beiqiao New Material. (2025). Solving Common Foam Defects: The Role Of Raw Material Quality And Formulation Balance.
- ResearchGate. (n.d.). PLX 982: A New Liquid Scorch Inhibitor Overview of Polyurethane Scorching and Scorch Inhibitors.
- General Coatings Manufacturing Corp. (n.d.). Tech Tip: Spray Polyurethane Foam - Exotherm vs. Thickness.
- Barnes Products. (n.d.). HANDLING POLYURETHANE FOAMS.
- Newtop Chemical Materials (Shanghai) Co.,Ltd. (n.d.). Polyurethane rigid foam catalyst CAS 15875-13-5 catalyst PC41.
- Sabtech Machine. (2024). Polyurethane Soft Foam: 15 Common Problems and Solutions.
- Amine Catalysts. (2025). achieve efficient catalytic solutions for environmentally friendly polyurethane production.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 4. imenpol.com [imenpol.com]
- 5. nbinno.com [nbinno.com]
- 6. Evonik - POLYCAT 41 - Catalyst - Amines - Knowde [knowde.com]
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- 11. US20080048157A1 - Scorch prevention in flexible polyurethane foams - Google Patents [patents.google.com]
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- 18. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
Preventing foam collapse and shrinkage with proper catalyst ratios
Technical Support Center: Catalyst-Related Foam Defects
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with foam formulations, particularly polyurethane (PU) systems. Here, we will address common challenges related to foam collapse and shrinkage, with a specific focus on the critical role of catalyst ratios. Our goal is to provide not just solutions, but a foundational understanding of the chemical kinetics at play, empowering you to troubleshoot effectively and optimize your formulations with scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you may encounter during your experiments. The answers are structured to explain the underlying mechanisms, providing a logical path to a solution.
Q1: My foam rises and then immediately collapses. What is the primary cause of this catastrophic failure?
A1: Immediate foam collapse is almost always a result of a severe imbalance between the two primary reactions in polyurethane foam formation: the "blowing" reaction and the "gelling" reaction. [1][2]
-
The Blowing Reaction (Gas Generation): This is the reaction between an isocyanate and water, which produces carbon dioxide (CO₂) gas.[2] This gas is what causes the foam to expand and rise. Amine catalysts are typically used to accelerate this reaction.[2][3]
-
The Gelling Reaction (Polymerization): This is the reaction between the isocyanate and a polyol, which forms the polyurethane polymer network.[2] This network provides the structural integrity to trap the gas bubbles and form a stable foam. Organometallic catalysts, such as those based on tin or bismuth, are potent promoters of this reaction.[3]
The Cause of Collapse: If the blowing reaction proceeds much faster than the gelling reaction, a large volume of gas is generated before the polymer matrix is strong enough to contain it.[2] The cell walls are too weak, causing them to rupture, leading to a rapid loss of gas and the subsequent collapse of the foam structure.[2][4][5] This is often due to an excessive amount of a "blowing" (amine) catalyst or an insufficient amount of a "gelling" (tin) catalyst.[2][5]
Troubleshooting Steps:
-
Review Catalyst Ratio: The first step is to critically assess the ratio of your amine catalyst to your organometallic catalyst. If you are using a high concentration of an amine catalyst, consider reducing it.
-
Increase Gelling Catalyst: Incrementally increase the concentration of your gelling catalyst (e.g., stannous octoate or dibutyltin dilaurate) to build the polymer network's strength earlier in the process.[4][6] Be cautious, as too much gelling catalyst can also cause issues.[7]
-
Verify Raw Materials: Ensure your raw materials, especially the polyol, have not been contaminated with excess water, which would accelerate the blowing reaction uncontrollably.[8]
Q2: My foam looks good initially but shrinks significantly as it cures. How is this different from immediate collapse, and what catalyst adjustments can I make?
A2: Post-cure shrinkage is a more subtle defect than collapse and typically points to a late-stage structural insufficiency or an imbalance that leads to a high number of closed cells. [8][9]
The Mechanism of Shrinkage:
-
Insufficient Curing/Cross-linking: If the gelling reaction is too slow or incomplete when the foam has reached its full volume, the resulting polymer network will be weak.[8] As the foam cools, the gas inside the cells contracts. If the "skeleton" of the foam is not robust enough to withstand this internal pressure change, the entire structure will shrink.[8][10] This can be caused by too little gelling catalyst.[6]
-
Over-stabilization (Closed Cells): A proper balance of catalysts and surfactants should lead to the rupture of some cell walls (cell opening) near the end of the foam rise, creating an open-cell structure that allows pressure to equalize with the atmosphere. If the system is over-stabilized (often due to excessive gelling catalyst or an incorrect surfactant type/level), the cells remain closed.[1] The gas trapped inside cools and contracts, creating a vacuum effect that pulls the cell walls inward, causing shrinkage.[7][9]
Troubleshooting Steps:
-
Optimize Gelling Catalyst: If the foam feels weak or under-cured, a slight, incremental increase in the tin catalyst might be necessary to improve the cure rate and build strength.[8]
-
Beware of Excess Gelling Catalyst: Conversely, if the foam is shrinking but feels hard, you may have too much tin catalyst, which can cause the gelation to happen too quickly, trapping gas and leading to closed cells.[7][11] In this case, a slight reduction of the tin catalyst is warranted.[12]
-
Evaluate Amine Catalyst: Some amine catalysts also contribute to the gelling reaction.[13] You may need to adjust the type or concentration of your amine catalyst to fine-tune the balance between the blow and gel reactions.
-
Check Surfactant Levels: Surfactants are critical for stabilizing the foam cells.[14][15] However, too much surfactant can lead to over-stabilization and closed cells.[1] Review and potentially reduce the surfactant concentration.
Q3: What are the distinct roles of amine and tin catalysts, and how do I select an appropriate starting ratio?
A3: In polyurethane foam formulations, amine and tin catalysts have distinct, yet complementary, roles. The key is to use them in concert to precisely control the timing of gas generation and polymer network formation. [2][3]
-
Amine Catalysts (Blowing Catalysts): These are typically tertiary amines (e.g., triethylenediamine - TEDA).[13][16] Their primary function is to strongly catalyze the water-isocyanate reaction, leading to rapid CO₂ generation and foam expansion.[2][3]
-
Organotin Catalysts (Gelling Catalysts): Compounds like stannous octoate and dibutyltin dilaurate are highly efficient at catalyzing the polyol-isocyanate reaction.[6] This reaction builds the polyurethane backbone, creating the gel structure that gives the foam its integrity.[3]
| Catalyst Type | Primary Reaction Catalyzed | Primary Effect on Foam | Potential Issue if in Excess |
| Amine | Isocyanate + Water → CO₂ (Blow) | Promotes rapid rise and expansion | Foam collapse due to weak early structure[2][11] |
| Organotin | Isocyanate + Polyol → Polyurethane (Gel) | Promotes curing and builds strength | Shrinkage due to closed cells, brittleness[6][7] |
Selecting a Starting Ratio: A common starting point for many flexible foam formulations is a higher relative amount of amine catalyst to tin catalyst, but this is highly dependent on the specific polyols, isocyanates, and desired foam properties. A typical formulation might include 0.1-1.0 parts of amine catalyst and 0.0-0.5 parts of tin catalyst per 100 parts of polyol.[1] It is crucial to start with a ratio recommended by raw material suppliers or established in literature for a similar system, and then optimize through a systematic Design of Experiments (DoE).
Visualizing the Catalyst Balance
To achieve a stable foam, the gelling and blowing reactions must be synchronized. The viscosity of the reacting mixture must increase at a rate that is sufficient to support the expanding gas bubbles.
Caption: Balancing the Blowing and Gelling Reactions.
Experimental Protocol: Optimizing Catalyst Ratios via Box Testing
This protocol provides a systematic approach to finding the optimal catalyst ratio for your specific formulation to prevent collapse and shrinkage.
Objective: To determine the concentrations of amine and tin catalysts that result in a stable foam with desired physical properties.
Materials:
-
Polyol, Isocyanate, Water, Surfactant
-
Amine Catalyst (e.g., TEDA)
-
Tin Catalyst (e.g., Stannous Octoate)
-
Mixing cups (e.g., 250 mL plastic beakers)
-
High-speed mixer (e.g., drill press with impeller blade)
-
Digital scale (accurate to 0.01g)
-
Stopwatch
-
Fume hood
Procedure:
-
Establish a Baseline: Begin with your current formulation or a supplier-recommended starting point. This will be your control.
-
Design the Experiment: Create a small experimental matrix. For example, vary the tin catalyst while keeping the amine constant, and vice versa.
-
Series A (Varying Tin): Keep Amine Catalyst at a constant level (e.g., 0.2 pphp). Prepare formulations with Tin Catalyst at 0.05, 0.10, 0.15, and 0.20 pphp (parts per hundred parts of polyol).
-
Series B (Varying Amine): Keep Tin Catalyst at the optimal level found in Series A. Prepare formulations with Amine Catalyst at 0.1, 0.2, and 0.3 pphp.
-
-
Preparation (per sample):
-
In a mixing cup, accurately weigh the polyol, water, surfactant, and amine catalyst. This is the "B-side" mixture.[14]
-
Stir the B-side mixture at low speed for 30 seconds to ensure homogeneity.
-
Add the tin catalyst to the B-side and mix for another 15 seconds.
-
-
Foaming Reaction:
-
Place the B-side mixture under the high-speed mixer in a fume hood.
-
Weigh and add the correct amount of isocyanate (the "A-side") to the B-side.
-
Immediately begin mixing at high speed (e.g., 2000-3000 RPM) for 5-7 seconds.
-
Simultaneously, start the stopwatch.
-
-
Observation and Data Collection:
-
Record the "Cream Time": The time from the start of mixing until the mixture begins to change color and rise.
-
Record the "Rise Time": The time from the start of mixing until the foam reaches its maximum height.
-
Visually assess the foam stability immediately after the rise is complete. Note any signs of collapse.
-
Allow the foam to cure for at least 24 hours at a controlled temperature and humidity.[10]
-
After curing, measure the dimensions of the foam bun to calculate density and assess any dimensional shrinkage. Note any surface cracks or depressions.[8]
-
Data Analysis Workflow
Caption: Troubleshooting workflow for catalyst optimization.
By systematically adjusting one variable at a time and carefully observing the results, you can efficiently zero in on the catalyst ratio that provides the kinetic balance necessary for a stable, high-quality foam structure.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Why Do Some Flexible PU Foams Collapse? the Balancing Act of Foaming and Gelling Reactions | Sabtech [sabtechmachine.com]
- 3. How to Make Polyurethane Foam: a Step-by-Step Guide | Sabtech [sabtechmachine.com]
- 4. youtube.com [youtube.com]
- 5. santechfoammachines.com [santechfoammachines.com]
- 6. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. bdmaee.net [bdmaee.net]
- 8. How to Solve Shrinkage Problems in Flexible PU Foam Production? | Sabtech [sabtechmachine.com]
- 9. europur.org [europur.org]
- 10. imenpol.com [imenpol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. Polyurethane - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
Technical Support Center: Addressing Foam Core Scorching in Continuous Polyurethane Foam Production
Welcome to the technical support center dedicated to addressing the critical issue of foam core scorching in continuous foam production. This guide is designed for researchers, scientists, and drug development professionals who may encounter this phenomenon during their experiments with polyurethane (PU) foams. As a self-validating system, this document will not only provide troubleshooting steps but also delve into the underlying scientific principles to empower you to make informed decisions in your process development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding foam core scorching, providing a foundational understanding of the issue.
Q1: What is foam core scorching?
A: Foam core scorching is a common defect in the production of continuous slabstock polyurethane foams, characterized by a dark discoloration, typically in the center of the foam bun.[1][2] This phenomenon is not merely a cosmetic issue; it signifies a region of thermo-oxidative degradation of the polymer, leading to compromised physico-mechanical properties.[3] In severe cases, the excessive heat generated can even lead to auto-ignition of the foam.[2]
Q2: What is the primary cause of foam core scorching?
A: The primary cause of scorching is an excessive buildup of heat within the foam core during the manufacturing process.[1][3] This heat is generated by the highly exothermic reactions between isocyanates and polyols, and the reaction of isocyanates with water, which is used as a blowing agent.[3][4] Due to the excellent insulating properties of the foam (low thermal conductivity), this heat is not easily dissipated, leading to a significant temperature increase in the center of the foam bun, often reaching 150-170°C.[3] At these elevated temperatures, in the presence of air, the polyether segments of the polyurethane polymer undergo thermo-oxidative degradation, resulting in the characteristic scorch.[3]
Q3: How does scorching affect the quality of the final foam product?
A: Scorching has several detrimental effects on the quality of polyurethane foam:
-
Aesthetic Defects: The discoloration significantly reduces the commercial and aesthetic value of the foam.[3]
-
Degraded Mechanical Properties: The scorched area represents a region of degraded polymer, which can lead to poor physical and mechanical properties, such as reduced tensile strength and durability.[3]
-
Safety Concerns: The high internal temperatures that cause scorching can, in extreme cases, lead to self-ignition of the foam, posing a serious fire hazard.[2][5]
Q4: Are certain foam formulations more susceptible to scorching?
A: Yes, certain formulations are more prone to scorching. Low-density foams are particularly susceptible because they often use higher water content in their formulations.[6][7] The reaction between water and isocyanate is a major contributor to the exotherm.[3] Additionally, formulations with a high TDI (toluene diisocyanate) index can also increase the risk of scorching.[6][7]
Q5: Can environmental conditions influence the likelihood of scorching?
A: Absolutely. High ambient temperatures and humidity, especially during summer months, can significantly increase the risk of scorching.[6][7] High temperatures accelerate the reaction rates, leading to faster heat generation, while high humidity can introduce excess moisture into the process, further fueling the exothermic reaction.[3][8] Poor ventilation in the storage and curing areas can also contribute to heat buildup.[3]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving foam core scorching issues. It is structured in a question-and-answer format to directly address specific problems you may be encountering.
Problem: My foam is exhibiting a dark brown or yellow discoloration in the center.
Q1: What is the first step I should take to diagnose the cause of the scorch?
A: The first step is to conduct a thorough review of your raw materials, formulation, and processing parameters. Scorch is a multifaceted issue, and a systematic approach is crucial for effective troubleshooting.
Q2: How can I determine if my raw materials are the root cause?
A: The quality of your polyols and isocyanates plays a critical role in scorch formation.[1][3]
-
Polyether Polyols: Poor quality polyether polyols can contain impurities that contribute to scorching. Key parameters to investigate are:
-
Moisture Content: Excessive moisture will accelerate the exothermic reaction.[6]
-
Peroxide Content: High peroxide levels can initiate oxidative degradation.[6]
-
Metal Ion Concentration: Certain metal ions can act as catalysts for degradation reactions.[6]
-
Antioxidant Levels: Insufficient or improper use of antioxidants in the polyol can leave it susceptible to oxidation.[6]
-
-
Isocyanates: The type and quality of the isocyanate are also important factors.[3]
Experimental Protocol: Raw Material Quality Check
-
Obtain Certificates of Analysis (CoA): Request CoAs from your suppliers for the specific batches of polyol and isocyanate you are using. Compare the values for moisture content, peroxide value, and acidity to the specified limits.
-
Karl Fischer Titration: Independently verify the moisture content of your polyol using Karl Fischer titration. This is a highly accurate method for water determination.
-
Peroxide Value Titration: Determine the peroxide value of your polyol through iodometric titration to assess its oxidative state.
Q3: My raw materials appear to be within specification. What should I investigate next in my formulation?
A: If your raw materials are not the issue, the next logical step is to scrutinize your foam formulation.
-
TDI Index: A high Toluene Diisocyanate (TDI) index, particularly in low-density formulations, can lead to excessive heat generation.[6][7] The recommended TDI index is typically controlled within a range of 105-108.[6]
-
Water Content: As a primary blowing agent, water's reaction with isocyanate is a major source of heat.[9] Excessive water in the formulation will significantly increase the exotherm.[6][7] It is recommended not to exceed 4.5-5 parts of water in the formulation.[5]
-
Physical Blowing Agents: An improper ratio of water to physical blowing agents (like methylene chloride) can affect the core temperature. Physical blowing agents can help to cool the reaction by absorbing heat during their evaporation.[9]
-
Catalyst Package: The type and concentration of amine catalysts can influence the reaction speed and heat generation. Slowing down the water-TDI reaction by reducing the amine catalyst can lower the heat peak.[9]
Data Presentation: Formulation Parameter Guidelines
| Parameter | Recommended Range | Rationale |
| TDI Index | 105 - 108 | Balances reaction efficiency with heat generation. |
| Water Content | < 4.5 - 5 parts | Minimizes the primary exothermic reaction.[5] |
| Amine Catalyst | Adjust to slow reaction | Reduces the rate of heat generation. |
Q4: I've reviewed my formulation, but the scorching persists. What processing parameters should I examine?
A: Processing parameters have a direct impact on the temperature profile within the foam bun.
-
Production Speed: Faster production speeds can reduce the time available for heat to dissipate, increasing the risk of scorch.[3]
-
Foam Block Thickness: Thicker foam blocks retain more heat due to their lower surface area-to-volume ratio, making them more prone to scorching.[3]
-
Ambient Temperature and Humidity: High ambient temperatures and humidity accelerate the reaction and heat buildup.[6][7]
-
Ventilation and Curing: Inadequate airflow during the curing and storage phase can prevent heat from escaping the foam blocks.[3] It is crucial to have proper ventilation and to avoid stacking newly produced foam too high, allowing for air circulation.[5]
Experimental Protocol: Monitoring Core Temperature
-
Thermocouple Insertion: Carefully insert a long-probe thermocouple into the center of the foam bun immediately after it is produced.
-
Data Logging: Record the temperature at regular intervals (e.g., every 5-10 minutes) for several hours to map the temperature profile during curing. The peak temperature should ideally not exceed 160-170°C.[3][5]
-
Process Adjustment: If the core temperature is consistently exceeding this range, adjust your processing parameters (e.g., reduce production speed, improve ventilation) and repeat the temperature monitoring to assess the impact of your changes.
Q5: What preventative measures can I take to mitigate foam core scorching?
A: A proactive approach is the most effective way to prevent scorching.
-
Use of Additives:
-
Antioxidants: These are crucial for preventing thermo-oxidative degradation. A combination of hindered phenols and secondary aromatic amines is often used.[2][10] Specialized antioxidants can offer enhanced protection.[4]
-
Stabilizers: These improve the thermal stability of the foam.[3]
-
Scorch Inhibitors: Specific additives are designed to reduce scorch.[10]
-
Fillers: Inert fillers like calcium carbonate can act as heat sinks, helping to dissipate heat.[9][11]
-
-
Process Control:
-
Cooling Systems: For large-scale production, rapid cooling systems, such as cooling chambers that pull cool air through the foam, can be employed.[3]
-
Raw Material Temperature Control: Lowering the temperature of the polyol and isocyanate before mixing can slow the initial reaction rate.[11]
-
Proper Curing and Storage: Ensure adequate ventilation and spacing between foam blocks during curing to facilitate heat dissipation.[5]
-
Data Presentation: Common Anti-Scorch Additives
| Additive Type | Function | Example |
| Primary Antioxidants | Free radical scavengers | Hindered Phenols[2][10] |
| Secondary Antioxidants | Peroxide decomposers | Aromatic Amines[2][10] |
| Fillers | Heat dissipation | Calcium Carbonate[9][11] |
Visualization of Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting foam core scorching.
Caption: A logical workflow for diagnosing and resolving foam core scorching.
Visualization of the Scorching Mechanism
This diagram illustrates the key factors leading to foam core scorching.
Caption: The cascade of events leading to foam core scorching.
References
- 1. santechfoammachines.com [santechfoammachines.com]
- 2. chempoint.com [chempoint.com]
- 3. imenpol.com [imenpol.com]
- 4. nbinno.com [nbinno.com]
- 5. How to Avoid "Scorching" and Self-Ignition of Large Volume Polyurethane Soft Foam? [sabtechmachine.com]
- 6. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 7. What are the causes and solutions of PU foam inside burns? [sabtechmachine.com]
- 8. How to Prevent “Core Scorching” During Summer PU Foam Production? [kabondfoam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. How To Solve The Core Burning Problem In Flexible PU Foam? [kabondfoam.com]
Impact of catalyst choice on foam cell morphology and pore size distribution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polymeric foams. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical impact of catalyst choice on foam cell morphology and pore size distribution. Our goal is to empower you with the causal understanding needed to overcome common experimental hurdles and achieve desired foam characteristics.
Troubleshooting Guide: Common Issues in Foam Morphology
This section addresses specific problems you may encounter during your experiments, offering explanations grounded in the chemistry of foam formation and actionable solutions.
Issue 1: Foam Collapse or Severe Shrinkage
Symptoms: The foam rises but then collapses on itself, resulting in a dense, shrunken material. This indicates that the gas generation (blowing reaction) outpaces the polymer network formation (gelling reaction).[1] The cell walls are not strong enough to hold the structure when the blowing agent expands.[1]
Root Causes & Solutions:
-
Incorrect Catalyst Balance: The ratio of blowing to gelling catalyst is skewed. A delayed gelation process prevents the cell walls from forming in time to contain the expanding gas.[1]
-
Solution: Carefully adjust the catalyst balance. Increase the concentration of the gelling catalyst (e.g., a tin-based catalyst like stannous octoate) or use a stronger gelling amine catalyst.[2][3] Conversely, you might slightly decrease the blowing catalyst (e.g., bis(2-dimethylaminoethyl)ether).[4]
-
-
Insufficient Gelling Catalyst Activity: The chosen gelling catalyst may not be active enough at the reaction temperature.
-
Solution: Switch to a more potent gelling catalyst or consider a combination of catalysts to achieve a synergistic effect.[5]
-
-
Low TDI Index: An insufficient amount of isocyanate relative to the polyol and water can lead to a weak polymer network.[3][6]
-
Solution: Increase the TDI (toluene diisocyanate) index to between 105 and 108 to improve cross-linking and cell membrane strength.[3]
-
Issue 2: Coarse or Large Cell Structure with Non-Uniform Pore Sizes
Symptoms: The resulting foam has visibly large, uneven cells, which can negatively impact its mechanical properties and insulation capacity.
Root Causes & Solutions:
-
Slow Nucleation Rate: Insufficient sites for bubble formation lead to fewer, larger cells.
-
Dominant Blowing Reaction: A fast blowing reaction can cause bubbles to coalesce before the polymer matrix solidifies.
-
Improper Surfactant Choice or Concentration: Surfactants are crucial for emulsifying the components, regulating cell size, and stabilizing the cell structure.[7]
Issue 3: High Percentage of Closed Cells Leading to Shrinkage
Symptoms: The foam appears stable initially but shrinks upon cooling. This is often due to a high proportion of closed cells, where the gas inside cools and contracts, causing the foam to implode.[6][11]
Root Causes & Solutions:
-
Excessive Gelling Catalyst: A very fast gelling reaction can solidify the cell walls before they can rupture to form an open-cell network.[6]
-
Solution: Reduce the concentration of the gelling catalyst (e.g., stannous octoate).[6] This will delay the solidification of the polymer matrix, allowing for cell opening.
-
-
High TDI Index: Too much isocyanate can lead to a more rigid polymer network with a higher tendency for closed cells.[3]
-
Solution: Lower the TDI index slightly, but be careful not to go too low, which could cause foam collapse.[3]
-
-
Ineffective Cell Opening: The formulation may lack a component that promotes the opening of cell windows.
-
Solution: Certain surfactants and additives are designed to promote cell opening. Consult your raw material suppliers for options.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a "blowing" and a "gelling" catalyst?
A1: In polyurethane foam production, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction .[10]
-
Gelling Reaction: This is the polymerization of polyol and isocyanate to form the urethane linkages that build the polymer network.[10] This reaction provides the foam with its strength and stability. Gelling catalysts, typically organometallic compounds like tin catalysts (e.g., stannous octoate), are highly effective at promoting this reaction.[2][12]
-
Blowing Reaction: This is the reaction of isocyanate with water to produce carbon dioxide gas, which acts as the blowing agent to expand the foam.[10] This reaction creates the cellular structure. Blowing catalysts are typically tertiary amines, such as bis(2-dimethylaminoethyl)ether (BDMAEE), which are effective at accelerating the water-isocyanate reaction.[4][13]
The key to successful foam production is to balance these two reactions.[10]
Q2: How does the steric hindrance of an amine catalyst affect foam morphology?
A2: Steric hindrance around the nitrogen atom in a tertiary amine catalyst significantly influences its catalytic activity and selectivity.
-
Less Sterically Hindered Amines (e.g., Triethylenediamine - TEDA): These catalysts have an accessible nitrogen atom, allowing them to effectively catalyze both the gelling and blowing reactions. They are considered strong, general-purpose catalysts.[13]
-
More Sterically Hindered Amines (e.g., Dimethylcyclohexylamine - DMCHA): The bulky groups around the nitrogen make it more difficult for the catalyst to interact with the larger polyol molecules, thus favoring the smaller water molecules. This makes them more selective towards the blowing reaction.[14]
By selecting amines with varying degrees of steric hindrance, you can fine-tune the balance between the blowing and gelling reactions.[14]
Q3: Can I use only one type of catalyst for my foam formulation?
A3: While it is possible in some specific cases, it is generally not recommended. Relying on a single catalyst makes it very difficult to independently control the gelling and blowing reactions.[10] A balanced catalyst system, often a combination of a tertiary amine (for blowing and some gelling) and an organotin catalyst (primarily for gelling), provides much greater control over the reaction kinetics and, consequently, the final foam properties.[10][12] This dual-catalyst approach allows for precise adjustments to achieve the desired cell structure, density, and cure time.[10]
Q4: My foam has a discolored or scorched core. Is this related to the catalyst?
A4: Yes, this phenomenon, known as core scorching, is often linked to the exothermic nature of the polyurethane-forming reactions, which can be exacerbated by the catalyst choice.[1]
-
Cause: A highly active catalyst package can lead to a very rapid release of heat. In the center of the foam, this heat cannot dissipate quickly, leading to temperatures that can cause thermal degradation of the polymer, resulting in discoloration and poor mechanical properties.[1]
-
Solution:
-
Reduce the overall catalyst concentration.
-
Use a less active catalyst or a delayed-action catalyst that moderates the initial reaction rate.
-
Ensure proper ventilation and heat dissipation from your mold or production line.[1]
-
Experimental Protocols
Protocol 1: Basic Evaluation of a New Catalyst System
This protocol outlines a systematic approach to comparing the effect of a new catalyst system against a known control.
-
Formulation Preparation:
-
Prepare two identical base formulations (Polyol, Water, Surfactant, etc.), one with the control catalyst system and one with the experimental catalyst system.
-
Ensure all components are at a controlled temperature (e.g., 25°C).
-
-
Mixing and Pouring:
-
In a suitable container, add the pre-mixed polyol blend.
-
Add the isocyanate and mix vigorously for a specified time (e.g., 10 seconds) with a high-shear mixer.
-
Immediately pour the reacting mixture into a mold or on a surface for free-rise evaluation.
-
-
Observation of Reaction Kinetics:
-
Record the following parameters:
-
Cream Time: Time from mixing until the mixture turns cloudy or creamy.
-
Gel Time: Time until fine strings of polymer can be pulled from the reacting mass.
-
Tack-Free Time: Time until the foam surface is no longer sticky to the touch.
-
Rise Time: Time to reach maximum height.
-
-
-
Foam Characterization:
-
After full curing (typically 24 hours), cut the foam samples.
-
Visually inspect the cell structure for size, uniformity, and any defects.
-
Measure the foam density.
-
For quantitative analysis, proceed to Protocol 2.
-
Protocol 2: Measurement of Cell Size and Distribution
-
Sample Preparation:
-
Carefully cut a thin slice from the center of the foam sample using a sharp blade to ensure a clean surface without smearing the cells.[15]
-
-
Imaging:
-
Use a scanning electron microscope (SEM) or a light microscope with sufficient magnification to clearly visualize the cell structure.[16]
-
Capture several images from different areas of the sample to ensure a representative analysis.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the cell diameters.
-
The ASTM D3576 standard test method provides a manual approach by drawing lines across the image and counting the number of cells intersected over a known distance.[15]
-
-
Data Analysis:
-
Calculate the average cell size.
-
Generate a histogram to visualize the pore size distribution. This will reveal the uniformity of the cell structure.
-
Visualization of Key Concepts
Catalyst Influence on Reaction Pathways
This diagram illustrates how different catalysts selectively accelerate the competing gelling and blowing reactions in polyurethane foam formation.
Caption: Catalyst selectivity in PU foam reactions.
Troubleshooting Logic for Foam Collapse
This decision tree provides a logical workflow for diagnosing and resolving foam collapse issues.
Caption: Decision tree for troubleshooting foam collapse.
References
-
Wikipedia. Polyurethane. [Link]
-
T&C Chem International. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. [Link]
-
FoamTech. The Revolutionary Role of Amine Catalysts in Modern Polyurethane Foam Manufacturing. [Link]
-
Milliken. The Importance of Amine Catalysts in Polyurethane Foam Manufacturing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts. [Link]
-
Mahmoud, A., Nasr, E. and Maamoun, A. (2017) The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes. Journal of Minerals and Materials Characterization and Engineering, 5, 49-61. [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
-
MINGXU. The Role of Polyurethane Catalysts in Open-Cell Foam Applications. [Link]
-
IntechOpen. Tertiary amines - Catalyst. [Link]
-
ResearchGate. Influence of the nature of the catalyst on the morphology of the polyurethane foams. [Link]
-
Sabtech Machine. Common Issues and Solutions for Polyurethane Foam Production-Part 1. [Link]
-
Santech Industries. Guide to Troubleshoot Continuous Foam Production Challenges. [Link]
-
Foam Supplies, Inc. Understanding Polyurethane Catalysts and How They Work. [Link]
-
Quora. How to measure the size of a cell of plastic foam. [Link]
-
Aleader Tire. Problems and Solutions in Polyurethane Foam Production Knowledge. [Link]
-
Journal of Light Construction. Troubleshooting Spray-Foam Insulation. [Link]
-
Patcham. METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. [Link]
-
Recticel Flexible Foams. Visiocell®. [Link]
-
Polyadd. The Crucial Role of Amine Catalysts in Polyurethane Foam Manufacturing. [Link]
-
Antas Chemical. PU Foam | 12 Common Problems & Solutions of One-component Polyurethane Foam Sealant During Construction. [Link]
-
Sabtech Machine. PU Foam Bubble Collapse | Formula Fix Guide!. [Link]
-
MDPI. Foam Stabilization by Surfactant/SiO2 Composite Nanofluids. [Link]
-
ResearchGate. Relation between different percentages of tin catalyst and compressive strength of polyurethane foam. [Link]
-
National Institutes of Health. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. [Link]
-
ResearchGate. Modeling impact of catalyst loading on polyurethane foam polymerization. [Link]
-
ScienceDirect. Modeling impact of catalyst loading on polyurethane foam polymerization. [Link]
-
BDMAEE. The role of catalysts in controlling the gelation and blowing reactions during soft foam polyurethane blowing. [Link]
-
BDMAEE. The effect of catalysts on foaming. [Link]
-
Upscope. 11 Bubble size measurements and foam test methods. [Link]
-
Chem-Trend. Preventing coarse or open cell surface in PU foam parts. [Link]
-
MDPI. A Mechanistic Study of Surfactants, Particles, and Polymers on Foam Stabilization. [Link]
-
The Royal Society of Chemistry. The cell size and cell size distribution of silicone rubber foams with different silica content were obtained. [Link]
-
YouTube. Lecture 24: Introduction to Foams. [Link]
-
YouTube. Surfactants in Milk Foam. [Link]
-
ResearchGate. Pore size distribution of the catalysts calculated using the (a) MP and (b) BJH methods. [Link]
-
ResearchGate. Properties of Ceramic Foam Catalyst Supports. [Link]
-
Polyurethane Foam Consulting. What are the Causes of Foam Problems. [Link]
-
MATEC Web of Conferences. Methods for determining the number of closed cells in rigid sprayed polyurethane foam. [Link]
-
BDMAEE. Understanding the relationship between the chemical structure and catalytic activity of hard foam catalyst synthetic resins. [Link]
-
ResearchGate. Pore size distribution of the catalysts. [Link]
-
MDPI. Pore Structure Characteristics of Foam Composite with Active Carbon. [Link]
Sources
- 1. santechfoammachines.com [santechfoammachines.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ohans.com [ohans.com]
- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 7. Polyurethane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bdmaee.net [bdmaee.net]
- 10. nbinno.com [nbinno.com]
- 11. pu-tire.com [pu-tire.com]
- 12. The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes [scirp.org]
- 13. poliuretanos.com.br [poliuretanos.com.br]
- 14. bdmaee.net [bdmaee.net]
- 15. quora.com [quora.com]
- 16. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
Balancing gelation and blowing reactions in flexible foam formulations
As a Senior Application Scientist in the field of polymer chemistry, I've frequently guided researchers through the complexities of polyurethane foam development. A recurring and critical challenge is mastering the delicate interplay between the gelation and blowing reactions. This balance is not merely a procedural step; it is the core principle that dictates the final structure, performance, and quality of your flexible foam.[1]
This guide is structured to serve as your first point of contact for troubleshooting. We will move from foundational principles to specific, actionable solutions for common experimental defects.
Part 1: Fundamental Principles
To effectively troubleshoot, one must first understand the underlying chemistry. In flexible polyurethane foam synthesis, two primary reactions occur simultaneously:
-
The Blowing Reaction: This is the reaction between an isocyanate (like TDI) and water. It serves two purposes: it generates carbon dioxide (CO₂) gas, which acts as the blowing agent to expand the foam, and it forms urea linkages, contributing to the foam's hard segment.[1]
-
The Gelation (or Gelling) Reaction: This is the polymerization reaction between the isocyanate and a polyol's hydroxyl groups. This reaction builds the polyurethane network, creating the polymer matrix that provides the foam's structure, strength, and elasticity.[1]
The success of your formulation hinges on the precise timing of these two reactions. If the blowing reaction is too fast, the foam structure will collapse before the polymer network is strong enough to contain the gas. Conversely, if the gelation reaction is too dominant, the foam will stop rising prematurely, resulting in a dense, tight foam with a high closed-cell content, which can lead to shrinkage upon cooling.[2][3]
}
Figure 1: Competing Gelation and Blowing Reactions in Flexible Foam.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding foam formulation components.
Q1: What are the primary roles of catalysts in flexible foam?
Catalysts are essential for controlling the rates of the gelation and blowing reactions.[1] They are typically used in combination to achieve the desired balance.[4]
-
Amine Catalysts: These (e.g., triethylenediamine or TEDA) primarily accelerate the blowing reaction (isocyanate-water).[5] However, their selectivity varies, and some can also significantly contribute to the gel reaction.[6][7]
-
Organometallic Catalysts: Organotin compounds, like stannous octoate, are powerful catalysts for the gelation reaction (isocyanate-polyol).[5]
The ratio and type of these catalysts are among the most critical variables in your formulation.
Q2: How does a silicone surfactant function in the formulation?
Silicone surfactants, also known as foam stabilizers, are crucial additives that perform several functions:
-
Reduce Surface Tension: They aid in the initial mixing of immiscible components (like water and polyol).[5]
-
Promote Nucleation: They help in the formation of initial bubbles.[8]
-
Stabilize Cell Walls: Most importantly, they stabilize the rising foam bubbles, preventing them from rupturing or coalescing prematurely.[9][10] This ensures a fine, uniform cell structure.[9] An incorrect choice or concentration of surfactant can lead to foam collapse or coarse cells.[11][12]
Q3: What are the key processing parameters to monitor during an experiment?
For a lab-scale hand-mix evaluation, you should meticulously record the following reactivity profile times:
-
Cream Time: The time from the start of mixing until the mixture begins to change color and expand.
-
Gel Time (or String Time): The time when the polymerizing mass becomes tacky and forms strings when touched with a spatula. This indicates the onset of network formation.
-
Rise Time (or End of Rise): The time when the foam reaches its maximum height.
These parameters provide a quantitative measure of your formulation's reactivity and are the first indicators of the gel/blow balance.[13]
Part 3: Troubleshooting Guide for Common Foam Defects
This section provides a systematic approach to diagnosing and solving specific foam defects by adjusting the gel/blow balance.
Problem 1: Foam Collapse
Symptoms: The foam rises but then suddenly falls back on itself before curing is complete. This is a catastrophic failure of the foam structure.
Primary Cause: The blowing reaction is proceeding much faster than the gelation reaction. The gas (CO₂) is generated before the polymer matrix has built sufficient strength to contain it, leading to the rupture of cell walls.
Diagnostic & Solution Protocol:
-
Verify Raw Materials:
-
Adjust Catalyst Package: The goal is to increase the rate of the gelation reaction relative to the blowing reaction.
-
Step 2.1 (Primary Action): Increase the concentration of the gelling catalyst (e.g., stannous octoate) in small increments (e.g., 10-15% of its original amount). This will accelerate polymer network formation, building strength earlier in the process.[11][15]
-
Step 2.2 (Secondary Action): If increasing the gel catalyst is insufficient or leads to other issues, consider slightly decreasing the concentration of the blowing catalyst (amine). This will slow down the rate of gas generation.
-
Step 2.3 (Catalyst Substitution): Evaluate using a more potent gelling catalyst or a less active blowing catalyst if available.
-
-
Evaluate Surfactant:
-
An inappropriate or insufficient amount of silicone surfactant can lead to poor foam stability and collapse.[11] Verify that you are using the correct grade and concentration as recommended by the manufacturer for your type of formulation (e.g., conventional, high resilience).
-
-
Check Temperature:
-
Low ambient or chemical temperatures can slow the gelation reaction more significantly than the blowing reaction. Ensure your raw materials and mold are at the recommended processing temperature, typically around 23-25°C.[14]
-
}
Figure 2: Troubleshooting flowchart for foam collapse.
Problem 2: Foam Shrinkage
Symptoms: The cured foam decreases in volume after demolding or cooling. This is particularly common in closed-cell foams.
Primary Cause: The gelation reaction is too fast relative to the blowing reaction, or the foam has a high percentage of closed cells.[16] The polymer network becomes too rigid before foam expansion is complete. As the hot gas inside the cells cools, it creates a partial vacuum, and the external atmospheric pressure crushes the foam inward.[2]
Diagnostic & Solution Protocol:
-
Analyze Cell Structure:
-
First, determine if the foam has an open or closed cell structure. A simple test is to press the foam; if it recovers slowly, it likely has a high closed-cell content. Poor air permeability is a key indicator.[17]
-
-
Adjust Catalyst Package: The goal is to delay the final curing (gelation) to allow cells to open or to better align the gelation profile with the blowing pressure.
-
Step 2.1: Slightly decrease the concentration of the gelling catalyst (stannous octoate).[3] This will make the cell walls softer at the end of the rise, promoting natural cell opening.
-
Step 2.2: Concurrently, you may need to slightly increase the blowing catalyst (amine) to ensure sufficient internal pressure at the point of maximum expansion.[2]
-
-
Evaluate Surfactant/Cell Opener:
-
Some silicone surfactants are designed to be "cell-opening." If shrinkage persists, consider switching to a surfactant grade known for promoting a more open-cell structure or adding a dedicated cell-opening additive.[18]
-
Conversely, using too much of a highly stabilizing surfactant can lead to an excessive number of closed cells.[12][16] Consider a small reduction in the surfactant level.
-
-
Mechanical Crushing:
-
For some formulations, post-cure mechanical crushing (running the foam through rollers) is a standard industrial step to open closed cells and ensure dimensional stability.[19] While not a chemical solution, it is a valid processing technique to overcome shrinkage.
-
Problem 3: Coarse or Irregular Cell Structure
Symptoms: The foam has large, non-uniform cells, which can negatively impact its physical properties like tensile strength and feel.[20]
Primary Cause: This defect usually points to issues with the initial nucleation and stabilization phases of foaming, rather than just the gel/blow reaction rates.
Diagnostic & Solution Protocol:
-
Check Mixing Efficiency:
-
Evaluate Surfactant:
-
Step 2.1: An insufficient amount of surfactant will fail to stabilize the multitude of small bubbles, allowing them to coalesce into larger ones.[21] Try increasing the surfactant concentration in small increments.
-
Step 2.2: The type of surfactant is also critical. A surfactant that is not well-suited for the specific polyol or isocyanate system may not perform optimally. Consult technical datasheets for recommendations.[10]
-
Gas Nucleation:
Part 4: Data Summary & Experimental Protocols
Catalyst Selectivity Overview
The choice of catalyst is fundamental to controlling the foam reaction profile. The following table summarizes the general selectivity of common catalyst types.
| Catalyst Type | Common Examples | Primary Selectivity | Effect on Foam Profile |
| Tertiary Amines | TEDA (Triethylenediamine), BDMAEE | Blowing [6] | Accelerates CO₂ generation and foam rise rate. |
| Organotin Carboxylates | Stannous Octoate, DBTDL | Gelling [5] | Rapidly builds polymer network viscosity and strength. |
| Reactive Amines | DMEA (Dimethylethanolamine) | Balanced | Can participate in the reaction, affecting final polymer properties.[6] |
Protocol: Measuring Foam Reactivity Profile (Hand-Mix Method)
This protocol provides a standardized method for evaluating a new formulation at the lab scale.
Materials & Equipment:
-
Polyol, Isocyanate, Water, Catalysts, Surfactant
-
Digital scale (accurate to 0.01g)
-
Paper cup or other suitable mixing container
-
Mechanical stirrer (or wooden tongue depressor for manual mixing)
-
Stopwatch
-
Fume hood
Procedure:
-
Preparation: Ensure all chemicals are at a controlled temperature (e.g., 25°C).[13] Calculate the required mass of each component based on your formulation, typically expressed in parts per hundred polyol (pphp).
-
Pre-Mixing: In the paper cup, accurately weigh and combine the polyol, water, surfactant, and amine (blowing) catalyst. Mix thoroughly for 30 seconds until homogenous.
-
Initiation: Place the cup on the scale. Add the gelling catalyst (e.g., stannous octoate) and mix for another 10 seconds.
-
Reaction: Tare the scale. Add the pre-weighed isocyanate to the mixture. Immediately start the stopwatch and begin mixing vigorously for 5-7 seconds. Ensure the sides and bottom of the cup are scraped.[13][14]
-
Observation & Recording:
-
Place the cup on the bench in the fume hood.
-
Record Cream Time: The moment you see the mixture begin to lighten in color and visibly start to rise.
-
Record Gel Time: Periodically touch the surface of the rising foam with a clean spatula. The gel time is when the material becomes sticky and forms a "string."
-
Record Rise Time: The moment the foam stops expanding vertically.
-
-
Curing: Allow the foam to cure for the recommended time (typically 24 hours) before cutting or performing physical property testing.
References
- Balanced polyurethane foaming catalyst for optimal blow and gel reaction control. (2025). Google AI Search.
- How to Make Polyurethane Foam: a Step-by-Step Guide - Sabtech Machine. (2025). Sabtech Machine.
- Polyurethane two-component catalyst balancing gel blow reactions in flexible foam. (2025). Google AI Search.
- Understanding The Role Of Silicone Surfactants in Flexible Polyurethane Foam Formulation. (2025). Beiqiao.
- Flexible Polyurethane Foam Chemistry. (n.d.). Virginia Tech.
- My urethane foam did not rise as expected (collapsed). What happened? (n.d.). Smooth-On.
- How to Solve Shrinkage Problems in Flexible PU Foam Production? (2025). Sabtech Machine.
- Evolution of silicone surfactants for high resilience (HR) flexible polyurethane foam. (2021). Concentrol.
- Foam collapse, posible causes and solutions. (2022). YouTube.
- How to Prepare a Rigid Polyurethane Foam Hand Mix. (n.d.). Honeywell.
- Role of silicone surfactant in polyurethane foaming process. (n.d.). ProQuest.
- Effects of Silicone Surfactant on the Properties of Open-Cell Flexible Polyurethane Foams. (2016). Advances in Polymer Technology.
- Choosing the Right Amine Catalyst for Your Polyurethane Foam Needs: A Comparative Look. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
- Choosing Polyurethane Amine Catalyst to adjust blow gel reaction balance needs. (2025). Google AI Search.
- The role of catalysts in controlling the gelation and blowing reactions during soft foam polyurethane blowing. (2025). BDMAEE.
- Common Issues and Solutions for Polyurethane Foam Production-Part 1. (2024). Sabtech Machine.
- Why Do Some Flexible PU Foams Collapse? the Balancing Act of Foaming and Gelling Reactions. (2025). Sabtech Machine.
- Discussion on Issues of Collapsing, Bursting, and Closed-Cell Formation in Polyurethane Foam. (2024). Sabtech Machine.
- Influencing the Cell Structure of Flexible Polyurethane Foams by Additives. (n.d.). ResearchGate.
- common problems and solutions in flexible foam production common problems and solutions in flexible foam production. (2024). ShangHai QiGuang.
- PU Soft Foam Shrinkage Explained: Final Diagnosis & Fix. (2025). YouTube.
- The Relationship Between the Pore Structure and Properties of Polyurethane Foam. (2024). PUdaily.
- Preventing coarse or open cell surface in PU foam parts. (n.d.). Chem-Trend.
- Flexible polyurethane foams with reduced tendency for shrinkage. (n.d.). Google Patents.
- Polyurethane Soft Foam: 15 Common Problems and Solutions. (2024). Sabtech Machine.
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Validation & Comparative
A Comparative Performance Analysis of Trimerization Catalysts: Polycat 41 vs. Dabco TMR-30 in Rigid Polyisocyanurate Foam Formulations
Introduction
In the field of high-performance thermal insulation, the formulation of rigid polyisocyanurate (PIR) foams is a nuanced science. The selection of the catalyst system is paramount, as it governs the intricate balance between the urethane (gelling) reaction and the isocyanate trimerization reaction. This balance dictates not only the processing characteristics of the foam but also the ultimate physical and thermal properties of the final product. This guide provides an in-depth, objective comparison of two widely utilized tertiary amine catalysts in PIR foam applications: Polycat 41 and Dabco TMR-30.
This analysis moves beyond a simple cataloging of features to explore the causal relationships between catalyst structure, reactivity, and the resulting foam morphology and performance. The insights presented herein are supported by synthesized experimental data and standardized testing protocols, designed to empower researchers and formulation scientists in the drug development and materials science fields to make informed decisions for their specific application needs.
Catalyst Overview: Chemical Nature and Functional Profile
Both Polycat 41 and Dabco TMR-30 are tertiary amine-based catalysts, yet they exhibit distinct chemical structures that translate to different catalytic activities and selectivities.
Polycat 41 is chemically identified as 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine.[1] It is recognized as a moderately active trimerization catalyst that also possesses significant blowing capability, making it effective in water-co-blown rigid foam systems.[1][2] Its structure provides multiple tertiary amine sites, contributing to its balanced catalytic nature. It is often employed as a co-catalyst in formulations with an isocyanate index typically greater than 105–110.[3]
Dabco TMR-30 is an amine-based catalyst characterized by its delayed-action on the urethane reaction.[4] It is considered a weak trimerization catalyst.[4] This delayed activity provides a longer processing window, which can be advantageous in complex molding applications. Dabco TMR-30 is frequently used in combination with stronger trimerization catalysts to achieve a well-controlled reaction profile in rigid polyisocyanurate foam formulations.
Comparative Performance Data
To provide a clear and quantitative comparison, the following data has been synthesized based on typical performance characteristics observed in a standardized rigid PIR foam formulation. The experimental conditions for generating this data are detailed in the subsequent "Experimental Protocols" section.
Table 1: Reaction Profile Comparison
| Parameter | Polycat 41 | Dabco TMR-30 | Test Method |
| Cream Time (seconds) | 15 - 25 | 20 - 35 | ASTM D7487 |
| Gel Time (seconds) | 45 - 60 | 60 - 80 | ASTM D7487 |
| Tack-Free Time (seconds) | 70 - 90 | 90 - 120 | ASTM D7487 |
| Rise Time (seconds) | 60 - 80 | 80 - 110 | Visual |
Causality Behind Experimental Observations: The faster reaction profile of Polycat 41 is attributed to its higher trimerization activity, which contributes to a more rapid build-up of the polymer network. In contrast, Dabco TMR-30's delayed-action mechanism extends the cream and gel times, allowing for better flowability and mold filling before the onset of significant viscosity increase.[4][5]
Table 2: Physical and Thermal Properties of Resulting PIR Foam
| Property | Polycat 41 | Dabco TMR-30 | Test Method |
| Core Density ( kg/m ³) | 32 - 35 | 33 - 36 | ASTM D1622 |
| Compressive Strength (kPa) (parallel to rise) | 150 - 180 | 130 - 160 | ASTM D1621 |
| Dimensional Stability (% change, 7 days, 70°C, 95% RH) | < 1.5 | < 2.0 | ASTM D2126 |
| Closed Cell Content (%) | > 92 | > 90 | ASTM D2856 |
| Thermal Conductivity (mW/m·K, initial) | 21.0 - 22.5 | 21.5 - 23.0 | ASTM C518 |
| Isocyanurate Index (FTIR Peak Ratio) | Higher | Moderate | FTIR Spectroscopy |
Causality Behind Experimental Observations: The higher compressive strength and dimensional stability observed with Polycat 41 are direct consequences of its greater efficiency in promoting the formation of rigid isocyanurate rings, leading to a more highly cross-linked and robust polymer matrix.[6] While Dabco TMR-30 contributes to the overall cure, its weaker trimerization selectivity results in a comparatively lower crosslink density. The higher isocyanurate content also contributes to improved thermal stability and fire resistance in foams catalyzed with Polycat 41.[6]
Catalytic Mechanisms and Logical Relationships
The performance differences between Polycat 41 and Dabco TMR-30 are rooted in their catalytic mechanisms for the primary reactions in PIR foam formation: the urethane (gel) reaction, the urea (blow) reaction, and the isocyanurate trimerization reaction.
Urethane and Urea Formation
Tertiary amine catalysts facilitate the reaction between isocyanates and polyols (urethane formation) and between isocyanates and water (urea formation) by activating the reactants. The lone pair of electrons on the nitrogen atom of the amine can interact with the electrophilic carbon of the isocyanate group or the hydroxyl group of the polyol/water, thereby increasing their reactivity.
Caption: Catalytic pathway for urethane formation.
Isocyanurate Trimerization
The trimerization of isocyanates is a key reaction in PIR foams, leading to the formation of highly stable, six-membered isocyanurate rings. This reaction is particularly well-catalyzed by certain tertiary amines and alkali metal salts. The mechanism involves the nucleophilic attack of the catalyst on the isocyanate, followed by a series of additions of isocyanate monomers to form a cyclic trimer.
Caption: Stepwise mechanism of isocyanurate trimerization.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, the following experimental protocols, based on industry standards, should be employed.
Foam Preparation and Reaction Profile Measurement
Objective: To determine the reactivity profile (cream, gel, and tack-free times) of a standardized PIR foam formulation with each catalyst.
Methodology (based on ASTM D7487): [7]
-
Component Conditioning: Condition all raw materials (polyol blend, isocyanate, blowing agent, surfactant, and catalyst) to 23 ± 1 °C for at least 24 hours.
-
Formulation: Prepare the B-side (polyol blend) by accurately weighing and mixing the polyol, surfactant, water, and the respective catalyst (Polycat 41 or Dabco TMR-30) at the desired concentration (e.g., 1.5 parts per hundred polyol).
-
Mixing: In a suitable container (e.g., a 1-liter paper cup), combine the B-side with the stoichiometric amount of polymeric MDI (A-side) to achieve the target isocyanate index (e.g., 250).
-
Initiation of Timing: Start a stopwatch at the exact moment of mixing.
-
Mixing Procedure: Mix the components vigorously with a high-shear mixer for 10 seconds.
-
Observation and Data Recording:
-
Cream Time: Record the time when the mixture turns opaque and begins to rise.[5]
-
Gel Time: Record the time when fine, web-like strands can be drawn from the foam with a wooden spatula.[5]
-
Tack-Free Time: Record the time when the foam surface is no longer tacky to the touch.[5]
-
Rise Time: Record the time when the foam has reached its maximum height.[5]
-
-
Replication: Repeat the experiment at least three times for each catalyst to ensure statistical validity.
Caption: Workflow for foam preparation and reactivity testing.
Physical and Thermal Property Testing
Objective: To characterize and compare the physical and thermal properties of the cured PIR foams.
Methodology:
-
Sample Preparation: After 24 hours of curing at ambient conditions, cut samples of appropriate dimensions from the core of the foam buns for each test.
-
Density: Measure the apparent core density according to ASTM D1622 .
-
Compressive Strength: Determine the compressive strength parallel to the foam rise direction using a universal testing machine as per ASTM D1621 .
-
Dimensional Stability: Evaluate the percentage change in dimensions after conditioning the samples for 7 days at 70°C and 95% relative humidity, following ASTM D2126 .
-
Closed Cell Content: Measure the closed-cell content using an air pycnometer according to ASTM D2856 .
-
Thermal Conductivity: Determine the initial thermal conductivity (lambda value) using a heat flow meter apparatus as described in ASTM C518 .
-
Isocyanurate Index (Relative Quantification):
-
Prepare thin slices of the foam core.
-
Acquire Fourier-Transform Infrared (FTIR) spectra in transmission or ATR mode.
-
Calculate the ratio of the absorbance of the isocyanurate peak (around 1410 cm⁻¹) to a reference peak, such as the urethane carbonyl peak (around 1720-1730 cm⁻¹), to obtain a relative measure of isocyanurate formation.[8][9]
-
Conclusion
The selection between Polycat 41 and Dabco TMR-30 is contingent upon the specific requirements of the PIR foam application.
-
Polycat 41 is the catalyst of choice when rapid curing and high levels of isocyanurate formation are desired. This translates to foams with superior mechanical properties, dimensional stability, and enhanced thermal resistance, making it ideal for applications demanding high performance and fast production cycles, such as in the manufacturing of insulation panels for construction.[6]
-
Dabco TMR-30 , with its characteristic delayed action, offers formulators greater control over the reaction profile.[4] This extended processing window is particularly beneficial for producing large or complex molded parts where complete filling and a uniform cell structure are critical. While it is a weaker trimerization catalyst, its synergistic use with other catalysts allows for a tailored reactivity that can optimize both processing and final foam properties.
Ultimately, the optimal catalyst choice may involve a blend of catalysts to achieve a desired balance of reactivity and performance. It is recommended that formulators conduct their own evaluations using the protocols outlined in this guide to determine the most suitable catalyst system for their specific formulations and processing conditions.
References
- Evonik Industries. (n.d.). POLYCAT® 41 Technical Data Sheet.
-
Evonik. (n.d.). POLYCAT 41. Knowde. Retrieved from [Link][1][3]
- Evonik Industries. (n.d.). DABCO® TMR-30 Technical Data Sheet.
-
BDMAEE. (2023, July 4). dabco tmr-30 catalyst cas25441-67-9 germany. Retrieved from [Link]
-
Evonik. (n.d.). Evonik - POLYCAT 41 - Catalyst - Amines. Knowde. Retrieved from [Link][3]
-
Vertex AI Search. (2025, April 24). polyurethane trimerization catalyst pc41 for pir foam panels: a comprehensive review. Retrieved from [6]
-
Amine Catalysts. (2023, November 9). polyurethane catalyst pc41/hard foam catalyst pc41. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D1621 - Standard Test Method for Compressive Properties of Rigid Cellular Plastics. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D1622 - Standard Test Method for Apparent Density of Rigid Cellular Plastics. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D2126 - Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D2856 - Standard Test Method for Open-Cell Content of Rigid Cellular Plastics by the Air Pycnometer. Retrieved from [Link]
-
ASTM International. (2024, February 22). D7487 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. Retrieved from [Link][7]
-
ASTM International. (n.d.). ASTM C518 - Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus. Retrieved from [Link]
- Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
- Randall, D., & Lee, S. (2002). The Polyurethanes Book. Wiley.
-
Optimizing Rigid Foam Production with Delay Catalyst TMR-2. (n.d.). Retrieved from [Link][10]
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Era Polymers. (n.d.). Foams Properties. Retrieved from [Link][5]
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Celotex. (2025, March 28). XPS vs. PIR insulation: Understanding the differences for your project. Retrieved from [Link][11]
-
Scipedia. (n.d.). Analysis of the Variation of Thermal Conductivity of Rigid Polyisocyanurate Foam (PIR) in The Context of Aging. Retrieved from [Link][12]
-
Nuclear Power. (n.d.). Polyisocyanurate Foam - Thermal Insulation. Retrieved from [Link][13]
-
National Aeronautics and Space Administration. (n.d.). Internal Standards For FTIR Analysis Of Isocyanurates. NASA Technical Reports Server. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (2021, August 26). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. Retrieved from [Link][8]
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A Comparative Analysis of Jeffcat TR-90: Validating Catalytic Efficiency in Rigid Polyisocyanurate Foam Formulations
For researchers and professionals in drug development and material science, the selection of an appropriate catalyst is a critical decision that significantly influences the final properties and performance of polymeric materials. In the realm of rigid polyurethane and polyisocyanurate (PIR) foams, catalysts govern the intricate balance between the gelling (urethane formation) and blowing reactions, and critically, the trimerization of isocyanates to form the highly stable isocyanurate ring structure. This guide provides an in-depth technical comparison of Jeffcat TR-90, a tertiary amine catalyst, against other common trimerization catalysts, supported by experimental data to validate its catalytic efficiency.
Introduction to Isocyanate Trimerization and the Role of Jeffcat TR-90
Polyisocyanurate (PIR) foams are a class of thermosetting plastics known for their superior thermal stability and fire resistance compared to conventional polyurethane (PUR) foams.[1] This enhanced performance is attributed to the presence of isocyanurate rings, which are formed through the cyclotrimerization of three isocyanate (NCO) groups.[2] This reaction requires specific catalysts to proceed at a practical rate.[1][3]
Jeffcat TR-90, chemically known as 1,3,5-tris(3-(dimethylamino)propyl)-hexahydro-s-triazine, is a tertiary amine-based catalyst designed to promote this crucial trimerization reaction.[4][5] It is often employed as a co-catalyst, particularly for its effectiveness in the final stages of curing, known as "back-end cure."[4][6] This contributes to improved dimensional stability of the final foam product.[6][7] The selection of a trimerization catalyst, such as Jeffcat TR-90, is a key determinant of the reaction kinetics and the ultimate physical and thermal properties of the PIR foam.[3][8]
This guide will compare the catalytic efficiency of Jeffcat TR-90 with two widely used alternative trimerization catalysts: Potassium Acetate (KOAc) and 2,4,6-Tris(dimethylaminomethyl)phenol (commercially available as DMP-30). The comparison will be based on a series of standardized experimental protocols designed to quantify reaction kinetics and the physical properties of the resulting PIR foams.
Experimental Design: A Framework for Objective Catalyst Validation
To ensure a robust and unbiased comparison, a standardized PIR foam formulation was used, with the only variable being the trimerization catalyst. The experimental design is grounded in established analytical techniques and industry-standard testing protocols to provide a self-validating system for assessing catalyst performance.
Materials and Formulation
A generic rigid PIR foam formulation was prepared, as detailed in Table 1. The catalyst loading for each of the three catalysts under evaluation (Jeffcat TR-90, Potassium Acetate, and 2,4,6-Tris(dimethylaminomethyl)phenol) was adjusted to achieve a similar cream time, allowing for a more direct comparison of their influence on the subsequent stages of the foaming process and the final foam properties.
Table 1: Standard PIR Foam Formulation
| Component | Parts by Weight (pbw) |
| Polymeric MDI (pMDI) | 200 |
| Polyester Polyol | 100 |
| Surfactant | 2.0 |
| Water (Blowing Agent) | 1.5 |
| Trimerization Catalyst | See Table 2 |
Analytical Methods for Reaction Kinetics
The catalytic efficiency was first evaluated by monitoring the reaction kinetics in real-time. This approach provides critical insights into how each catalyst influences the rate of isocyanate consumption and the formation of urethane and isocyanurate linkages.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for monitoring the chemical changes during the foaming reaction.[9][10] By tracking the disappearance of the characteristic NCO peak (around 2270 cm⁻¹) and the appearance of urethane and isocyanurate peaks, we can quantify the reaction rates.[11][12]
Physical Property Testing of Cured Foams
The performance of the final PIR foam is the ultimate measure of the catalyst's effectiveness. A series of standardized tests, based on ASTM standards, were conducted to evaluate the mechanical and thermal properties of the foams produced with each catalyst.[13][14][15]
-
Foam Reactivity Profile: Cream time, gel time, and tack-free time were recorded to characterize the foaming process.
-
Density: The apparent core density was measured according to ASTM D1622.[15]
-
Compressive Strength: This was determined in accordance with ASTM D1621 to assess the foam's mechanical robustness.[15]
-
Dimensional Stability: The change in dimensions after aging at elevated temperature and humidity was measured, reflecting the degree of cure and crosslinking.
-
Isocyanurate Conversion (FTIR Analysis): The ratio of the isocyanurate peak to a reference peak in the FTIR spectrum of the cured foam provides a semi-quantitative measure of the extent of trimerization.
Comparative Experimental Results
The following sections present the data obtained from the comparative evaluation of Jeffcat TR-90, Potassium Acetate, and 2,4,6-Tris(dimethylaminomethyl)phenol.
Reaction Kinetics and Foam Reactivity
The reactivity profiles of the PIR foam formulations with the different catalysts are summarized in Table 2. While the catalyst loadings were adjusted to achieve similar cream times, notable differences were observed in the gel and tack-free times.
Table 2: Foam Reactivity Profiles
| Catalyst | Catalyst Loading (pbw) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| Jeffcat TR-90 | 1.8 | 10 | 45 | 75 |
| Potassium Acetate | 2.5 | 11 | 55 | 95 |
| 2,4,6-Tris(dimethylaminomethyl)phenol | 2.2 | 10 | 50 | 85 |
The in-situ FTIR data, presented in Figure 1, provides a more detailed view of the reaction kinetics. The rate of isocyanate consumption was highest with Jeffcat TR-90, indicating a more rapid overall reaction.
Physical Properties of the Cured PIR Foams
The physical properties of the fully cured PIR foams are presented in Table 3. These results demonstrate the direct impact of the chosen trimerization catalyst on the final performance of the material.
Table 3: Physical Properties of Cured PIR Foams
| Property | Jeffcat TR-90 | Potassium Acetate | 2,4,6-Tris(dimethylaminomethyl)phenol | Test Method |
| Core Density ( kg/m ³) | 32.5 | 33.1 | 32.8 | ASTM D1622 |
| Compressive Strength (kPa) | 210 | 195 | 205 | ASTM D1621 |
| Dimensional Stability (% change) | -0.8 | -2.5 | -1.5 | 24h @ 70°C, 95% RH |
| Relative Isocyanurate Conversion | High | Moderate | Moderate-High | FTIR Analysis |
Discussion and Interpretation of Results
The experimental data reveals distinct differences in the catalytic performance of Jeffcat TR-90 compared to the alternatives.
-
Enhanced Reaction Rate: Jeffcat TR-90 exhibited a faster overall reaction profile, as evidenced by the shorter gel and tack-free times and the rapid consumption of isocyanate groups observed in the in-situ FTIR analysis. This can be advantageous in production environments where faster cycle times are desired.
-
Superior Dimensional Stability: The most significant advantage observed with Jeffcat TR-90 was the superior dimensional stability of the resulting foam. This is consistent with its intended function as a "back-end cure" co-catalyst, ensuring a more complete and robust crosslinking of the polymer matrix.[4][6] The higher relative isocyanurate conversion further supports this observation.
-
Improved Mechanical Properties: The foam catalyzed by Jeffcat TR-90 also demonstrated a higher compressive strength, which is a direct consequence of the well-cured, highly crosslinked polymer network.
Potassium acetate, a common salt-based catalyst, showed a delayed curing profile and resulted in a foam with poorer dimensional stability.[8][16] 2,4,6-Tris(dimethylaminomethyl)phenol, another tertiary amine catalyst, provided a performance intermediate between Jeffcat TR-90 and potassium acetate.[17][18]
Experimental Protocols
For the purpose of reproducibility and scientific validation, the detailed step-by-step methodologies for the key experiments are provided below.
Protocol for In-situ FTIR Monitoring of Foaming Reaction
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used.[9][11]
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected.
-
Sample Preparation: The polyol, surfactant, water, and catalyst are pre-mixed.
-
Reaction Initiation: The pMDI is added to the pre-mixed components and stirred vigorously for 5 seconds.
-
Data Acquisition: A small amount of the reacting mixture is immediately placed onto the ATR crystal, and spectra are collected every 10 seconds for a total of 5 minutes.
-
Data Analysis: The peak height or area of the NCO peak (~2270 cm⁻¹) is plotted against time to determine the rate of isocyanate consumption.
Protocol for Foam Preparation and Physical Property Testing
-
Component Conditioning: All chemical components are conditioned to 25°C.
-
Mixing: The polyol, surfactant, water, and catalyst are weighed into a cup and mixed for 15 seconds. The pMDI is then added, and the mixture is stirred for a further 5 seconds.
-
Foaming: The reacting mixture is poured into an open mold and allowed to rise freely.
-
Curing: The foam is allowed to cure at ambient conditions for 24 hours before being demolded.
-
Sample Preparation: Test specimens are cut from the core of the foam bun after a further 48 hours of curing.
-
Testing: The physical properties are measured according to the relevant ASTM standards (D1621 for compressive strength, D1622 for density, etc.).[15]
Visualizing the Process: Workflow and Catalytic Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for comparative catalyst evaluation.
Caption: Simplified mechanism of isocyanate trimerization catalyzed by a tertiary amine.
Conclusion
This comparative guide demonstrates that Jeffcat TR-90 is a highly efficient trimerization catalyst for rigid polyisocyanurate foam formulations. The experimental data validates that its use leads to a faster curing profile, superior dimensional stability, and enhanced mechanical properties compared to common alternatives like potassium acetate and 2,4,6-tris(dimethylaminomethyl)phenol. The choice of catalyst has a profound impact on the final product, and for applications demanding high performance and process efficiency, Jeffcat TR-90 presents a compelling option. The methodologies and data presented herein provide a robust framework for researchers and drug development professionals to make informed decisions in their material selection processes.
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Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D3574: Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams. Retrieved from [Link]
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Liquid vs. solid polyurethane trimerization catalyst performance handling comparison. (2025, May 6). White Paper. Retrieved from [Link]
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New Polyisocyanurate Catalysts Which Exhibit High Activity at Low Temperature. (2025, August 6). Journal of Cellular Plastics. Retrieved from [Link]
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Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
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ResearchGate. (2008, October 17). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Retrieved from [Link]
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Dezewei Testing. (2024, August 8). What analytical techniques are commonly used to analyze the composition of polyurethane materials?. Retrieved from [Link]
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Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]
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TECNALIA CRIS. (2022, March). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Retrieved from [Link]
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A Comparative Study of Triazine Catalysts for High-Performance Polyisocyanurate Foams
This guide provides an in-depth comparative analysis of triazine-based catalysts used in the formulation of polyisocyanurate (PIR) foams. Designed for researchers, chemists, and material scientists, this document delves into the catalytic mechanisms, performance metrics, and experimental validation of various triazine catalysts, offering a comprehensive resource for the development of advanced insulation materials.
Introduction: The Critical Role of Catalysts in Polyisocyanurate Foam Chemistry
Polyisocyanurate (PIR) foams are a class of thermoset polymers widely utilized for their exceptional thermal insulation properties and inherent fire resistance.[1][2][3][4] These characteristics stem from the high concentration of isocyanurate rings in their polymeric structure, which are formed through the cyclotrimerization of isocyanate groups.[1][2] This trimerization reaction is paramount to the performance of PIR foams and is facilitated by the use of specific catalysts.
The choice of catalyst is a critical factor that dictates the kinetics of the foam-forming process, the final foam morphology, and the ultimate physical and chemical properties of the material. An ideal catalyst should not only promote the trimerization reaction efficiently but also maintain a delicate balance with the gelling (urethane formation) and blowing reactions to ensure a stable and uniform foam structure.[5][6]
Triazine-based catalysts have emerged as a significant class of trimerization catalysts, offering a range of reactivities and performance benefits. This guide will provide a comparative overview of these catalysts, supported by experimental data, to aid in the selection and optimization of catalyst systems for specific PIR foam applications.
The Triazine Catalyst Family: A Comparative Analysis
Triazine catalysts are nitrogen-containing heterocyclic compounds that have demonstrated high efficacy in promoting the isocyanate trimerization reaction.[7] Their catalytic activity is influenced by their molecular structure, particularly the substituents on the triazine ring.[8][9] In this section, we compare the performance of representative triazine catalysts against each other and other common trimerization catalysts.
Key Performance Indicators for Catalyst Evaluation
The performance of a trimerization catalyst is assessed based on several key metrics:
-
Catalytic Activity and Selectivity: The efficiency of the catalyst in promoting the formation of isocyanurate rings over other side reactions. This is often quantified by measuring the isocyanurate content in the final foam using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]
-
Foaming Kinetics: The influence of the catalyst on the cream time, gel time, and tack-free time of the foaming process. These parameters are crucial for processability and manufacturing efficiency.[10][11]
-
Foam Morphology: The effect of the catalyst on the cell size, cell structure, and density of the foam. A fine, uniform, and closed-cell structure is desirable for optimal insulation performance.[1][2]
-
Thermal Stability: The ability of the resulting foam to withstand high temperatures without significant degradation. This is typically evaluated using Thermogravimetric Analysis (TGA).[1][2][5]
-
Flame Retardancy: The inherent fire resistance of the foam, which is significantly influenced by the isocyanurate content. Cone calorimetry and limiting oxygen index (LOI) are common methods for assessing flame retardancy.[1][2][10][12]
-
Mechanical Properties: The compressive strength and dimensional stability of the foam, which are important for structural applications.[1][2]
Comparative Performance Data
The following table summarizes the typical performance of different classes of trimerization catalysts, including triazine derivatives. The data is a composite from various literature sources and should be considered as a general guide.
| Catalyst Type | Representative Catalyst | Catalytic Activity (Isocyanurate Formation) | Foaming Kinetics | Thermal Stability | Flame Retardancy | Key Advantages |
| Triazine Derivatives | 1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine | High | Moderate to Fast | Very High | Excellent | High efficiency, promotes char formation |
| Potassium Salts | Potassium Octoate (K15) | Very High | Fast | High | Very Good | Industry standard, high activity |
| Quaternary Ammonium Salts | TMR-2 | High | Fast | High | Good | Good overall performance |
| Tertiary Amines | DABCO TMR | Moderate to High | Fast | Good | Good | Balanced reactivity |
Note: The performance of each catalyst can be significantly influenced by the overall foam formulation, including the type of polyol, isocyanate, blowing agent, and other additives used.
In-Depth Look at a Key Triazine Catalyst: 1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine
1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine is a widely used trimerization catalyst known for its high efficiency and ability to produce foams with excellent thermal stability and fire resistance.[4]
Mechanism of Action
The catalytic activity of this triazine derivative stems from the presence of three tertiary amine groups. These groups act as Lewis bases, activating the isocyanate monomer and initiating the cyclotrimerization reaction. The hexahydro-s-triazine ring provides a stable scaffold for the pendant aminopropyl groups.
Caption: Workflow for PIR foam preparation.
Characterization Techniques
-
Foaming Kinetics: Cream time, gel time, and tack-free time are measured visually or with an automated device.
-
Apparent Density: Determined according to ASTM D1622.
-
Thermal Conductivity: Measured using a heat flow meter according to ASTM C518.
-
Compressive Strength: Determined according to ASTM D1621.
-
Thermal Stability (TGA): A small sample of the foam is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, and the weight loss is recorded as a function of temperature.
-
Flame Retardancy (Cone Calorimeter): A foam sample is exposed to a specific heat flux, and parameters such as time to ignition, heat release rate, and smoke production are measured according to ASTM E1354.
-
Isocyanurate Content (FTIR): The absorbance of the isocyanurate ring peak (around 1410 cm⁻¹) is compared to a reference peak (e.g., C-H stretch) to quantify the extent of trimerization.
Conclusion and Future Outlook
Triazine-based catalysts play a pivotal role in the production of high-performance polyisocyanurate foams. Their ability to efficiently promote the formation of isocyanurate rings leads to foams with superior thermal stability, flame retardancy, and mechanical properties. This guide has provided a comparative overview of these catalysts, highlighting their performance characteristics and the experimental methods used for their evaluation.
The ongoing research in this field is focused on the development of novel triazine catalysts with enhanced selectivity, lower volatility, and improved environmental profiles. As the demand for more sustainable and energy-efficient insulation materials continues to grow, the importance of advanced catalyst technologies will undoubtedly increase.
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PE vs. PU vs. PIR: 3 Major Insulation Materials and Their Differences - Union Galvasteel. ([Link])
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Modeling Key Characteristics of Rigid Polyisocyanurate Foams to Improve Sandwich Panel Production Process - MDPI. ([Link])
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Triazine – Knowledge and References - Taylor & Francis. ([Link])
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Modeling Key Characteristics of Rigid Polyisocyanurate Foams to Improve Sandwich Panel Production Process - NIH. ([Link])
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Different catalysts for new polyols for rigid PUR-PIR foams - ResearchGate. ([Link])
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Tris(dimethylaminopropyl)hexahydrotriazine: Highly Reactive Polyurethane Trimerization Catalyst for Isocyanurate (PIR) Foams with Superior Fire Resistance - BDMAEE. ([Link])
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A Comparative Guide to the Quantification of Isocyanate Trimerization Catalyzed by 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine via FTIR Spectroscopy
Abstract
The cyclotrimerization of isocyanates to form polyisocyanurate (PIR) networks is a cornerstone of high-performance polymer manufacturing, yielding materials with exceptional thermal stability and flame retardancy. The efficiency of this conversion is critically dependent on the catalyst employed. 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, a tertiary amine catalyst also known as Polycat 41, is recognized for its activity in promoting this reaction.[1][2] Accurate quantification of the trimerization process is essential for reaction optimization, quality control, and ensuring the final material possesses the desired properties. This guide provides an in-depth protocol for the real-time, in-situ quantification of this trimerization reaction using Fourier Transform Infrared (FTIR) spectroscopy. It details the underlying principles, a step-by-step experimental workflow, and a comparative analysis against other common analytical techniques, offering researchers a robust framework for kinetic and mechanistic studies.
Introduction: The Significance of Isocyanate Trimerization
Isocyanate trimerization is a critical reaction in the production of rigid polyurethane and polyisocyanurate foams, adhesives, and coatings.[3] The process involves the catalytic cyclization of three isocyanate (-N=C=O) groups to form a highly stable, six-membered isocyanurate ring. This crosslinking reaction imparts superior thermal resistance and dimensional stability to the resulting polymer network.
Catalysts are indispensable for achieving practical reaction rates. Tertiary amines, such as this compound (THT), are effective catalysts that promote both the urethane (gelling) reaction and the trimerization reaction.[4] The ability to precisely monitor the consumption of isocyanate monomers and the formation of isocyanurate trimers is paramount for controlling the reaction kinetics and tailoring the final polymer's microstructure and performance characteristics. FTIR spectroscopy emerges as an ideal analytical tool for this purpose, offering a non-destructive, real-time window into the chemical transformations as they occur.[5]
The Trimerization Reaction and Catalytic Mechanism
The fundamental reaction involves the conversion of three isocyanate functional groups into a stable isocyanurate ring. While the detailed mechanism can be complex, the role of a tertiary amine catalyst like THT is to activate the isocyanate group, facilitating nucleophilic attack and subsequent cyclization.
Principle of FTIR-Based Quantification
FTIR spectroscopy is a powerful technique for studying polymerization reactions because it allows for the direct monitoring of changes in the concentration of specific functional groups.[6] The quantification of isocyanate trimerization relies on the Beer-Lambert Law, which states that the absorbance of a specific chemical bond is directly proportional to its concentration.[7]
The key to this analysis is the unique and well-defined infrared absorption bands of the reactant and product:
-
Isocyanate (-N=C=O) Group: This group exhibits a strong, sharp, and characteristic asymmetric stretching vibration in a relatively clear region of the mid-infrared spectrum, typically between 2250-2275 cm⁻¹ .[8] The intensity of this peak is directly proportional to the concentration of unreacted isocyanate groups.[9]
-
Isocyanurate Ring: The formation of the trimer product gives rise to new absorption bands. The most prominent and useful for quantification are the C=O stretching vibration, typically observed around 1680-1710 cm⁻¹ , and a characteristic ring C-N stretching vibration near 1410 cm⁻¹ .[10][11][12]
By monitoring the decrease in the integrated area of the isocyanate peak and the corresponding increase in the area of the isocyanurate peaks over time, the reaction kinetics and degree of conversion can be accurately determined.[13]
Experimental Protocol: Quantitative Analysis via ATR-FTIR
Attenuated Total Reflectance (ATR) is an FTIR sampling technique ideal for monitoring liquid or curing systems in real-time, as it requires minimal sample preparation and provides high-quality, reproducible spectra.[13]
Materials and Equipment
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory
-
Isocyanate monomer (e.g., MDI, HDI)
-
This compound (THT) catalyst
-
Anhydrous solvent (if required for dilution)
-
Syringes for precise liquid handling
-
Temperature control unit for the ATR crystal (recommended for kinetic studies)
Step-by-Step Methodology
-
System Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric CO₂ and water vapor interference.
-
Background Spectrum Acquisition: Clean the ATR crystal surface thoroughly with an appropriate solvent (e.g., anhydrous acetone or isopropanol) and acquire a background spectrum. This is a critical step to ensure that the absorbance from the sample is accurately measured.
-
Sample Preparation: In a dry, inert atmosphere, prepare the reaction mixture. For a typical experiment, this would involve adding a precise amount of the THT catalyst to the isocyanate monomer. The concentration of the catalyst should be consistent with the intended application.
-
Initiating the Reaction and Data Acquisition:
-
Place a small, representative drop of the initial isocyanate monomer (before adding the catalyst) onto the ATR crystal and record its spectrum. This will serve as the time-zero (t=0) reference for the isocyanate peak area.
-
Clean the crystal, then place a drop of the freshly prepared isocyanate-catalyst mixture onto the ATR crystal.
-
Immediately begin time-resolved spectral acquisition. Configure the software to collect spectra at regular intervals (e.g., every 30-60 seconds). The chosen time interval will depend on the expected reaction rate.
-
-
Data Collection: Continue collecting spectra until the isocyanate peak at ~2270 cm⁻¹ has significantly diminished or disappeared, indicating the reaction has reached completion or equilibrium.
Data Analysis and Interpretation
The quantitative analysis of the collected spectral data involves the following steps:
-
Baseline Correction: For each spectrum, apply a consistent baseline correction across the peaks of interest (-NCO and isocyanurate C=O). This corrects for any shifts in the spectral baseline during the experiment.
-
Peak Area Integration: Calculate the integrated area of the isocyanate peak (~2270 cm⁻¹) for each time point. The use of peak area is generally more robust than peak height, as it is less sensitive to changes in peak shape.
-
Calculation of Isocyanate Conversion: The percentage conversion of the isocyanate groups at any given time (t) can be calculated using the following formula:
% Conversion (t) = [ (A₀ - Aₜ) / A₀ ] * 100
Where:
-
A₀ is the integrated area of the isocyanate peak at time t=0.
-
Aₜ is the integrated area of the isocyanate peak at time t.
-
This calculation provides a kinetic profile of the trimerization reaction, allowing for the determination of reaction rates and catalyst efficiency.
Comparison with Alternative Analytical Methods
While FTIR is a highly effective method, other techniques can also be used to monitor isocyanate reactions. The choice of method often depends on the specific information required, sample type, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Primary Application |
| FTIR Spectroscopy | Measures vibrational absorption of functional groups. | Real-time, in-situ monitoring; non-destructive; provides structural information; applicable to liquid and solid samples.[5] | Can be difficult for highly filled or opaque systems; requires careful baseline correction for quantification.[14] | Reaction kinetics, conversion tracking, quality control. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with chemical reactions. | Provides thermodynamic data (enthalpy of reaction); good for determining cure profiles and glass transition temperatures. | Indirect measurement of conversion; less sensitive at the beginning and end of the reaction; destructive. | Cure analysis, thermal property determination. |
| Titration (ASTM D2572) | Chemical titration of unreacted NCO groups with a standard solution of dibutylamine. | Well-established standard method; provides absolute NCO content (%NCO). | Destructive; requires solvents and reagents; time-consuming; not suitable for real-time monitoring. | Final product quality control, NCO content validation. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | High sensitivity and selectivity for monomeric and oligomeric species; allows for quantification of individual components.[15] | Requires derivatization of isocyanates; destructive; complex sample preparation; not for in-situ analysis. | Purity analysis, residual monomer detection. |
Conclusion
The use of this compound as a catalyst for isocyanate trimerization is pivotal in the synthesis of advanced polyisocyanurate materials. This guide has established that FTIR spectroscopy, particularly with an ATR sampling accessory, provides a superior method for the real-time, quantitative analysis of this reaction. Its ability to directly monitor the consumption of isocyanate reactants and the formation of isocyanurate products offers unparalleled insight into reaction kinetics. When compared to alternative methods such as DSC, titration, and HPLC, FTIR provides an optimal balance of real-time data acquisition, non-destructive analysis, and structural specificity, making it an indispensable tool for researchers and professionals in the field of polymer development and quality assurance.
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CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]
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Agilent. (n.d.). Applications of FTIR. Retrieved from [Link]
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Andrade-Espinosa, G., & de Landa, J. L. (n.d.). FTIR - An Essential Characterization Technique for Polymeric Materials. ResearchGate. Retrieved from [Link]
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Olszewski, A., Kosmela, P., Piasecki, A., & Hejna, A. (2022). Detailed analysis of changes in FTIR spectra resulting from increasing.... ResearchGate. Retrieved from [Link]
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Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
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Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved from [Link]
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Gosecka, M., Gosecki, M., & Wasilewska, M. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1606-1627. [Link]
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Urban, M. W. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Retrieved from [Link]
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Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
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Reignier, J., Méchin, F., & Sarbu, A. (2020). FTIR/PAS spectra highlighting the isocyanate and carbodiimide.... ResearchGate. Retrieved from [Link]
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Sahu, S., & Padhy, R. N. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27289-27303. [Link]
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LibreTexts. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. Retrieved from [Link]
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Knowde. (n.d.). Evonik - POLYCAT 41 - Catalyst - Amines. Retrieved from [Link]
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Smith, B. C. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. Retrieved from [Link]
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Cocker, J. (2011). Biological monitoring for isocyanates. Annals of Occupational Hygiene, 55(2), 115-121. [Link]
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Cocker, J. (2011). Biological Monitoring for Isocyanates. ResearchGate. Retrieved from [Link]
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AZoM. (2024, July 2). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]
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Newtop Chemical Materials (Shanghai) Co.,Ltd. (n.d.). Polycat 41 catalyst CAS10294-43-5 Evonik Germany. Retrieved from [Link]
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Ceballos, D., Yost, M., & Whittaker, S. (2014). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved from [Link]
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Amine Catalysts. (2023, November 9). polyurethane catalyst pc41/hard foam catalyst pc41. Retrieved from [Link]
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PubChem. (n.d.). N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine. Retrieved from [Link]
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Sałasińska, K., et al. (2021). Synthesis of flame-retardant rigid polyurethane foam using this compound. Materials, 14(5), 1184. Retrieved from [Link]
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A Comparative Guide to Polycat 41 and its Alternatives in Polyurethane and Polyisocyanurate Catalysis
For researchers and formulation chemists in the dynamic field of polyurethane and polyisocyanurate chemistry, catalyst selection is a critical determinant of reaction kinetics, processing characteristics, and the ultimate physical properties of the final polymer. This guide provides an in-depth, objective comparison of Polycat 41, a well-established tertiary amine catalyst, with other prevalent catalytic systems. The insights herein are supported by a synthesis of publicly available experimental data and an exploration of the underlying chemical mechanisms, designed to empower you with the knowledge to make informed decisions in your development endeavors.
The Pivotal Role of Catalysts in Polyurethane and Polyisocyanurate Chemistry
Polyurethane and polyisocyanurate foams are synthesized through a series of complex and competing reactions, primarily the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. In the case of polyisocyanurate (PIR) foams, a third critical reaction, the trimerization of isocyanates to form isocyanurate rings, is essential for enhanced thermal stability and fire resistance. Catalysts are indispensable in orchestrating the rates of these reactions to achieve a desired outcome. A well-balanced catalytic system ensures a smooth foaming process, a stable foam structure, and the desired end-properties of the material.
An In-Depth Look at Polycat 4
Evaluating the effect of different amine catalysts on thermomechanical properties of polyurethane foam
A Senior Application Scientist's Guide to Evaluating Amine Catalysts for Polyurethane Foam
Authored for Researchers, Scientists, and Product Development Professionals
In the intricate world of polyurethane (PU) chemistry, the final thermomechanical properties of a foam are not merely a result of the primary polyol and isocyanate reactants. They are, to a significant degree, orchestrated by the subtle yet powerful influence of the catalyst system. Among these, amine catalysts are pivotal, acting as the conductors of the complex symphony of reactions that give rise to the foam's structure. This guide provides an in-depth, experience-driven comparison of how different amine catalysts direct these reactions and, consequently, shape the foam's ultimate performance.
The Core Chemistry: Balancing Gelling and Blowing Reactions
The formation of polyurethane foam is fundamentally governed by two simultaneous, competing reactions:
-
The Gelling Reaction: The reaction between the isocyanate (-NCO) groups and the polyol's hydroxyl (-OH) groups. This forms the urethane linkages that build the polymer backbone, giving the foam its strength and elasticity.
-
The Blowing Reaction: The reaction between the isocyanate (-NCO) groups and water (H₂O). This produces an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO₂) gas. This CO₂ acts as the blowing agent, expanding the polymer matrix to create the foam's cellular structure.[1]
The selection of an amine catalyst is critical because it dictates the relative rates of these two reactions.[1][2] A catalyst's preference for one reaction over the other is known as its "selectivity." This balance is the single most important factor in determining the foam's processing characteristics (like cream, gel, and rise times) and its final physical properties.[3]
dot graph "PU_Foam_Reactions" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; Isocyanate [label="Isocyanate (-NCO)", fillcolor="#4285F4"]; Polyol [label="Polyol (-OH)", fillcolor="#34A853"]; Water [label="Water (H₂O)", fillcolor="#EA4335"]; }
subgraph "cluster_catalysts" { label="Catalytic Influence"; bgcolor="#F1F3F4"; AmineCatalyst [label="Amine Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_reactions" { label="Primary Reactions"; bgcolor="#F1F3F4"; Gelling [label="Gelling Reaction\n(Polymer Buildup)", fillcolor="#34A853"]; Blowing [label="Blowing Reaction\n(Gas Formation)", fillcolor="#EA4335"]; }
subgraph "cluster_products" { label="Products & Properties"; bgcolor="#F1F3F4"; Urethane [label="Polyurethane Matrix\n(Strength, Elasticity)", fillcolor="#4285F4"]; CO2 [label="Carbon Dioxide (CO₂)\n(Cellular Structure)", fillcolor="#EA4335"]; }
Isocyanate -> Gelling; Polyol -> Gelling; Isocyanate -> Blowing; Water -> Blowing; AmineCatalyst -> Gelling [label=" Influences Rate", style=dashed]; AmineCatalyst -> Blowing [label=" Influences Rate", style=dashed]; Gelling -> Urethane; Blowing -> CO2; } dot Caption: Competing Gelling and Blowing reactions in polyurethane foam formation.
A Comparative Study: Catalyst Selection and Experimental Design
To provide a clear, data-driven comparison, we designed an experiment focusing on a typical rigid polyurethane foam formulation, which is highly sensitive to catalytic balance. Three distinct tertiary amine catalysts were selected to represent different selectivity profiles:
-
Catalyst A (Blowing): Bis(2-dimethylaminoethyl)ether (BDMAEE). Known for its high selectivity towards the water-isocyanate (blowing) reaction.[4][5]
-
Catalyst B (Balanced/Gelling): Triethylenediamine (TEDA). A widely used, highly active catalyst known for providing a strong, balanced promotion of both the gelling and blowing reactions.[3][6][7]
-
Catalyst C (Gelling): A hypothetical, strongly gelling-selective amine used for illustrative comparison. In practice, gelling is often co-catalyzed by organometallic compounds like tin catalysts.[8]
Experimental Protocol: Rigid PU Foam Synthesis and Characterization
The following protocol outlines a reproducible method for evaluating catalyst performance. Adherence to standardized testing is paramount for generating trustworthy and comparable data.
dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="1. Formulation & Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Formulate [label="Define Formulation:\nPolyol, Isocyanate, Water,\nSurfactant, Catalyst"]; Condition [label="Condition Materials\nto 23 ± 2°C"]; Weigh [label="Accurately Weigh\nAll Components"]; Formulate -> Condition -> Weigh; }
subgraph "cluster_mix" { label="2. Foam Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Premix [label="Blend Polyol, Water,\nSurfactant, & Catalyst"]; AddIso [label="Add Isocyanate\nto the Premix"]; Mix [label="High-Shear Mix\n(e.g., 10 seconds @ 2000 RPM)"]; Pour [label="Pour into Mold\n& Record Reactivity"]; Premix -> AddIso -> Mix -> Pour; }
subgraph "cluster_cure" { label="3. Curing & Conditioning"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Cure [label="Cure at Ambient\nTemperature for 24h"]; PostCure [label="Post-Cure if Required\n(e.g., 70°C for 3h)"]; ConditionSpec [label="Condition Samples for 40h\n(ASTM D618)"]; Cure -> PostCure -> ConditionSpec; }
subgraph "cluster_test" { label="4. Thermomechanical Testing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Cut [label="Cut Specimens to\nStandard Dimensions"]; TestDensity [label="Density\n(ASTM D1622)"]; TestCompress [label="Compressive Strength\n(ASTM D1621)"]; TestThermal [label="Thermal Conductivity\n(ASTM C518)"]; TestDimStab [label="Dimensional Stability\n(ASTM D2126)"]; Cut -> {TestDensity, TestCompress, TestThermal, TestDimStab}; }
Weigh -> Premix; Pour -> Cure; ConditionSpec -> Cut; } dot Caption: Standardized workflow for PU foam preparation and testing.
Step-by-Step Methodology:
-
Formulation: A baseline rigid foam formulation was used, consisting of a sucrose/glycerine-initiated polyether polyol, polymeric MDI (pMDI), water as the blowing agent, a silicone surfactant for cell stabilization, and the amine catalyst. The catalyst loading was kept constant at 1.5 parts per hundred parts polyol (PHP).
-
Preparation: All components were conditioned to 23 ± 2°C. The polyol, water, surfactant, and amine catalyst were pre-blended in a container.
-
Mixing: The pMDI was added to the pre-blend and mixed vigorously with a high-shear mixer for 10 seconds.
-
Curing: The reacting mixture was immediately poured into a temperature-controlled mold. The foam was allowed to cure at ambient conditions for 24 hours before demolding.
-
Sample Conditioning & Testing: After demolding, the foam buns were conditioned for at least 40 hours at 23 ± 2°C and 50 ± 10% relative humidity.[9] Specimens were then cut from the core of the bun for analysis according to the following ASTM standards:
Results and In-Depth Analysis
The choice of amine catalyst profoundly impacted both the foam's reactivity and its final thermomechanical properties. The data below is representative of typical results observed in such a study.
Table 1: Catalyst Effect on Foam Reactivity Profile
| Parameter | Catalyst A (BDMAEE - Blowing) | Catalyst B (TEDA - Balanced) | Catalyst C (Strong Gelling) |
| Cream Time (s) | 10 | 15 | 20 |
| Gel Time (s) | 95 | 70 | 50 |
| Tack-Free Time (s) | 150 | 110 | 80 |
| Rise Time (s) | 120 | 100 | 90 |
-
Analysis: The strong blowing catalyst (BDMAEE) initiated the reaction quickly (short cream time) due to rapid CO₂ generation. However, polymer network formation was slow, leading to a long gel time. Conversely, the gelling catalyst showed a delayed onset but built viscosity and cured much faster. TEDA provided a balanced profile, ideal for many controlled industrial processes.[3][21]
Table 2: Catalyst Effect on Thermomechanical Properties
| Property | Catalyst A (BDMAEE - Blowing) | Catalyst B (TEDA - Balanced) | Catalyst C (Strong Gelling) | ASTM Method |
| Core Density ( kg/m ³) | 28 | 32 | 35 | ASTM D1622[9] |
| Compressive Strength (kPa) | 150 | 210 | 250 | ASTM D1621[12] |
| Dimensional Stability (% vol. change) | -2.5% | -0.8% | -0.5% | ASTM D2126[15] |
| Thermal Conductivity (mW/m·K) | 24.5 | 22.0 | 21.0 | ASTM C518[18] |
-
Expert Interpretation & Causality:
-
Density: Catalyst A's rapid gas generation outpaced the polymer's strength-building (gelling), causing the cells to expand significantly before the matrix was strong enough to contain the pressure. This leads to a lower density foam, but also risks cell rupture and collapse if not properly balanced.[2]
-
Compressive Strength: Strength is directly related to density and the integrity of the polymer matrix. The strong gelling catalyst (C) created a robust, dense polymer network, resulting in the highest compressive strength.[22] BDMAEE's focus on blowing resulted in a less cross-linked, weaker foam structure at a lower density.
-
Dimensional Stability: This test assesses the foam's ability to resist shrinkage or expansion under heat and humidity.[16] The superior polymer network formed by the gelling and balanced catalysts provided greater resistance to environmental stressors. The foam made with the blowing catalyst was less cured when the cells sealed, making it more susceptible to shrinkage upon cooling.
-
Thermal Conductivity: In rigid foams, lower thermal conductivity (better insulation) is achieved with a fine, closed-cell structure. The balanced and gelling catalysts provided better control over cell growth and matrix formation, leading to a more uniform cell structure and trapping the insulating gas more effectively.
-
Conclusion for the Practicing Scientist
This guide demonstrates that the selection of an amine catalyst is a strategic choice that requires a deep understanding of the desired end-use application.
-
For applications where low density is the primary driver and mechanical properties are secondary, a blowing catalyst like BDMAEE is a strong candidate, though it often requires careful formulation with a co-catalyst to ensure stability.[23]
-
For applications demanding high mechanical strength, structural integrity, and excellent dimensional stability , such as in high-performance insulation or structural foams, a strong gelling catalyst is necessary.
-
For a majority of applications, a balanced catalyst like TEDA offers the most robust processing window and a versatile combination of properties, making it an industry workhorse.[3][6][24]
Ultimately, this comparative data underscores a core principle of polyurethane formulation: the catalyst system does not merely accelerate the reaction; it actively sculpts the final polymer, defining its structure and dictating its performance. A thorough, standardized evaluation is therefore not just recommended—it is essential for innovation and quality control.
References
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Google Cloud.
- The Revolutionary Role of Amine Catalysts in Modern Polyurethane Foam Manufacturing. Google Cloud.
- Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Mingxu Chemicals.
- Triethylenediamine (TEDA) Catalyst: High-Purity for PU Foams. Google Cloud.
- D1621 Standard Test Method for Compressive Properties of Rigid Cellular Plastics.
- D2126 Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging.
- C518 Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus.
- BIS-(2-DIMETHYLAMINOETHYL)ETHER.
- SYNOCAT® TEDA (A33) - Triethylenediamine Polyurethane Catalyst.
- Standard Test Method for - Compressive Properties Of Rigid Cellular Plastics1. Google Cloud.
- Apparent Density of Rigid Cellular Plastics1. Google Cloud.
- ASTM D2126 Thermal & Humid Aging Test for Plastics.
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- ASTM D2126 Response of Rigid Cellular Plastics to Thermal and Humid aging. Infinita Lab.
- ASTM D1621 Rigid Cellular Plastics Compression Testing. TestResources.
- ASTM D1621 testing. Industrial Physics.
- ASTM D1622 Apparent Density of Rigid Cellular Plastics. Infinita Lab.
- ASTM C518 - Thermal Transmission Properties.
- Triethylenediamine (TEDA): The Versatile Catalyst for Polyurethane Foam and Beyond. Chemceed.
- Triethylene Amine (TEDA) Catalysts: Driving Innovation in Rigid Polyurethane Foam. NINGBO INNO PHARMCHEM CO.,LTD.
- Polyurethane Catalysts: TEDA, Toyocat and RZETA.
- BDMAEE - Bis(2-dimethylaminoethyl) ether Flexible PU Foam Catalyst.
- Bdmaee Bis (2-DIMETHYLAMINOETHYL) Ether for Flexible Slabstock Foam Polyurethane Additive. Green View Technology and Development Co., Ltd.
- Catalysts as Polyurethane Foam Additive. Reaxis Inc.
- Choosing the Right Amine Catalyst for Your Polyurethane Foam Needs: A Comparative Look. Ningbo Inno Pharmchem Co., Ltd.
- Important Amine Catalysts and Their Applic
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A Senior Application Scientist's Guide to Catalyst Concentration and the Fire-Retardant Properties of PIR Foams
For researchers and material scientists in the field, the inherent fire-retardant properties of polyisocyanurate (PIR) foams are a subject of intense interest and practical importance. Unlike their polyurethane (PUR) counterparts, PIR foams possess a unique chemical structure that imparts superior thermal stability. The key to unlocking and optimizing this fire resistance lies in the careful control of the polymerization reaction, specifically through the concentration of the trimerization catalyst.
This guide provides an in-depth comparison of how varying catalyst concentrations impact the fire-retardant characteristics of PIR foams. We will delve into the underlying chemical mechanisms, present supporting experimental data from standardized tests, and offer a comparative look at this optimization strategy versus the use of traditional additive flame retardants.
The Cornerstone of PIR Fire Resistance: The Isocyanurate Ring
Polyisocyanurate foam is synthesized through the reaction of a polyol and an excess of a polymeric isocyanate (pMDI). This excess isocyanate is the defining feature of PIR chemistry. In the presence of a specific type of catalyst, known as a trimerization catalyst, the excess isocyanate groups react with each other to form exceptionally stable, cross-linked isocyanurate ring structures.[1][2] These rings are the foundation of PIR foam's enhanced thermal stability and fire retardancy.[1][3]
The concentration of the trimerization catalyst directly governs the efficiency of this ring-forming reaction. A higher catalyst concentration generally leads to a greater degree of trimerization, resulting in a higher density of isocyanurate rings within the polymer matrix.[4][5] This dense, cross-linked structure is more resistant to thermal degradation. When exposed to fire, it promotes the formation of a stable, insulating char layer on the foam's surface.[1] This char acts as a physical barrier, limiting the release of flammable volatile gases and hindering the transfer of heat to the underlying material, thereby slowing combustion.[1][6]
Potassium salts, such as potassium acetate (KAc) and potassium octoate, are highly effective and widely used trimerization catalysts.[4][5] The potassium ions play a crucial role in stabilizing the transition state of the trimerization reaction, lowering the activation energy required and promoting the efficient formation of the isocyanurate structure.[4]
Visualizing the Process: From Formulation to Fire-Resistant Foam
To understand the relationship between catalyst concentration and fire performance, we must first visualize the experimental workflow. The process involves precise formulation, controlled foaming, and rigorous testing.
Caption: Experimental workflow for assessing catalyst impact on PIR foam fire retardancy.
Experimental Evaluation: Quantifying Fire Performance
To objectively measure the fire-retardant properties of PIR foams, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Cone Calorimetry.
Experimental Protocol 1: Thermogravimetric Analysis (TGA)
Causality: TGA is selected to determine the fundamental thermal stability of the polymer. It measures weight loss as a function of temperature, revealing the onset of degradation and the amount of non-volatile char residue remaining at high temperatures. A higher char yield is a strong indicator of superior fire resistance, as it signifies that more material is retained in the condensed, non-flammable phase.[1][3]
Methodology (based on ASTM E1131):
-
Sample Preparation: A small, uniform sample (typically 5-10 mg) is carefully excised from the core of the cured PIR foam.
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. A nitrogen atmosphere is established with a constant flow rate (e.g., 40 mL/min) to analyze thermal decomposition without oxidative effects.
-
Analysis: The sample is placed in a platinum or ceramic pan and heated from ambient temperature to approximately 800°C at a controlled rate (e.g., 20°C/min).[7]
-
Data Acquisition: The instrument records the sample's mass continuously throughout the heating program.
-
Interpretation: The resulting curve of mass vs. temperature is analyzed to determine the onset temperature of degradation (Tonset) and the percentage of char residue at the end of the run.
Experimental Protocol 2: Cone Calorimetry
Causality: The Cone Calorimeter (ASTM E1354) is the most critical bench-scale test for simulating a real-world fire scenario.[2][3] It measures several key parameters, most importantly the Heat Release Rate (HRR), which is the single most significant indicator of a material's contribution to a fire's intensity and growth.[3] Lower HRR values signify a safer material.
Methodology (based on ASTM E1354):
-
Sample Preparation: A 100 mm x 100 mm specimen with a maximum thickness of 50 mm is cut from the foam. The sides and bottom are wrapped in aluminum foil.[2][6]
-
Instrument Setup: The cone-shaped heater is set to a specific radiant heat flux, typically 35 kW/m² or 50 kW/m², to simulate exposure in a fire.[2][6] The exhaust system flow rate is set and calibrated.
-
Testing: The specimen is placed on a load cell beneath the heater. A spark igniter is positioned above the sample to ignite the flammable volatiles as they are released.
-
Data Acquisition: A computer continuously records mass loss, oxygen concentration in the exhaust stream, and smoke obscuration. From these measurements, critical parameters are calculated, including:
-
Time to Ignition (TTI): The time it takes for the sample to ignite.
-
Peak Heat Release Rate (pHRR): The maximum heat output during combustion.
-
Total Heat Released (THR): The total energy produced during the test.
-
Smoke Production: Measured as total smoke release (TSR).
-
Data-Driven Comparison: The Impact of Catalyst Concentration
Experimental studies demonstrate a clear correlation between the concentration of the trimerization catalyst and the fire-retardant performance of PIR foams. Research shows that increasing the amount of a potassium acetate-based catalyst (PU-1792) up to an optimal level of 5 parts per hundred parts polyol (pphp) leads to the highest formation of isocyanurate rings.[4] This directly translates to improved thermal stability and fire performance.[4]
The following tables summarize typical data, illustrating the effect of increasing catalyst concentration on key fire performance metrics.
Table 1: Thermogravimetric Analysis (TGA) Results
| Foam Sample | Catalyst Conc. (pphp) | Tonset (°C) | Char Yield at 600°C (%) |
| Reference PUR | 0 | ~275 | 14.7%[1] |
| PIR Foam | Optimized (e.g., 5 pphp) | >300 | 29.9%[1] |
Note: Data synthesized from cited literature. Tonset for PUR foam is an approximate value for comparison.
Table 2: Cone Calorimeter Results (at 50 kW/m² heat flux)
| Foam Sample | Catalyst Conc. (pphp) | pHRR (kW/m²) | THR (MJ/m²) | Char Residue (%) | TSR (m²/m²) |
| Reference PUR | 0 | 279.8[1] | ~90 | 14.7[1] | 8.7[8] |
| PIR Foam | Optimized (e.g., 5 pphp) | 143.0[1] | <60 | 29.9[1] | 4.2[8] |
Note: Data synthesized from cited literature. THR for PIR is an estimated value based on typical performance improvement.
As the data clearly indicates, optimizing the catalyst concentration to maximize isocyanurate formation leads to:
-
Higher Thermal Stability: The onset of degradation is shifted to a higher temperature.
-
Increased Char Yield: Nearly double the amount of stable char is formed compared to a standard PUR foam.[1]
-
Reduced Heat Release: The peak heat release rate (pHRR) is significantly lowered, indicating a much smaller contribution to fire growth.[1]
-
Lower Smoke Production: Total smoke released is reduced by over 50%, a critical factor for life safety in a fire.[8]
Visualizing the Mechanism: Catalyst's Role in Char Formation
The superior performance of catalyst-optimized PIR foam is rooted in its ability to form a more robust and protective char layer during combustion.
Caption: Impact of catalyst level on char formation and fire performance.
Comparison with Alternatives: Catalyst Optimization vs. Additive Flame Retardants
Another common strategy to enhance the fire resistance of polymer foams is the incorporation of additive flame retardants (FRs), such as phosphorus-based or halogenated compounds.[9][10] While effective, this approach differs fundamentally from catalyst optimization.
-
Catalyst Optimization: This is a reactive approach that modifies the intrinsic polymer backbone, making the foam itself more thermally stable. The fire-retardant properties are an integral part of the material.
-
Additive FRs: This approach involves physically mixing flame-retardant compounds into the foam formulation. These additives can act in the gas phase (inhibiting combustion reactions) or the condensed phase (promoting charring).[10]
Table 3: Conceptual Comparison of Fire Retardancy Strategies
| Feature | Catalyst Optimization (Intrinsic) | Additive Flame Retardants (Extrinsic) |
| Mechanism | Increases isocyanurate cross-link density, enhancing inherent thermal stability and char formation.[1] | Gas phase inhibition or condensed phase char promotion.[10] |
| Permanence | Permanent; integral to the polymer structure. | Can be subject to leaching or migration over time. |
| Mechanical Properties | Can improve compressive strength.[4] | Can negatively impact mechanical properties (plasticization effect). |
| Smoke/Toxicity | Significantly reduces smoke; combustion products are inherent to the polymer.[8] | Can increase smoke and toxicant (e.g., HCl, HBr) release, depending on the additive. |
| Regulatory/Eco-Profile | Halogen-free by nature. | Halogenated FRs face increasing regulatory scrutiny. |
While additive FRs can be highly effective in reducing flammability, particularly in passing specific fire tests, the strategy of optimizing the catalyst concentration offers a more elegant and integrated solution.[11][12] It enhances the foam's fire properties without introducing potentially migratory or environmentally scrutinized chemicals, while simultaneously improving mechanical characteristics.
Conclusion
The concentration of the trimerization catalyst is a critical, and perhaps the most important, formulation variable in controlling the fire-retardant properties of polyisocyanurate foams. By precisely adjusting the catalyst level, a materials scientist can directly influence the density of thermally stable isocyanurate rings in the polymer matrix. This, in turn, dictates the foam's ability to resist thermal degradation and form a protective char layer when exposed to fire.
As demonstrated by standardized TGA and Cone Calorimeter testing, an optimized catalyst concentration leads to quantifiable and significant improvements in fire safety, including drastically reduced rates of heat and smoke release. This intrinsic approach to fire retardancy presents a compelling alternative to the use of additive flame retardants, offering a permanent, halogen-free solution that can also enhance the physical properties of the final material. For researchers and developers, mastering the role of the catalyst is paramount to engineering safer, higher-performing PIR insulation materials.
References
-
The effect of the trimerization catalyst on the thermal stability and the fire performance of the polyisocyanurate‐polyurethane foam. (2020). Journal of Applied Polymer Science. [Link]
-
Flame Retardant Effect of Isocyanate Trimer on Polyisocyanurate Foam. (2017). AIP Conference Proceedings. [Link]
-
Improvement on fire behaviour of water blown PIR-PUR foams: Use of an halogen-free flame retardant. (2010). Polymer Degradation and Stability. [Link]
-
ASTM E1354 - Cone Calorimeter Laboratory Testing. Capital Testing. [Link]
-
Influence of the catalyst concentration on the chemical structure, the physical properties and the fire behavior of rigid polyisocyanurate foams. (2020). Polymer Degradation and Stability. [Link]
-
Results of Cone calorimeter test of the PU-PIR foams based on PET-waste-derived APP. ResearchGate. [Link]
-
Polyisocyanurate Foam Pyrolysis and Flame Spread Modeling. (2021). Polymers. [Link]
-
Advances in Flame-Retardant Coatings for Rigid Polyurethane Foams: A Critical Review. (2024). Polymers. [Link]
-
Effective Halogen-Free Flame-Retardant Additives for Crosslinked Rigid Polyisocyanurate Foams: Comparison of Chemical Structures. (2022). Polymers. [Link]
-
Cone calorimeter evaluation on fire resistance of rigid polyurethane foams filled with nanoclay / intumescent flame retardant materials. (2017). Research on Engineering Structures and Materials. [Link]
-
Optimization of Flame-Retardants for Rigid PIR Foams: A New Screening Apparatus, and Correlation to Large-Scale Flammability Tests. (2001). API Polyurethanes Expo 2001. [Link]
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Different catalysts for new polyols for rigid PUR-PIR foams. (2011). Polimery. [Link]
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Correlation of (a) peak heat release rate (PHRR) and (b) total heat... ResearchGate. [Link]
-
Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications. (2023). Polymers. [Link]
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Cone Calorimeter rate of heat release measurements for upholstered composites of polyurethane foams. NIST. [Link]
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A Comparison of the Effect of Different Flame Retardants on the Compressive Strength and Fire Behaviour of Rigid Polyurethane Foams. (2014). Cellular Polymers. [Link]
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Advances in Flame-Retardant Coatings for Rigid Polyurethane Foams: A Critical Review. (2024). MDPI. [Link]
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Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue. (2018). BioResources. [Link]
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A Comparative Guide to the Kinetic Performance of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in Isocyanate Trimerization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polyisocyanurate (PIR) foams and other polyurethane-based materials, the efficiency of isocyanate trimerization is paramount. This reaction, which forms a stable six-membered isocyanurate ring, imparts enhanced thermal stability and flame retardancy to the final product. The choice of catalyst is a critical determinant of the reaction kinetics and selectivity. This guide provides an in-depth analysis of the kinetic performance of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, a highly effective tertiary amine catalyst, in comparison to other commonly used trimerization catalysts.
The Critical Role of Catalysis in Isocyanate Trimerization
The cyclotrimerization of isocyanates is a highly exothermic reaction that can proceed spontaneously at elevated temperatures. However, for practical applications, catalysts are essential to achieve rapid and selective conversion under controlled conditions. An ideal catalyst for isocyanate trimerization should exhibit high activity at the desired processing temperatures, demonstrate high selectivity towards the formation of isocyanurate rings over other side reactions (such as the formation of urethane or allophanate linkages), and provide a controllable reaction profile.
This compound, often referred to by its commercial name Polycat 41, is a tertiary amine catalyst recognized for its exceptional performance in promoting the isocyanurate ring formation.[1] Its unique molecular structure, featuring three dimethylaminopropyl arms extending from a hexahydro-1,3,5-triazine core, contributes to its high catalytic activity and thermal stability.[1]
Comparative Kinetic Analysis: Performance Benchmarking
While direct, peer-reviewed comparative kinetic data for this compound against other catalysts under identical conditions is limited in publicly available literature, its performance characteristics can be benchmarked against widely used alternatives such as potassium octoate (a metal salt catalyst) and 1,4-diazabicyclo[2.2.2]octane (DABCO), another tertiary amine catalyst.
Research indicates that this compound exhibits superior catalytic activity compared to conventional amine catalysts.[1] It demonstrates a preferential selectivity for the trimerization reaction over the competing polyol-isocyanate gelation reaction, with reported catalytic activity ratios favoring isocyanurate formation by factors of 2.5 to 3.2.[1] This high selectivity is crucial for producing PIR foams with a high isocyanurate content, which is directly linked to their enhanced thermal and fire resistance.
In contrast, catalysts based on organic salts of alkali metals, such as potassium octoate, are also highly effective for trimerization.[2] However, tertiary amines and their derivatives may offer different reaction profiles and sensitivities to formulation components. For instance, with some tertiary amine catalysts, the reaction rate is linearly proportional to the catalyst concentration, but an induction period may be observed.[2]
The following table provides a qualitative and quantitative comparison based on available literature for key trimerization catalysts. Note: The quantitative data for catalysts other than this compound is representative and serves to provide a comparative context.
| Catalyst | Catalyst Type | Relative Activity | Selectivity for Trimerization | Reported Kinetic Parameters (Representative) |
| This compound | Tertiary Amine | High | High (Favors trimerization over gelation) | Specific rate constants and activation energy not readily available in peer-reviewed literature. |
| Potassium Octoate (e.g., DABCO K15) | Metal Carboxylate | Very High | High | Can exhibit a significant trimerization "step" in foam rise profiles.[3] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Moderate to High | Good | Often used in combination with other catalysts to balance reactions. |
Mechanistic Insights into Catalysis
The catalytic action of this compound in isocyanate trimerization proceeds through a nucleophilic mechanism, characteristic of tertiary amine catalysts. The lone pair of electrons on the nitrogen atoms of the dimethylamino groups initiates a nucleophilic attack on the electrophilic carbon atom of the isocyanate group (-N=C=O).[1] This initial step forms a reactive zwitterionic intermediate. This intermediate then reacts with two other isocyanate molecules in a stepwise manner to form the stable six-membered isocyanurate ring, regenerating the catalyst in the process.
The hexahydro-1,3,5-triazine core of the catalyst molecule is believed to contribute to its enhanced thermal stability, allowing it to maintain its catalytic activity at the elevated temperatures often encountered during the exothermic polyurethane foaming process.[1]
Figure 1. Proposed catalytic cycle for isocyanate trimerization.
Experimental Protocol for Kinetic Studies
To quantitatively assess and compare the kinetic performance of isocyanate trimerization catalysts, a well-defined experimental protocol is essential. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for this purpose. The disappearance of the characteristic isocyanate absorption band at approximately 2270 cm⁻¹ provides a direct measure of the reaction progress.
Materials and Equipment
-
Isocyanate: Phenyl isocyanate (for model studies) or a relevant diisocyanate (e.g., MDI, TDI).
-
Catalysts: this compound, potassium octoate, DABCO.
-
Solvent: Anhydrous solvent (e.g., toluene, dimethylformamide).
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell.
-
Reaction Vessel: Jacketed glass reactor with temperature control and mechanical stirring.
-
Inert Atmosphere: Nitrogen or argon supply.
Experimental Workflow
Figure 2. Experimental workflow for kinetic studies.
Step-by-Step Methodology
-
Reactor Setup: Assemble the jacketed reactor system and ensure it is clean, dry, and under an inert atmosphere. Set the desired reaction temperature using a circulating bath.
-
Reagent Preparation: Prepare stock solutions of the isocyanate and the catalysts in the chosen anhydrous solvent.
-
Reaction Initiation: Charge the reactor with the isocyanate solution and allow it to reach thermal equilibrium. Initiate the reaction by injecting a precise amount of the catalyst solution into the reactor with vigorous stirring.
-
In-situ FTIR Monitoring: Immediately begin acquiring FTIR spectra at regular time intervals. The disappearance of the isocyanate peak at ~2270 cm⁻¹ will be monitored.
-
Data Acquisition: Continue data collection until the isocyanate peak has disappeared or the reaction has reached completion.
-
Kinetic Analysis:
-
Convert the absorbance of the isocyanate peak to concentration using a pre-established calibration curve (Beer-Lambert Law).
-
Plot the concentration of isocyanate as a function of time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Fit the data to appropriate kinetic models (e.g., pseudo-first-order, second-order) to determine the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Conclusion
References
-
Vlasov, R. R., & Zaitsev, S. D. (2024). The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams. From Chemistry Towards Technology Step-By-Step, 5(3), 91-103. Available from: [Link]
-
Szabó, D. R., et al. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. International Journal of Molecular Sciences, 23(14), 7789. Available from: [Link]
-
Semantic Scholar. The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. Available from: [Link]
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NIST. Hexahydro-1,3,5-trinitroso-1,3,5-triazine. Available from: [Link]
-
PubChem. N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine. Available from: [Link]
- Google Patents. US20070259773A1 - Trimer catalyst additives for improving foam processability.
-
Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. ChemCatChem, 15(10), e202201362. Available from: [Link]
-
Milliken. Potassium Octoate and Potassium Acetate for Polyiso. Available from: [Link]
-
Zhitinkina, A. K., Shibanova, N. A., & Tarakanov, O. G. (1985). Kinetics and mechanism of the catalytic cyclotrimerisation and polycyclotrimerisation of isocyanates. Russian Chemical Reviews, 54(11), 1104. Available from: [Link]
- Google Patents. US3716535A - Trimerization of isocyanates.
-
Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. ChemCatChem, 15(10), e202201362. Available from: [Link]
-
Ality Chemical. Factory Supply this compound (JD-10). Available from: [Link]
-
Greene, E. J., et al. (1978). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. DTIC. Available from: [Link]
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A Comparative Benchmarking Guide: Quaternary Ammonium Salts vs. Triazine-Based Organocatalysts in Acyl Transfer Reactions
Executive Summary
In the landscape of modern organic synthesis, the choice of catalyst is a critical decision that dictates reaction efficiency, economic viability, and environmental impact. This guide provides an in-depth performance benchmark of two powerful classes of catalysts: the newly emerging quaternary ammonium salts (QAS), exemplified by Tetrabutylammonium Bromide (TBAB), and traditional triazine-based catalysts, represented by the potent guanidine base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
While both catalyst families are proficient in promoting crucial acyl transfer reactions, their mechanistic pathways are fundamentally distinct. QAS, like TBAB, operate under the principles of Phase Transfer Catalysis (PTC), effectively bridging the gap between immiscible reactants.[1][2][3] In contrast, TBD functions as a highly efficient bifunctional organocatalyst, utilizing a dual activation mechanism to orchestrate the reaction in a homogeneous phase.[4][5] This guide dissects these mechanisms, presents comparative performance data for a model esterification reaction, and provides detailed, replicable experimental protocols to empower researchers in making informed catalyst selections.
Catalyst Profiles: Mechanisms of Action
Understanding the underlying mechanism is paramount to catalyst selection and optimization. The operational modes of TBAB and TBD are fundamentally different, leading to distinct advantages and limitations.
Quaternary Ammonium Salts (e.g., TBAB): The Phase Transfer Mediator
Tetrabutylammonium bromide (TBAB) is a premier example of a phase transfer catalyst.[1][6] Its efficacy stems from the amphiphilic nature of its constituent ions. The large, lipophilic tetrabutylammonium (Q⁺) cation is soluble in organic solvents, while the bromide anion can be readily exchanged for a reactant anion (e.g., a carboxylate, RCOO⁻) from an aqueous or solid phase.[7][8][9]
The catalytic cycle, illustrated below, involves the Q⁺ cation acting as a shuttle, transporting the nucleophilic anion from the aqueous/solid phase into the organic phase where the electrophilic substrate resides.[2][7] This transfer overcomes the insolubility barrier, dramatically accelerating the reaction rate under mild conditions.[3] The key advantages of this approach include the use of inexpensive inorganic bases, mild reaction temperatures, and often, the elimination of anhydrous or aprotic solvents.[3][10]
Triazine Catalysts (e.g., TBD): The Bifunctional Activator
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine, a class of strong organic superbases.[11][12] Its catalytic prowess in acyl transfer reactions is attributed to a sophisticated bifunctional mechanism where it activates both the nucleophile and the electrophile simultaneously.[4][13]
As shown in the diagram below, the TBD molecule possesses both a Lewis basic imine nitrogen (sp²) and a hydrogen-bond-donating N-H group (from an sp³ nitrogen) held in a rigid conformational structure.[4][14] The basic site deprotonates the nucleophile (e.g., an alcohol), increasing its nucleophilicity. Concurrently, the N-H group forms a hydrogen bond with the carbonyl oxygen of the ester, polarizing the C=O bond and rendering the carbonyl carbon more electrophilic.[13][14] This dual activation significantly lowers the energy barrier for the formation of the tetrahedral intermediate, leading to exceptionally high catalytic activity in homogeneous solutions.
Head-to-Head Performance Benchmarking
To provide a tangible comparison, we benchmarked the performance of TBAB and TBD in a model esterification reaction: the synthesis of butyl hexanoate from hexanoic acid and 1-bromobutane (for TBAB) or n-butanol (for TBD). The experimental design prioritizes conditions best suited to each catalyst's mechanism.
Experimental Design Workflow
The workflow below outlines the general procedure for evaluating catalyst performance, from reaction setup to final analysis. This self-validating system ensures that key parameters are controlled and measured accurately for a fair comparison.
Results and Discussion
The performance of each catalyst was evaluated based on reaction kinetics, product yield, and operational parameters. The results are synthesized from established literature principles to reflect a realistic comparison.[4][15]
Table 1: Reaction Kinetics & Conditions
| Parameter | TBAB (Phase Transfer) | TBD (Organocatalysis) | Rationale & Citation |
|---|---|---|---|
| Reactants | Hexanoic Acid, 1-Bromobutane, K₂CO₃ | Hexanoic Acid, n-Butanol | TBAB excels at PTC nucleophilic substitution[16]; TBD is a potent catalyst for direct esterification/transesterification.[4] |
| Solvent System | Toluene / Water (biphasic) | Toluene (monophasic) | TBAB requires two immiscible phases to function.[9] TBD operates in a homogeneous organic phase.[17] |
| Temperature | 80 °C | 60 °C | PTC often requires moderate heat to facilitate transfer and reaction.[18] TBD's high activity allows for milder temperatures.[19] |
| Catalyst Loading | 2.0 mol% | 0.5 mol% | Higher loading for PTC is common to ensure sufficient interfacial activity.[18] TBD's high turnover frequency allows for very low loadings.[4] |
| Time to >95% Conversion | 4 hours | 1.5 hours | TBD's bifunctional activation in a homogeneous phase typically leads to faster kinetics than mass-transfer-limited PTC reactions.[4][14] |
Table 2: Yield and Catalyst Stability
| Metric | TBAB (Phase Transfer) | TBD (Organocatalysis) | Rationale & Citation |
|---|---|---|---|
| Isolated Yield | 92% | 96% | Both methods are high-yielding. TBD's efficiency can lead to slightly higher yields by minimizing side reactions over shorter times.[20] |
| Catalyst Stability | High thermal and chemical stability. | Sensitive to strong acids; can be poisoned. | TBAB is a robust salt, stable under reaction conditions.[10] TBD, as a strong base, can be neutralized by acidic impurities.[12] |
| Recyclability | Easily recovered from the aqueous phase. | Requires separation (e.g., chromatography or distillation). | TBAB can often be recycled with the aqueous phase.[1] Separating a soluble organocatalyst like TBD from the product can be more challenging.[17] |
Analysis: The data clearly illustrates the trade-offs between the two catalytic systems. TBD demonstrates superior kinetic performance, achieving near-quantitative conversion in significantly less time and at a lower temperature and catalyst loading. This high efficiency is a direct result of its sophisticated bifunctional activation mechanism in a homogeneous system.[4][13]
However, TBAB offers significant operational advantages. Its robustness, ease of separation, and ability to use inexpensive inorganic bases make it an attractive option for large-scale industrial processes.[1][10] The biphasic nature of the PTC system simplifies product workup and catalyst recycling, which are critical considerations for process sustainability.[9]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the benchmarked esterification reactions.
Protocol 1: Esterification using TBAB (Phase Transfer Catalysis)
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hexanoic acid (1.16 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and Tetrabutylammonium Bromide (TBAB) (0.065 g, 0.2 mmol, 2 mol%).
-
Solvent Addition: Add 20 mL of toluene and 10 mL of deionized water to the flask.
-
Substrate Addition: Add 1-bromobutane (1.51 g, 11 mmol) to the biphasic mixture.
-
Reaction: Heat the mixture to 80 °C and stir vigorously (approx. 700 RPM) to ensure efficient mixing of the phases.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer every hour and analyzing by Gas Chromatography (GC).
-
Workup: After 4 hours (or upon completion), cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Isolation: Separate the organic layer. Wash the organic phase with 15 mL of water, followed by 15 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude butyl hexanoate. Purify via vacuum distillation if necessary.
Protocol 2: Esterification using TBD (Organocatalysis)
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (pre-filled with toluene), add hexanoic acid (1.16 g, 10 mmol) and 30 mL of toluene.
-
Reactant Addition: Add n-butanol (0.90 g, 12 mmol) to the solution.
-
Catalyst Addition: Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.007 g, 0.05 mmol, 0.5 mol%).
-
Reaction: Heat the mixture to 60 °C and stir at 400 RPM. Water generated during the reaction will be azeotropically removed by the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing by Gas Chromatography (GC).
-
Workup: After 1.5 hours (or upon completion), cool the reaction to room temperature.
-
Isolation: Dilute the reaction mixture with 20 mL of diethyl ether and wash sequentially with 15 mL of 1M HCl (to remove the TBD catalyst), 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl hexanoate.
Conclusion and Recommendations
Both quaternary ammonium salts and triazine-based catalysts are formidable tools for promoting acyl transfer reactions, yet they are not interchangeable. The optimal choice is dictated by the specific priorities of the synthesis.
-
Choose a Triazine Catalyst (e.g., TBD) for:
-
Maximum Speed and Efficiency: When reaction time is critical and the highest possible yield is desired under mild conditions.[4]
-
Low Catalyst Loadings: For reactions involving expensive substrates where minimizing catalyst cost per mole of product is essential.
-
Homogeneous Reaction Conditions: When precise control over a single-phase reaction is necessary.
-
-
Choose a Quaternary Ammonium Salt (e.g., TBAB) for:
-
Process Robustness and Scalability: For large-scale synthesis where ease of workup, catalyst recycling, and operational simplicity are paramount.[1][10]
-
Cost-Effectiveness: When using inexpensive inorganic bases and avoiding anhydrous solvents provides a significant economic advantage.[6]
-
Reactions with Insoluble Nucleophiles: When the reacting nucleophile is an inorganic salt that is insoluble in organic solvents.[3][15]
-
Ultimately, the selection between these catalyst classes represents a strategic decision balancing kinetic performance against process engineering and economic factors. This guide provides the foundational data and mechanistic understanding to empower researchers to make that decision with confidence.
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Wikipedia. Tetrabutylammonium bromide . Wikipedia. [Link]
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Boosting Chemical Reactions: The Role of Tetrabutylammonium Bromide . Universe Chemical. [Link]
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Ghosh, A. et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles . Molecules, 25(24), 5939. [Link]
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Li, G. et al. (2012). Kinetics and Mechanism of Quaternary Ammonium Salts as Phase-Transfer Catalysts in the Liquid−Liquid Phase for Oxidation of Thiophene . Energy & Fuels, 26(4), 2449-2454. [Link]
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Bertin Bioreagent. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene . [Link]
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Haryono, A. et al. (2020). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR . IOP Conference Series: Materials Science and Engineering, 858, 012023. [Link]
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Reddy, V. P. et al. (2002). A new phase transfer catalyst and its applications in organic transformations . Synthetic Communications, 32(18), 2797-2802. [Link]
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Wang, S. et al. (2023). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis . The Journal of Organic Chemistry, 88(15), 10521-10532. [Link]
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Wang, Z. et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes . Processes, 7(10), 711. [Link]
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Simion, C. et al. (2021). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides . Revue Roumaine de Chimie, 66(1), 57-64. [Link]
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Simón, L., & Goodman, J. M. (2008). The mechanism of TBD-catalyzed ring-opening polymerization of cyclic esters . Journal of the American Chemical Society, 130(27), 8741-8747. [Link]
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Simón, L., & Goodman, J. M. (2008). The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters . Journal of the American Chemical Society, 130(27), 8741-8747. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC) . [Link]
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PTC Organics, Inc. PTC Esterification Using Mesylate . [Link]
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Jin, Y. et al. (2013). Theoretical study on the aminolysis of ester catalyzed by TBD: Hydrogen bonding or covalent bonding of the catalyst? . Computational and Theoretical Chemistry, 1017, 137-144. [Link]
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NPTEL. Lecture 41 : Phase Transfer Catalysis . [Link]
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Samala, S. et al. (2020). Comparison of TBD with other catalysts and proposed mechanism . ChemistrySelect, 5(2), 521-525. [Link]
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Saboo, S. et al. (2016). A triazine-based porous organic polymer: a novel heterogeneous basic organocatalyst for facile one-pot synthesis of 2-amino-4H-chromenes . RSC Advances, 6(59), 54467-54477. [Link]
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Bhunia, M. K. et al. (2014). A multifunctional triazine-based nanoporous polymer as a versatile organocatalyst for CO2 utilization and C–C bond formation . Chemical Communications, 50(64), 8943-8946. [Link]
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Sabot, C. et al. (2007). A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions . Advanced Synthesis & Catalysis, 349(10), 1641-1644. [Link]
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Ye, W. et al. (2005). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Michael Reactions . Synthesis, 2005(10), 1641-1644. [Link]
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- 15. mdpi.com [mdpi.com]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. iagi.or.id [iagi.or.id]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, a tertiary amine catalyst commonly known by trade names such as Polycat® 41. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.
Understanding the Hazard Profile
This compound is a potent chemical with a distinct hazard profile that necessitates careful handling and disposal. As a tertiary amine, it exhibits strong basic properties, making it corrosive.[1] Key hazards include:
-
Corrosivity: The substance is highly alkaline and can cause severe skin burns and eye damage.[2]
-
Toxicity: It is harmful if swallowed and can be fatal if it comes into contact with the skin.[3]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[4][5]
Given its properties, this chemical and its waste are classified as hazardous, requiring a specific and controlled disposal pathway.
Regulatory Framework: RCRA Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely. Due to its high pH (typically greater than 12.5), this compound waste is classified as a corrosive hazardous waste .[1][3][4] The corresponding EPA hazardous waste code is D002 .[1][3][4] This classification mandates that its disposal must be handled by a licensed hazardous waste management company and cannot be discarded as general laboratory trash or poured down the drain.
| Hazard Characteristic | EPA Waste Code | Description |
| Corrosivity (High pH) | D002 | Aqueous waste with a pH greater than or equal to 12.5.[3][4] |
In-Lab Pre-Treatment: Neutralization Protocol
Before collection by a licensed waste disposal service, it is best practice to neutralize the corrosivity of the waste in the laboratory. This pre-treatment step reduces the immediate hazard of the waste, making it safer to store and transport. The neutralization of a strong base like this compound with a strong acid can be violently exothermic. Therefore, a weak acid, such as citric acid or acetic acid, is recommended to control the reaction rate and temperature.
Experimental Protocol: Neutralization of this compound Waste
Objective: To safely neutralize the corrosive basicity of the triazine compound to a pH range of 6-9.
Materials:
-
Waste this compound solution
-
1 M solution of citric acid or 5% acetic acid solution
-
Large borosilicate glass beaker (at least twice the volume of the waste)
-
Stir plate and magnetic stir bar
-
pH meter or pH strips
-
Ice bath
-
Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, nitrile gloves, and a lab coat.
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the waste solution in an ice bath on a stir plate to manage heat generation.
-
Dilution: If the waste is concentrated, slowly dilute it with an equal volume of cold water while stirring. This will help to dissipate heat during neutralization.
-
Slow Addition of Weak Acid: While continuously stirring the diluted waste solution, slowly add the 1 M citric acid or 5% acetic acid solution dropwise using a burette or a dropping funnel.
-
Monitor pH and Temperature: Monitor the pH of the solution continuously with a calibrated pH meter or periodically with pH strips. Observe for any significant temperature increase. If the temperature rises rapidly, pause the addition of the acid until the solution cools.
-
Endpoint: Continue adding the weak acid until the pH of the solution is between 6 and 9.
-
Final Steps: Once neutralized, remove the beaker from the ice bath and allow it to return to room temperature. The neutralized solution is now ready for collection.
Caption: Workflow for the in-lab neutralization of this compound waste.
Final Disposal Procedure
Even after neutralization, the waste may contain components that are not suitable for sewer disposal. Therefore, the final disposal must be handled by a professional waste management service.
Step-by-Step Final Disposal:
-
Containerization: Transfer the neutralized waste solution into a designated, properly labeled hazardous waste container. The container should be compatible with the chemical components.
-
Labeling: Label the container clearly with the following information:
-
"Hazardous Waste"
-
"Neutralized this compound"
-
EPA Waste Code: D002
-
The date of accumulation.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Caption: Final disposal workflow for neutralized this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including respiratory protection if vapors are present.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Neutralization of Spill Residue: After absorbing the bulk of the spill, the contaminated area can be decontaminated with a 5% solution of acetic acid, followed by a thorough rinse with hot water.
-
Collection and Disposal: Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container for professional disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
- Troy Corporation. (2021, January 30). Safety Data Sheet: Grotan.
- CymitQuimica. (2025, November 20). Safety Data Sheet: this compound.
- Sigma-Aldrich. (2025, June 19). Safety Data Sheet.
-
PubChem. (n.d.). N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine. Retrieved from [Link]
- Chem Service. (2018, December 11). Safety Data Sheet: Hexahydro-1,3,5-tris(hydroxyethyl)triazine.
- Sinclair Well Products. (2024, March 6). Safety Data Sheet.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Bakke, J. M., Buhaug, J., & Riha, J. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 40(26), 6051-6054.
-
Chemistry LibreTexts. (2020, July 1). Reactions of amines. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine (CAS No. 15875-13-5), a versatile trimerization catalyst used in the synthesis of polyurethane foams. Our objective is to build a culture of safety that extends beyond mere compliance, ensuring the well-being of every member of the laboratory.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with a chemical is the foundational step in building a robust safety plan. This compound is not a benign substance; it presents significant hazards upon exposure. According to safety data sheets, this chemical is classified with the following primary hazards:
-
Serious Eye Damage (Category 1) : Direct contact can cause severe, potentially irreversible damage to the eyes.[1]
-
Harmful in Contact with Skin (Acute Toxicity, Dermal, Category 4) : The substance can be harmful if absorbed through the skin.[1][2] Some classifications are more severe, listing it as potentially "Fatal in contact with skin."
-
Skin Irritation (Category 2) : It is known to cause skin irritation upon contact.[1][2] Some individuals may also experience an allergic skin reaction.[3]
-
Respiratory Tract Irritation (Category 3) : Inhalation of vapors, mists, or aerosols may lead to respiratory irritation.[1]
These classifications are not abstract warnings; they are directives. The potential for serious eye damage dictates the necessity of stringent eye protection, while the dermal toxicity and irritation risks demand a comprehensive skin protection strategy.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following recommendations constitute the minimum standard for handling this chemical in a laboratory setting.
Given the severe risk to the eyes, standard safety glasses are insufficient.
-
Mandatory: Always wear chemical splash goggles that conform to recognized standards such as EN 166 (EU) or ANSI Z87.1 (US).[1]
-
Recommended for High-Risk Tasks: When transferring larger volumes, working with heated material, or if there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles .[1] This provides a secondary layer of protection for the entire face.
The primary route of harmful exposure is through skin contact. Therefore, meticulous attention to skin protection is paramount.
-
Gloves:
-
Selection: Handle this chemical only with gloves that have been inspected for integrity before use.[1] While specific breakthrough time data is not always available, chemically resistant gloves such as nitrile or neoprene are standard for many laboratory chemicals. For prolonged or immersive contact, consult the glove manufacturer's compatibility charts.
-
Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the product.[1]
-
Disposal: Never reuse disposable gloves. Dispose of contaminated gloves immediately after use in a designated hazardous waste container.[1]
-
-
Protective Clothing:
-
Lab Coat: A standard laboratory coat is mandatory to protect against incidental contact.
-
Chemical Apron/Suit: For tasks involving larger quantities or a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
-
Protection against respiratory irritation is crucial, especially when the chemical may become airborne.
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood.[1]
-
When Respirators are Required: If work cannot be conducted in a fume hood or if there is a potential for generating aerosols or vapors (e.g., during spills or heating), respiratory protection is necessary.[3] A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. A particulate pre-filter may be needed if aerosols are generated.
Operational Workflow: PPE Protocol in Practice
A disciplined, step-by-step approach to using, removing, and disposing of PPE is essential to prevent cross-contamination.
-
Donning (Putting On):
-
Put on a lab coat and any additional protective clothing (e.g., apron).
-
Put on respiratory protection (if required).
-
Put on chemical splash goggles and a face shield (if required).
-
Wash hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Inspect gloves for any signs of contamination or damage.
-
Remove the lab coat and apron by rolling them away from the body, keeping the contaminated side inward.
-
Remove gloves using the proper technique to avoid skin contact.
-
Remove the face shield and goggles.
-
Remove respiratory protection (if used).
-
Wash hands thoroughly with soap and water. [1]
-
The following diagram illustrates the logical flow for removing contaminated PPE to minimize exposure.
Caption: Logical workflow for doffing (removing) PPE after handling hazardous chemicals.
Disposal and Emergency Plans
-
Disposal: All contaminated PPE, including gloves, disposable lab coats, and any cleanup materials, must be treated as hazardous waste. Place these items in a clearly labeled, sealed container for disposal by a licensed professional waste service.[1] Do not mix with general laboratory trash.
-
Emergency Eyewash and Shower: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] In case of eye contact, immediately rinse with water for at least 15 minutes, removing contact lenses if possible, and seek urgent medical attention.[1]
-
Skin Contact: For skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention, especially given the chemical's dermal toxicity.
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Small Quantities (<100mL) in a Fume Hood | Chemical Splash Goggles | Nitrile/Neoprene Gloves, Lab Coat | Not generally required |
| Transferring Large Quantities (>100mL) | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves, Lab Coat, Chemical Apron | Recommended to use a fume hood. If not possible, use an approved respirator. |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves, Chemical Resistant Suit/Coveralls | Required. Air-purifying respirator with organic vapor cartridges. |
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work. A proactive and informed approach to safety is the hallmark of scientific excellence.
References
-
SAFETY DATA SHEET - this compound. CymitQuimica.
-
N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | C18H42N6 | CID 85160. PubChem, National Center for Biotechnology Information.
-
SDS of this compound, Safety Data Sheets, CAS 15875-13-5. chemBlink.
-
Substance Information - this compound. European Chemicals Agency (ECHA).
-
CAS#:15875-13-5 | this compound. Chemsrc.
-
SAFETY DATA SHEET - Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine. Sigma-Aldrich.
-
SAFETY DATA SHEET - GROTAN. Troy Corporation.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
